molecular formula C20H32O7 B8261795 Cinnzeylanol

Cinnzeylanol

货号: B8261795
分子量: 384.5 g/mol
InChI 键: TVHZPQAYPSOHQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinnzeylanol is a useful research compound. Its molecular formula is C20H32O7 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZPQAYPSOHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62394-04-1
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

278 - 279 °C
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling Cinnzeylanol: A Technical Guide to its Discovery and Isolation from Cinnamomum zeylanicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the diterpenoid Cinnzeylanol, a natural product isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon). It details the initial discovery, experimental protocols for extraction and isolation, and key characterization data. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of this bioactive compound.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of bioactive compounds. While the aromatic components such as cinnamaldehyde (B126680) and eugenol (B1671780) are well-studied, the plant also produces a variety of non-volatile secondary metabolites, including diterpenoids. Among these is this compound, a polyhydroxylated pentacyclic diterpene. First reported in 1977, this compound, along with its acetylated analogue Cinnzeylanine, was identified during a screening of plant extracts for insecticidal properties. This guide synthesizes the available scientific information on the discovery and isolation of this compound, presenting it in a manner accessible to researchers in natural product chemistry and drug development.

Discovery and Initial Characterization

This compound was first isolated from the bark of Cinnamomum zeylanicum by a team of Japanese scientists, A. Isogai, S. Murakoshi, A. Suzuki, and S. Tamura, in 1977.[1][2] Their work, published in Agricultural and Biological Chemistry, described the discovery of two new insecticidal substances, which they named Cinnzeylanine and this compound.[1][2]

The initial structural elucidation of this compound was accomplished through a combination of chemical reactions and spectroscopic analysis, including Infrared (IR) and Proton Magnetic Resonance (PMR) spectroscopy. The molecular formula was determined to be C₂₀H₃₂O₇ through high-resolution mass spectrometry and elemental analysis.[1] The complex polycyclic structure of this compound was ultimately confirmed by X-ray crystallography.

Experimental Protocols

The following protocols are based on the original methodology described by Isogai et al. (1977) for the isolation of this compound from the bark of Cinnamomum zeylanicum.

Extraction
  • Plant Material Preparation: Powdered bark of Cinnamomum zeylanicum is used as the starting material.

  • Solvent Extraction: The powdered bark is extracted with 80% aqueous acetone.

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the acetone.

  • Acidification and Liquid-Liquid Partitioning: The residual aqueous solution is acidified to a pH of 2. It is then washed with benzene (B151609) to remove non-polar compounds. The aqueous layer is subsequently extracted with ethyl acetate (B1210297).

  • Bicarbonate Wash: The ethyl acetate layer, containing the acidic and neutral compounds, is washed with a saturated sodium bicarbonate solution to remove acidic components.

  • Evaporation: The final ethyl acetate layer is evaporated to dryness to yield a residual oil containing this compound and other neutral compounds.

Isolation and Purification
  • Silicic Acid Column Chromatography: The residual oil from the extraction step is subjected to column chromatography on silicic acid.

  • Elution: The column is eluted with a benzene-ethyl acetate solvent system. Cinnzeylanine is reported to crystallize from the fraction eluted with 60% benzene in ethyl acetate.

  • Preparative Thin-Layer Chromatography (TLC): The mother liquor remaining after the crystallization of Cinnzeylanine is further purified using preparative silicic acid TLC.

  • TLC Elution: The TLC plates are developed with an ethyl acetate-benzene (3:1) solvent system.

  • Crystallization: The band corresponding to this compound is scraped from the TLC plate, the compound is eluted from the silica, and then crystallized to yield pure this compound.

G Start Powdered Cinnamomum zeylanicum Bark Extraction Extraction with 80% Aqueous Acetone Start->Extraction Concentration Concentration (remove acetone) Extraction->Concentration Acidification Acidification (pH 2) & Benzene Wash Concentration->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Bicarb_Wash Saturated NaHCO3 Wash EtOAc_Extraction->Bicarb_Wash Evaporation Evaporation to yield Residual Oil Bicarb_Wash->Evaporation Column_Chromatography Silicic Acid Column Chromatography (Benzene-Ethyl Acetate) Evaporation->Column_Chromatography Cinnzeylanine Cinnzeylanine (crystals) Column_Chromatography->Cinnzeylanine Mother_Liquor Mother Liquor Column_Chromatography->Mother_Liquor Prep_TLC Preparative Silicic Acid TLC (Ethyl Acetate-Benzene 3:1) Mother_Liquor->Prep_TLC This compound This compound (crystals) Prep_TLC->this compound

Caption: Workflow for the isolation of this compound.

Quantitative Data and Characterization

The following tables summarize the key quantitative and spectroscopic data for this compound based on the original discovery literature.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₂₀H₃₂O₇
Molecular Weight 384.47 g/mol
Appearance Crystals
Infrared (IR) νmax (Nujol) 3600, 3440, 3400 cm⁻¹ (hydroxyl groups)
Proton NMR (PMR) δ (ppm) Signals for six methyl groups (three secondary, two tertiary, and one acetyl)

Note: The original publication provides a more detailed interpretation of the NMR spectra in the context of the structural elucidation.

Table 2: Biological Activity of this compound
AssayOrganismActivityConcentrationReference
InsecticidalBombyx mori (Silkworm) larvaeLarval death16 ppm
Insect Growth RegulationBombyx mori (Silkworm) larvaeInhibition of larval ecdysis2-4 ppm

Signaling Pathways and Mechanism of Action

The initial research on this compound focused on its insecticidal and insect growth-regulating properties. The specific molecular targets and signaling pathways through which this compound exerts these effects have not been extensively elucidated in the publicly available literature. Further research is required to understand its mechanism of action.

G This compound This compound Molecular_Target Unknown Molecular Target(s) in Insects This compound->Molecular_Target Signaling_Pathway Disrupted Signaling Pathway(s) Molecular_Target->Signaling_Pathway Physiological_Effect1 Inhibition of Ecdysis (Molting) Signaling_Pathway->Physiological_Effect1 Physiological_Effect2 Larval Mortality Signaling_Pathway->Physiological_Effect2

Caption: Postulated action of this compound in insects.

Conclusion

This compound is a structurally complex diterpenoid isolated from Cinnamomum zeylanicum. The foundational work by Isogai and colleagues has provided the basis for its extraction and identification. While its initial characterization pointed to insecticidal activity, the full biological potential and mechanism of action of this compound remain largely unexplored. This technical guide provides a starting point for researchers interested in reinvestigating this natural product for potential applications in agriculture, pharmacology, and other fields. The detailed protocols and historical data presented herein are intended to facilitate further research into this intriguing compound from a well-known medicinal plant.

References

The Enigmatic Diterpenoid: A Technical Guide to 3-Deoxyryanodol (Cinnzeylanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyryanodol, a complex diterpenoid of the ryanodane family, stands as a molecule of significant interest due to its structural relationship to ryanodine (B192298), a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). While the name "3-deoxyryanodol" itself is not commonly found in scientific literature, it is understood to be synonymous with cinnzeylanol , a natural product isolated from multiple plant species. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic origins, and experimental methodologies related to this intriguing compound, aimed at facilitating further research and development in fields ranging from medicinal chemistry to insecticide discovery.

The ryanodane skeleton is a highly oxidized and stereochemically complex scaffold, presenting a formidable challenge for both isolation and chemical synthesis. These compounds have garnered attention for their potent biological activities, particularly as insecticides and modulators of RyRs, which are crucial for muscle contraction and neuronal signaling in both vertebrates and invertebrates. Understanding the natural origins and biosynthetic pathways of ryanodane diterpenoids like 3-deoxyryanodol (this compound) is paramount for harnessing their therapeutic and agrochemical potential.

Natural Sources of 3-Deoxyryanodol (this compound)

To date, the primary natural source of 3-deoxyryanodol (this compound) and other related ryanodane diterpenes is the plant species Persea indica. This evergreen tree, endemic to the Macaronesian islands, has been the subject of extensive phytochemical investigation, revealing a rich diversity of ryanoid compounds. While originally isolated from Cinnamomum zeylanicum, from which its name is derived, Persea indica has emerged as a more prominent source.

Studies have shown that the accumulation of ryanoids, including this compound, can vary between different parts of the Persea indica plant, such as the leaves, stems, and roots. Furthermore, the chemical profile of these compounds can be influenced by the cultivation method, with aeroponically grown plants showing different distributions of ryanoids compared to their wild counterparts. The concentration of these compounds in their natural sources is generally low, which poses a significant challenge for their large-scale extraction and subsequent application.

Quantitative Data on Ryanodane Diterpenes from Persea indica

The following table summarizes the quantitative analysis of major ryanodane diterpenes, including the closely related ryanodol, found in various parts of Persea indica. While specific quantitative data for 3-deoxyryanodol (this compound) is not always individually reported in broad screenings, its presence is confirmed through detailed phytochemical analyses.

CompoundPlant PartExtraction MethodConcentration/YieldReference
RyanodolAerial PartsEthanolic ExtractionNot specified[1][2]
This compoundAerial PartsEthanolic ExtractionNot specified[2]
CinnzeylanoneAerial PartsEthanolic ExtractionNot specified[2]
Ryanodol 14-monoacetateAerial PartsEthanolic ExtractionNot specified[2]
epi-CinnzeylanolAerial PartsEthanolic ExtractionNot specified

Note: The low natural abundance of these compounds often necessitates advanced analytical techniques like HPLC-MS for their detection and quantification. The variability in reported yields is influenced by factors such as the specific chemotype of the plant, geographical location, and harvesting time.

Biosynthesis of 3-Deoxyryanodol (this compound)

The biosynthesis of ryanodane diterpenoids is a complex process that, while not fully elucidated for every specific compound, is understood to follow the general pathway of diterpene biosynthesis. This pathway can be broadly divided into two main phases: the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and the subsequent cyclization and oxidation steps that lead to the vast diversity of diterpenoid structures.

Phase 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of GGPP occurs through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). A series of condensation reactions, catalyzed by prenyltransferases, then sequentially adds three molecules of IPP to DMAPP to form the C20 precursor, GGPP.

Phase 2: Cyclization and Oxidation to the Ryanodane Scaffold

The formation of the characteristic ryanodane ring system from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene cyclases or synthases. This process is believed to proceed through a series of carbocation-mediated cyclizations. For the ryanodane scaffold, this would involve the formation of a polycyclic intermediate.

Following the initial cyclization, the resulting hydrocarbon backbone undergoes a series of regio- and stereospecific oxidation reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing the numerous hydroxyl groups that are characteristic of the ryanodane family. In the case of 3-deoxyryanodol (this compound), the absence of a hydroxyl group at the C-3 position suggests a specific enzymatic step that either prevents this oxidation or a subsequent deoxygenation event, though the former is more likely.

The proposed biosynthetic pathway for 3-deoxyryanodol (this compound) is a hypothetical model based on the known principles of diterpenoid biosynthesis. The specific enzymes responsible for the cyclization and oxidation steps in Persea indica have not yet been fully characterized.

Biosynthesis_of_3_Deoxyryanodol cluster_phase1 Phase 1: GGPP Synthesis (MEP Pathway) cluster_phase2 Phase 2: Cyclization and Oxidation Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase G3P Glyceraldehyde-3-Phosphate G3P->IPP Multiple Steps GPP GPP DMAPP->GPP GGPP Synthase FPP FPP GPP->FPP GGPP Synthase GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP GGPP Synthase Cyclized Intermediate Ryanodane Precursor GGPP->Cyclized Intermediate Diterpene Cyclase Oxidized Intermediate 1 Partially Oxidized Intermediate Cyclized Intermediate->Oxidized Intermediate 1 CYP450s Oxidized Intermediate 2 Further Oxidized Intermediate Oxidized Intermediate 1->Oxidized Intermediate 2 CYP450s 3-Deoxyryanodol (this compound) 3-Deoxyryanodol (this compound) Oxidized Intermediate 2->3-Deoxyryanodol (this compound) CYP450s (No C-3 oxidation)

Caption: Hypothetical biosynthetic pathway of 3-Deoxyryanodol (this compound).

Experimental Protocols

The isolation and characterization of 3-deoxyryanodol (this compound) and other ryanodane diterpenes from Persea indica require a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methodologies reported in the literature for the isolation of ryanoids from this plant.

General Experimental Workflow for Isolation and Characterization

Experimental_Workflow Plant_Material Dried and Ground Plant Material (Persea indica) Extraction Soxhlet Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) Crude_Extract->Partitioning Fractions Fractionation based on Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated 3-Deoxyryanodol (this compound) HPLC->Isolated_Compound Structure_Elucidation Structural Elucidation Isolated_Compound->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Structure_Elucidation->NMR MS Mass Spectrometry (HR-ESI-MS) Structure_Elucidation->MS XRay X-ray Crystallography (for crystalline compounds) Structure_Elucidation->XRay

Caption: General workflow for the isolation and characterization of 3-Deoxyryanodol.

Detailed Methodologies

1. Plant Material and Extraction:

  • Aerial parts (leaves and stems) of Persea indica are collected, air-dried, and ground into a fine powder.

  • The powdered plant material is then subjected to exhaustive extraction using a Soxhlet apparatus with a solvent such as ethanol (B145695) or methanol (B129727) for several hours.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

2. Fractionation and Purification:

  • The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • The fraction containing the ryanodane diterpenes (often the ethyl acetate fraction) is then subjected to multiple steps of column chromatography.

    • Initial separation is often performed on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Final purification to obtain the pure compound is typically carried out using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

3. Structural Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.

    • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Conclusion

3-Deoxyryanodol, or this compound, represents a fascinating member of the ryanodane diterpenoid family. Its natural occurrence, primarily in Persea indica, and its complex biosynthesis offer rich avenues for future research. The development of sustainable methods for its production, either through optimized cultivation and extraction from its natural source or through synthetic biology approaches, will be crucial for unlocking its full potential. The detailed experimental protocols and the hypothetical biosynthetic pathway provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the chemistry and biology of this and other related natural products. Further investigation into the specific enzymes of the biosynthetic pathway in Persea indica will not only deepen our understanding of plant specialized metabolism but also provide new tools for the biotechnological production of these valuable compounds.

References

The Antimicrobial Action of Cinnzeylanol and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the antimicrobial mechanisms of action attributed to the chemical constituents of Cinnamomum zeylanicum (Ceylon cinnamon). While this guide is centered on Cinnzeylanol, a diterpenoid unique to this species, the available scientific literature predominantly focuses on the antimicrobial properties of its more abundant and commercially significant components, namely cinnamaldehyde (B126680) and eugenol (B1671780). Consequently, this document will detail the established antimicrobial activities of these major constituents as a proxy for understanding the potential mechanisms of this compound, a structurally related compound. The guide synthesizes current research on their molecular targets, presents quantitative data on their efficacy, outlines key experimental protocols, and provides visual representations of the elucidated pathways and workflows.

Introduction: The Antimicrobial Potential of Cinnamomum zeylanicum Constituents

Cinnamomum zeylanicum has a long history of use in traditional medicine, with its antimicrobial properties being a focal point of modern scientific investigation. The essential oil derived from cinnamon bark is a complex mixture of bioactive compounds, with (E)-cinnamaldehyde being the most abundant (often exceeding 70%), followed by other phenolic compounds like eugenol, and a variety of other terpenes and diterpenes, including this compound.[1][2][3] These compounds collectively contribute to the broad-spectrum activity of cinnamon oil against a wide range of pathogenic bacteria and fungi.[4][5]

While specific mechanistic studies on this compound are limited, its structural relationship to other antimicrobial terpenoids suggests it likely contributes to the overall efficacy of cinnamon extracts. This guide will therefore focus on the well-documented mechanisms of cinnamaldehyde and eugenol as the primary drivers of Cinnamomum zeylanicum's antimicrobial action.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of cinnamon's primary constituents is multifaceted, targeting several key cellular processes in microorganisms. This broad-based action is advantageous in potentially mitigating the development of microbial resistance. The principal mechanisms are detailed below.

Disruption of Cell Membrane Integrity

A primary mode of action for both cinnamaldehyde and eugenol is the disruption of the microbial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, leading to a loss of structural integrity and function. This disruption manifests in several ways:

  • Increased Permeability: The compounds interfere with the phospholipid packing, increasing the permeability of the membrane to ions and other small molecules. This leads to the leakage of essential intracellular components such as ATP, nucleic acids, and proteins.

  • Membrane Depolarization: The integrity of the membrane potential is compromised, affecting proton motive force and, consequently, ATP synthesis.

  • Inhibition of Membrane-Bound Enzymes: Key enzymes located in the cell membrane, such as ATPases, are inhibited, further disrupting cellular energy metabolism.

Enzyme Inhibition

Beyond the cell membrane, constituents of cinnamon oil have been shown to inhibit various crucial microbial enzymes:

  • Inhibition of Cell Wall Synthesis: Cinnamaldehyde has been reported to interfere with the biosynthesis of the bacterial cell wall, a mechanism that is particularly effective against Gram-positive bacteria.

  • Inhibition of Metabolic Enzymes: Studies have shown that cinnamaldehyde can inhibit enzymes involved in central metabolism.

  • Inhibition of Virulence Factor Production: Some studies suggest that cinnamon extracts can inhibit the production of virulence factors like hemolysin.

Anti-Biofilm and Anti-Quorum Sensing Activity

Biofilms are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. The constituents of cinnamon have demonstrated significant activity in preventing biofilm formation and disrupting established biofilms. This is achieved through several mechanisms:

  • Inhibition of Cell Adhesion: Cinnamaldehyde can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.

  • Downregulation of Biofilm-Associated Genes: Key genes involved in the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix are downregulated in the presence of cinnamon compounds.

  • Quorum Sensing Inhibition: Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including virulence and biofilm formation. Cinnamaldehyde has been shown to interfere with QS signaling pathways, thereby preventing the coordinated activities required for biofilm development.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of cinnamon essential oil and its primary components has been quantified against a variety of microorganisms. The Minimum Inhibitory Concentration (MIC) is the most common metric used, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Cinnamon Essential OilEscherichia coli ATCC 259224880
Cinnamon Essential OilStaphylococcus aureus ATCC 259234880
Cinnamon Essential OilPseudomonas aeruginosa ATCC 2785319530
Cinnamon Essential OilBacillus subtilis ATCC 66333300
Cinnamon Essential OilCandida albicans ATCC 102313300
(E)-CinnamaldehydeStaphylococcus epidermidis250
(E)-CinnamaldehydeStreptococcus pyogenes500
(E)-CinnamaldehydePseudomonas aeruginosa250
(E)-CinnamaldehydeEscherichia coli250
EugenolCarbapenem-resistant Klebsiella pneumoniae200
EugenolHelicobacter pylori23-51

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antimicrobial action of cinnamon constituents.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Substance: The cinnamon essential oil or isolated compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the microorganism.

Cell Membrane Permeability Assay

This assay measures the leakage of intracellular components as an indicator of cell membrane damage.

  • Treatment of Microbial Cells: A suspension of microbial cells in their logarithmic growth phase is treated with the test compound at its MIC for a defined period.

  • Collection of Supernatant: The cell suspension is then centrifuged, and the supernatant is collected.

  • Quantification of Leaked Components: The concentration of nucleic acids (DNA and RNA) and proteins in the supernatant is quantified using spectrophotometry at 260 nm and 280 nm, respectively. An increase in absorbance compared to untreated controls indicates membrane damage.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Preparation of Plates: The test compound is serially diluted in a suitable growth medium in a 96-well flat-bottomed microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed with a buffer. The remaining biofilm is stained with a solution of crystal violet. The stain is then solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Visualizations of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Antimicrobial_Mechanisms cluster_compound Cinnamon Constituents cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects Cinn Cinnamaldehyde / Eugenol Membrane Cell Membrane Cinn->Membrane Wall Cell Wall Cinn->Wall Enzymes Metabolic Enzymes Cinn->Enzymes Biofilm Biofilm Formation Cinn->Biofilm QS Quorum Sensing Cinn->QS Disruption Membrane Disruption (Leakage, Depolarization) Membrane->Disruption Wall_Inhibition Cell Wall Synthesis Inhibition Wall->Wall_Inhibition Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Biofilm_Inhibition Biofilm Inhibition Biofilm->Biofilm_Inhibition QS_Inhibition Quorum Sensing Inhibition QS->QS_Inhibition

Caption: Core antimicrobial mechanisms of cinnamon constituents.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with Microbial Suspension A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The antimicrobial properties of Cinnamomum zeylanicum are well-established and primarily attributed to its major constituents, cinnamaldehyde and eugenol. These compounds exert their effects through a multi-targeted approach, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation and quorum sensing. While direct research on the antimicrobial mechanism of this compound is currently lacking, its presence in cinnamon suggests a potential contribution to the overall antimicrobial synergy of the plant's essential oil.

Future research should focus on isolating this compound and elucidating its specific mechanism of action to determine its individual contribution and potential for development as a novel antimicrobial agent. Furthermore, synergistic studies between this compound and other cinnamon constituents, as well as with conventional antibiotics, could reveal enhanced therapeutic strategies. A deeper understanding of the molecular interactions of these natural compounds will be pivotal for their application in the development of new and effective treatments for microbial infections.

References

Preliminary Screening of the Biological Activity of Cinnzeylanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Cinnzeylanol, a diterpenoid isolated from Cinnamomum zeylanicum. The document synthesizes available data on its diverse pharmacological effects, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Overview of Biological Activities

This compound, along with other bioactive compounds from Cinnamomum zeylanicum, has demonstrated a range of biological activities.[1] These activities are attributed to the complex chemical composition of the plant extract, which includes cinnamaldehyde, eugenol, and various other phenolic and volatile compounds.[2][3] The primary pharmacological effects investigated include anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic activities.[2][4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data obtained from various in vitro assays, providing insights into the potency of this compound and related compounds from Cinnamomum zeylanicum.

Table 1: Enzyme Inhibitory Activity

Enzyme TargetCompound/ExtractIC50 ValueReference
COX-1Ethanolic Leaf Extract26.58 ± 2.79 µg/mL
COX-1Dichloromethane Leaf Extract6.62 ± 0.85 µg/mL
COX-2Ethanolic Leaf Extract318.74 ± 12.34 µg/mL
COX-2Dichloromethane Leaf Extract44.91 ± 3.06 µg/mL
HMG-CoA ReductasePravastatin (Standard)0.50 ± 0.05 µg/mL
LipaseOrlistat (Standard)26.78 ± 2.45 µg/mL
α-AmylaseC. zeylanicum Leaf Oil553.07 µM
α-GlucosidaseCinnamaldehyde27.96 ppm
AcetylcholinesteraseC. zeylanicum Leaf OilModerate Inhibition
Carbonic Anhydrase IIC. zeylanicum Leaf Oil25.41 ± 1.10 nM

Table 2: Anti-inflammatory Activity

AssayCompoundIC50 ValueCell LineReference
Nitric Oxide (NO) ProductionE-cinnamaldehyde55 ± 9 µM (7.3 ± 1.2 µg/mL)RAW 264.7
Nitric Oxide (NO) Productiono-methoxycinnamaldehyde35 ± 9 µM (5.7 ± 1.5 µg/mL)RAW 264.7
TNF-α ProductionE-cinnamaldehyde63 ± 9 µM (8.3 ± 1.2 µg/mL)RAW 264.7
TNF-α Productiono-methoxycinnamaldehyde78 ± 16 µM (12.6 ± 2.6 µg/mL)RAW 264.7

Table 3: Anticancer Activity

Cell LineCompound/ExtractIC50 ValueAssayReference
K-562 (Leukemia)Cinnamomum zeylanicum DecoctionPotent CytotoxicitySRB Assay
PC-3 (Prostate Cancer)Cinnamomum zeylanicum Essential Oil13.56 µg/mLMTT Assay
Hep G2 (Liver Cancer)Cinnamaldehyde-Antiproliferative Assay
Oral Cancer Cells (SCC-9)C. zeylanicum Extract (CZE)-Clonogenic Assay
Oral Cancer Cells (SCC-9)Cinnamaldehyde (CIN)-Clonogenic Assay

Table 4: Molecular Docking Binding Affinities

Target ProteinLigandBinding Affinity (kcal/mol)Reference
MAP Kinase p38 alphaCinnamaldehyde-6.8
Dihydrofolate Reductase (DHFR)Cinnamaldehyde-5.9
Protein Tyrosine Phosphatase 1B (PTP1B)Cinnamaldehyde-6.5
Protein Tyrosine Phosphatase 1B (PTP1B)Eugenol-6.0
Protein Tyrosine Phosphatase 1B (PTP1B)β-caryophyllene-5.6
Acetylcholinesterase (AChE)Cinnamaldehyde-
H. pylori virB4Cinnamyl acetate-
H. pylori virB8Benzyl benzoate-4.7916
H. pylori virB9Cinnamyl acetate-5.5914

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, Hep G2) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or other cinnamon-derived compounds for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Sulforhodamine B (SRB) Assay:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-based solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

c) Clonogenic Assay:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 48 hours).

  • Incubation: Remove the treatment and incubate the cells for a longer period (e.g., 10-14 days) to allow for colony formation.

  • Staining: Fix and stain the colonies with a staining solution (e.g., crystal violet).

  • Colony Counting: Count the number of colonies containing at least 50 cells. The percentage of colony-forming units (%CFU) is calculated relative to the untreated control.

Enzyme Inhibition Assays

a) COX-1 and COX-2 Enzyme Inhibitory Assays:

  • Assay Principle: Utilize an enzyme immunoassay (EIA) kit to determine the inhibition of COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and phenol.

  • Incubation: Add the COX-1 or COX-2 enzyme, heme, and the test extracts (dissolved in DMSO) to the reaction buffer and incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Detection: Measure the product formation (e.g., prostaglandins) using the methods specified in the EIA kit instructions.

  • IC50 Calculation: Determine the concentration of the extract that causes 50% inhibition of the enzyme activity.

Molecular Docking
  • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). The 3D structures of the ligands (e.g., cinnamaldehyde) can be retrieved from databases like PubChem.

  • Software: Use molecular docking software such as AutoDock.

  • Docking Simulation: Perform the docking of the ligand into the active site of the protein. The simulation predicts the binding conformation and affinity of the ligand to the target protein.

  • Analysis: Analyze the docking results to determine the binding energy (in kcal/mol) and visualize the interactions between the ligand and the amino acid residues of the protein's active site using visualization tools like PyMOL or Discovery Studio.

Signaling Pathways and Mechanisms of Action

This compound and related compounds from Cinnamomum zeylanicum exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit this pathway, leading to anticancer effects.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Modulation of MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Cinnamaldehyde has been shown to inhibit the activation of NF-κB and the JNK signaling pathway, a component of the MAPK cascade. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

MAPK_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response Translocates to nucleus JNK->Inflammatory_Response

Caption: this compound's inhibition of NF-κB and JNK signaling pathways.

Experimental Workflow for Biological Activity Screening

The preliminary screening of this compound's biological activity typically follows a structured workflow, beginning with extraction and progressing through a series of in vitro assays to identify and quantify its effects.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies Extraction Extraction of this compound from C. zeylanicum Purification Purification and Characterization Extraction->Purification Cytotoxicity Cytotoxicity Assays (MTT, SRB) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (COX, Lipase, etc.) Purification->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α) Purification->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cytotoxicity->Pathway_Analysis Molecular_Docking Molecular Docking Enzyme_Inhibition->Molecular_Docking Anti_inflammatory->Pathway_Analysis

Caption: General workflow for the preliminary screening of this compound.

Conclusion

The preliminary screening of this compound and related compounds from Cinnamomum zeylanicum reveals a promising profile of biological activities, including potent anti-inflammatory and anticancer effects. The inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK/NF-κB provides a mechanistic basis for these observed activities. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy and safety evaluations to translate these promising preclinical findings into clinical applications.

References

In Vitro Insecticidal Effects of Cinnzeylanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro insecticidal properties of Cinnzeylanol, the active component derived from cinnamon. The document focuses on quantitative efficacy data, detailed experimental methodologies, and the underlying biochemical and physiological mechanisms of action.

Quantitative Insecticidal Efficacy

The insecticidal activity of this compound and related compounds, primarily cinnamaldehyde (B126680), has been evaluated against a range of insect species. The following tables summarize the key quantitative data from various in vitro studies, including lethal concentrations (LC50), mortality rates, and enzyme inhibition.

Lethal Concentration (LC50) Data

The LC50 value represents the concentration of a substance required to kill 50% of a test population. These values are crucial for assessing the potency of an insecticide.

Target InsectCompound/FormulationExposure TimeLC50 ValueCitation
Spodoptera littoralis (Cotton Leafworm)Cinnamon Oil-1.64% (v/v)[1]
Lasioderma serricorne (Cigarette Beetle)Cinnamon Oil24 hrs260.65 µL/cm²[2]
48 hrs149.15 µL/cm²[2]
72 hrs98.67 µL/cm²[2]
Corcyra cephalonica (Rice Moth)Cinnamon Oil24 hrs285.60 µL/cm²[2]
48 hrs160.08 µL/cm²
72 hrs109.33 µL/cm²
Sitophilus zeamais (Maize Weevil)Cinnamaldehyde (Fumigant)24 hrs0.462 µl/cm³
48 hrs0.302 µl/cm³
Cinnamaldehyde (Contact)24 hrs0.290 µl/cm²
48 hrs0.195 µl/cm²
Metcalfa pruinosa (Citrus Flatid Planthopper) NymphsGeranic Acid-1.59 mg/cm²
Cinnamaldehyde-1.60 - 4.94 mg/cm²
Mortality Rate Data

Mortality rate studies assess the percentage of a pest population killed by a specific concentration of a substance over time.

Target InsectCompound/FormulationConcentrationExposure TimeMortality Rate (%)Citation
Musca domestica (House Fly)Cinnamon Oil1.0%60 min50%
240 min61.11%
5.0%60 min70%
240 min88.8%
10%90 min100%
Nanoemulsion5.0%90 min100%
Alphitobius diaperinus (Mealworm) LarvaeNanoemulsion5%2 days70%
Lasioderma serricorneCinnamon Oil400 µL/cm²24 hrs62.50%
48 hrs76.25%
72 hrs95.00%
Corcyra cephalonicaCinnamon Oil400 µL/cm²24 hrs61.25%
48 hrs76.25%
72 hrs92.50%
Enzyme Inhibition Data

This compound and its constituents can act by inhibiting key enzymes in the insect's nervous and detoxification systems.

Target InsectEnzymeInhibitorConcentrationInhibition LevelCitation
Sitophilus zeamaisAcetylcholinesteraseCinnamaldehyde (Fumigant)40% of 24h-LC50Reduced to 70.23% of control
80% of 24h-LC50Reduced to 55.50% of control
Callosobruchus maculatusAcetylcholinesterase (AChE)Acorus calamus & Lavandula angustifolia oils2500, 5000, 10,000 µL/LSignificant inhibition
Glutathione (B108866) S-Transferase (GST)Acorus calamus & Lavandula angustifolia oils2500, 5000, 10,000 µL/LSignificant inhibition
Callosobruchus chinensisAcetylcholinesterase (AChE)Acorus calamus & Lavandula angustifolia oils2500, 5000, 10,000 µL/LSignificant inhibition
Glutathione S-Transferase (GST)Acorus calamus & Lavandula angustifolia oils2500, 5000, 10,000 µL/LSignificant inhibition

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro insecticidal effects of this compound.

Contact Toxicity Assay

This method assesses the insecticidal effect of a substance through direct physical contact.

  • Preparation of Test Solutions : this compound (or cinnamon oil) is dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a series of concentrations.

  • Application : A specific volume of each test solution is evenly applied to a surface, such as a filter paper or a Petri dish. The solvent is allowed to evaporate completely.

  • Insect Exposure : A predetermined number of adult insects or larvae are introduced into the treated container.

  • Control Groups : A negative control group (solvent only) and a positive control group (a known insecticide) are included.

  • Mortality Assessment : The number of dead insects is recorded at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis : The mortality data is used to calculate LC50 values using probit analysis.

Fumigation Toxicity Assay

This assay evaluates the insecticidal activity of volatile compounds in an enclosed space.

  • Preparation of Test Substance : A specific amount of the volatile substance (e.g., cinnamaldehyde) is applied to a filter paper or cotton ball.

  • Exposure Chamber : The treated material is placed in an airtight container (e.g., a sealed jar or desiccator) of a known volume.

  • Insect Introduction : A cage containing a known number of insects is suspended within the chamber.

  • Control : A control chamber containing only the solvent is run in parallel.

  • Mortality Assessment : The number of dead insects is counted after a defined exposure period (e.g., 24, 48 hours).

  • Data Analysis : LC50 values are determined from the concentration-mortality data.

Enzyme Inhibition Assay (Acetylcholinesterase)

This biochemical assay measures the effect of this compound on the activity of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

  • Enzyme Preparation : AChE is extracted and partially purified from a homogenate of the target insect's head or whole body.

  • Assay Reaction : The assay is typically performed in a microplate reader. The reaction mixture contains the enzyme preparation, a substrate (e.g., acetylthiocholine (B1193921) iodide), and a chromogenic reagent (e.g., DTNB).

  • Inhibitor Addition : Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

  • Measurement : The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance over time.

  • Data Analysis : The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Signaling Pathways and Mechanisms of Action

The insecticidal action of this compound is multifaceted, primarily involving neurotoxicity and disruption of key metabolic processes.

Neurotoxic Effects

This compound and its components, such as cinnamaldehyde, are known to act on the insect nervous system. One proposed mechanism is the activation of octopaminergic receptors, leading to neuronal hyperexcitation and subsequent paralysis and death. Additionally, the inhibition of acetylcholinesterase (AChE) disrupts synaptic transmission, contributing to the overall neurotoxic effect.

Neurotoxic_Effects cluster_NervousSystem Insect Nervous System This compound This compound (Cinnamaldehyde) OctopamineReceptor Octopamine Receptor This compound->OctopamineReceptor Activates AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hyperexcitation Neuronal Hyperexcitation OctopamineReceptor->Hyperexcitation Synapse Synaptic Cleft AChE->Synapse Breaks down Acetylcholine ACh_Accumulation Acetylcholine Accumulation Neuron Postsynaptic Neuron Synapse->Neuron Normal Signal Paralysis Paralysis & Death Hyperexcitation->Paralysis ACh_Accumulation->Hyperexcitation

Caption: Neurotoxic mechanism of this compound.

Glutathione Metabolism Disruption

Studies in model organisms like Caenorhabditis elegans have shown that cinnamaldehyde can significantly alter the expression of genes involved in glutathione metabolism. This suggests that this compound may induce oxidative stress, and the inhibition of detoxification enzymes like Glutathione S-Transferase (GST) would further compromise the insect's ability to handle this stress, leading to cellular damage and death.

Glutathione_Metabolism_Disruption cluster_Detoxification Cellular Detoxification Pathway This compound This compound GST_Genes Glutathione S-Transferase (GST) Genes This compound->GST_Genes Alters Expression GST_Enzyme GST Enzyme This compound->GST_Enzyme Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Induces CellularDamage Cellular Damage & Death GST_Genes->GST_Enzyme Produces ToxinConjugation Toxin Conjugation & Excretion GST_Enzyme->ToxinConjugation Catalyzes OxidativeStress->CellularDamage

Caption: Disruption of glutathione metabolism by this compound.

Experimental Workflow for Insecticidal Evaluation

The overall process for evaluating the in vitro insecticidal effects of a compound like this compound follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_Phase1 Phase 1: Efficacy Screening cluster_Phase2 Phase 2: Quantitative Analysis cluster_Phase3 Phase 3: Mechanism of Action A1 Source Compound (this compound) A2 Prepare Test Concentrations A1->A2 A4 Perform Bioassays (Contact & Fumigation) A2->A4 A3 Select Target Insect Species A3->A4 A5 Record Mortality Data A4->A5 B1 Probit Analysis A5->B1 B2 Calculate LC50/LT50 Values B1->B2 C1 Enzyme Inhibition Assays (AChE, GST) B2->C1 C2 Gene Expression Analysis (e.g., RNA-seq) B2->C2 C3 Identify Molecular Targets C1->C3 C2->C3

Caption: Workflow for in vitro insecticidal evaluation.

References

Cinnzeylanol: Unraveling its Putative Role in the Traditional and Modern Therapeutic Applications of Cinnamon

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnzeylanol, a complex diterpenoid isolated from Cinnamomum zeylanicum, represents a class of secondary metabolites that may contribute to the well-documented therapeutic properties of cinnamon. While cinnamon has been a cornerstone of traditional medicine for centuries, scientific exploration has largely centered on its more abundant volatile constituents, such as cinnamaldehyde (B126680) and eugenol. This technical guide synthesizes the available, though limited, information on this compound and places it within the broader context of the known pharmacological activities of cinnamon. This document aims to provide researchers and drug development professionals with a comprehensive overview of the traditional uses of cinnamon, its established anti-inflammatory and antioxidant properties, and the potential, yet underexplored, role of its diterpenoid constituents like this compound. The significant gap in direct experimental data for this compound underscores the need for further targeted research to elucidate its specific contributions to the medicinal profile of this valuable botanical.

Introduction: this compound in the Context of Traditional Medicine

For millennia, the bark of Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, has been a prized commodity in traditional medicine systems worldwide. Its applications are diverse, ranging from a remedy for respiratory and digestive ailments to a treatment for gynecological issues.[1] In Traditional Chinese Medicine, cinnamon (Rou Gui) is used to warm the body, strengthen yang, and nourish qi and blood, highlighting its role in systemic wellness. While the scientific literature is replete with studies on cinnamon's essential oils, the specific roles of its non-volatile diterpenoid constituents, including this compound, remain largely enigmatic.

This compound (C₂₀H₃₂O₇) is a diterpene that, along with its acetyl derivative cinnzeylanine, is a recognized component of cinnamon.[2] Diterpenes in Cinnamomum species are noted for their potential immunomodulatory and cell proliferation effects, suggesting that this compound may contribute to the observed therapeutic benefits of cinnamon beyond its aromatic compounds. However, a significant challenge in the study of this compound is the lack of isolated, quantitative pharmacological data. The majority of existing research has been conducted on whole cinnamon extracts or its major components, cinnamaldehyde and eugenol. This guide, therefore, will discuss the established pharmacological activities of cinnamon with the understanding that these effects are the result of a complex interplay of its various constituents, including the less-studied this compound.

Pharmacological Activities of Cinnamon: A Potential Role for this compound

The therapeutic applications of cinnamon in traditional medicine are now being investigated through modern scientific methodologies. The primary areas of research, which may involve contributions from this compound, include its anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous age-related diseases.[3] Cinnamon has been identified as a potent anti-inflammatory agent. Studies on cinnamon extracts have demonstrated a significant reduction in the production of pro-inflammatory mediators. The anti-inflammatory effects of cinnamon are thought to be mediated through the modulation of various signaling pathways, including the Toll-like receptor (TLR) and NF-κB pathways.

Experimental Evidence:

In a study utilizing LPS-stimulated THP-1 monocytes, an ethanolic extract of Cinnamomum verum was shown to significantly reduce the secretion of the pro-inflammatory cytokine IL-8. This effect was attributed, in part, to the mitigation of the phosphorylation of Akt and IκBα, key components of the NF-κB signaling pathway.[4] While this study identified trans-cinnamaldehyde and p-cymene (B1678584) as active compounds, the potential synergistic or independent contributions of diterpenes like this compound were not explored.

Another study investigating the anti-inflammatory activity of cinnamon extracts in RAW 264.7 and J774A.1 macrophages identified E-cinnamaldehyde and o-methoxy cinnamaldehyde as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[3]

The following table summarizes the quantitative data on the anti-inflammatory effects of key cinnamon constituents. It is important to note the absence of specific data for this compound.

CompoundCell LinePro-inflammatory MediatorIC₅₀ ValueReference
E-cinnamaldehydeRAW 264.7Nitric Oxide (NO)55 ± 9 μM
E-cinnamaldehydeRAW 264.7TNF-α63 ± 9 μM
o-methoxycinnamaldehydeRAW 264.7Nitric Oxide (NO)35 ± 9 μM
o-methoxycinnamaldehydeRAW 264.7TNF-α78 ± 16 μM
Antioxidant Properties

The antioxidant capacity of cinnamon is well-documented and is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is largely linked to its phenolic and flavonoid content. Various extracts of Cinnamomum zeylanicum have demonstrated significant antioxidant potential in a range of in vitro assays.

Experimental Evidence:

A study on different extracts of cinnamon showed that a methanolic extract exhibited the highest oxidative inhibition at 95.5%, followed by the aqueous extract at 87.5% and the etheric extract at 68%. Another investigation into the antioxidant properties of polysaccharides from Cinnamomum zeylanicum bark found that an arabinogalactan (B145846) fraction showed the highest potential in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays.

The table below presents quantitative data on the antioxidant activity of cinnamon extracts. Again, specific data for this compound is not available.

Extract TypeAntioxidant AssayResultReference
Methanolic ExtractOxidative Inhibition95.5% inhibition
Aqueous ExtractOxidative Inhibition87.5% inhibition
Etheric ExtractOxidative Inhibition68% inhibition
Volatile OilsAntioxidant Activity55.9% at 100 ppm, 66.9% at 200 ppm

Experimental Methodologies

To facilitate further research into this compound and other cinnamon constituents, this section details the typical experimental protocols used in the cited studies.

Anti-inflammatory Assays
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: The Griess reagent assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

    • Cytokine Secretion (e.g., TNF-α, IL-6, IL-8): Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the concentration of specific cytokines in the culture medium.

  • Western Blot Analysis: This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, IκBα, p38) to elucidate the mechanism of action.

Antioxidant Assays
  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the antioxidant activity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

  • β-carotene/linoleic acid system: This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid, which otherwise leads to the bleaching of β-carotene. The rate of β-carotene bleaching is monitored spectrophotometrically.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of cinnamon and its constituents are mediated through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IkB_alpha IκBα TLR4->IkB_alpha Cinnamon_Extract Cinnamon Extract / trans-cinnamaldehyde Cinnamon_Extract->Akt inhibition Cinnamon_Extract->IkB_alpha inhibition of degradation NF_kB NF-κB Akt->NF_kB activation IkB_alpha->NF_kB inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Proinflammatory_Cytokines transcription experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Macrophages (e.g., RAW 264.7) Cinnamon_Constituent Cinnamon Constituent (e.g., this compound) Macrophages->Cinnamon_Constituent LPS_Stimulation LPS Stimulation Cinnamon_Constituent->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) LPS_Stimulation->Cytokine_ELISA Western_Blot Western Blot (Signaling Proteins) LPS_Stimulation->Western_Blot

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Cinnzeylanol, a pentacyclic diterpene isolated from Cinnamomum zeylanicum. Due to the limited public availability of the primary research that first detailed the structure elucidation of this compound, this document serves as a framework, presenting known information and outlining the necessary data for a complete analysis. The core spectroscopic data is pending extraction from the original source.

Introduction to this compound

This compound is a complex diterpenoid compound found in the bark of the cinnamon tree, Cinnamomum zeylanicum. Its discovery and initial structural characterization were reported by H. Anil in the mid-1970s. As a member of the diterpene class, this compound possesses a complex carbon skeleton that has been of interest to natural product chemists. The elucidation of its structure relies heavily on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive quantitative spectroscopic data for this compound is contained within the Ph.D. thesis of H. Anil (University of London, 1977) and a subsequent publication. While this primary source is not widely accessible, the following tables are structured to present the anticipated ¹H and ¹³C NMR data and mass spectrometry fragmentation data once obtained.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the intricate three-dimensional structure of organic molecules like this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data to be populated from primary source.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data to be populated from primary source.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. This compound has a molecular formula of C₂₀H₃₂O₇ and a molecular weight of 384.47 g/mol .

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data to be populated from primary source.

Experimental Protocols

The following are detailed methodologies typical for the isolation and spectroscopic analysis of diterpenoids from plant sources, based on established practices in natural product chemistry.

Isolation of this compound
  • Extraction: Dried and powdered bark of Cinnamomum zeylanicum is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or chloroform, to isolate lipophilic compounds including diterpenes.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This usually involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): Often used in the final stages of purification to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Spectra are acquired using the same instrument. Proton-decoupled spectra are standard.

    • 2D NMR: To establish connectivity and stereochemistry, a suite of 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry
  • Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) is performed. Precursor ions are selected and fragmented, and the resulting product ions are analyzed.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a hypothetical signaling pathway that could be investigated for a novel bioactive compound.

Experimental_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC Purification HPLC Purification Fractions->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC) HRMS HRMS Mass Spectrometry->HRMS MS/MS Fragmentation MS/MS Fragmentation Mass Spectrometry->MS/MS Fragmentation Structure Elucidation Structure Elucidation 1H NMR->Structure Elucidation 13C NMR->Structure Elucidation 2D NMR (COSY, HSQC, HMBC)->Structure Elucidation HRMS->Structure Elucidation MS/MS Fragmentation->Structure Elucidation

General workflow for the isolation and spectroscopic analysis of this compound.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Biological Response Biological Response Gene Expression->Biological Response

Hypothetical signaling pathway for this compound's biological activity.

The Therapeutic Potential of Cinnzeylanol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a pentacyclic diterpenoid isolated from the bark of Cinnamomum species such as Cinnamomum zeylanicum and Cinnamomum cassia, has emerged as a compound of interest in the field of natural product pharmacology.[1][2] While traditional medicine has long utilized cinnamon extracts for a variety of ailments, recent scientific investigations have begun to elucidate the therapeutic potential of its individual bioactive constituents.[1] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic activities, underlying mechanisms of action, and the experimental methodologies used in its study. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Therapeutic Activities of this compound

Current research, while still in its nascent stages, suggests that this compound possesses a range of pharmacological properties, including insecticidal, analgesic, and potentially anti-inflammatory and cytotoxic effects.

Insecticidal Activity

Early studies on this compound demonstrated its potent insecticidal effects. When administered orally to silkworm larvae (Bombyx mori L.), this compound was found to be lethal at a concentration of 16 parts per million (ppm). At lower concentrations of 2 to 4 ppm, it acted as an ecdysis inhibitor, disrupting the molting process essential for larval development.

Analgesic Activity

More recent investigations have highlighted the analgesic potential of this compound, particularly in the context of neuropathic pain. In an animal model of paclitaxel-induced cold allodynia, a common and debilitating side effect of chemotherapy, this compound demonstrated notable analgesic effects.[3][4] While the initial reports confirm this activity, further studies are required to provide detailed quantitative data on dosage and the extent of pain relief.

Quantitative Data Summary

To facilitate a clear comparison of the available data on the biological activities of this compound and related cinnamon extracts, the following tables summarize the key quantitative findings from the literature.

Table 1: Insecticidal Activity of this compound

BioassayTest OrganismActivityConcentration
Oral AdministrationSilkworm larvae (Bombyx mori L.)Lethal16 ppm
Oral AdministrationSilkworm larvae (Bombyx mori L.)Ecdysis Inhibition2-4 ppm

Table 2: Cytotoxicity of Cinnamon Extracts and their Major Components

Extract/CompoundCell Line(s)BioassayIC50 Value(s)
Cinnamomum zeylanicum Extract (CZE)Oral Squamous Carcinoma (SCC-9)MTT Assay (48h)100 µg/ml
Cinnamomum zeylanicum Extract (CZE)Oral Squamous Carcinoma (SCC-25)MTT Assay (48h)30 µg/ml
CinnamaldehydeOral Squamous Carcinoma (SCC-9)MTT Assay (48h)40 µM
CinnamaldehydeOral Squamous Carcinoma (SCC-25)MTT Assay (48h)45 µM
Cinnamomum zeylanicum DecoctionHuman Leukemia (K-562)SRB Assay>50% inhibition at 10⁻⁷ M - 10⁻⁴ M

Note: Data on the specific cytotoxicity of isolated this compound is limited, with some studies on various diterpenoids from C. cassia showing no significant cytotoxic activity for the tested compounds in cell lines such as HeLa, HL-60, and MCF-7.

Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous work. This section details the methodologies for key experiments cited in the literature concerning this compound and related compounds.

Isolation and Purification of this compound

The isolation of this compound typically involves the extraction of dried bark from Cinnamomum species followed by chromatographic separation.

Protocol: General Outline for Isolation

  • Extraction: The powdered bark of Cinnamomum cassia is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.

  • Chromatography: The fractions containing diterpenoids are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

  • Identification: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Model of Paclitaxel-Induced Neuropathic Pain

To assess the analgesic effects of this compound, a widely used animal model of chemotherapy-induced neuropathic pain is employed.

Protocol: Paclitaxel-Induced Cold Allodynia

  • Animal Model: Male Sprague-Dawley rats or mice are used for this model.

  • Induction of Neuropathy: Paclitaxel is administered to the animals, typically via intraperitoneal injections, to induce neuropathic pain.

  • Behavioral Testing: Cold allodynia is assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

  • Drug Administration: this compound, dissolved in an appropriate vehicle, is administered to the animals (e.g., orally or intraperitoneally) at various doses.

  • Data Analysis: The paw withdrawal latency or frequency is recorded and compared between the this compound-treated group and a vehicle-treated control group to determine the analgesic effect.

Signaling Pathways and Molecular Mechanisms

While direct studies on the signaling pathways modulated by isolated this compound are scarce, research on cinnamon extracts and their major constituent, cinnamaldehyde, provides valuable insights into the potential molecular mechanisms. The NF-κB and PI3K/Akt signaling pathways, which are central to inflammation and cell survival, have been identified as key targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Cinnamon extracts have been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, cinnamon compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p IκBα-P IkBa_NFkB->IkBa_p NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound (Putative) This compound->IKK Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Putative Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Studies have demonstrated that cinnamon extracts can inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets. This inhibition can induce apoptosis and suppress tumor cell proliferation.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt_p->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes This compound This compound (Putative) This compound->PI3K Inhibits (Hypothesized)

References

Methodological & Application

Application Notes: Cinnzeylanol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Cinnzeylanol, a diterpenoid derived from the bark and leaves of the Cinnamomum zeylanicum tree.[1] this compound and other compounds from cinnamon have garnered significant interest for their potential therapeutic properties, including antimicrobial and anti-tumor activities.[1][2] The protocols outlined below are based on established techniques for the isolation of natural products from plant matrices.

I. Extraction Methodologies

The initial step in isolating this compound involves its extraction from dried and powdered Cinnamomum zeylanicum bark. The choice of extraction method can significantly impact the yield and purity of the crude extract. Common methods include solvent extraction (Soxhlet), steam distillation, and superheated water extraction.[3][4]

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a robust method for obtaining a crude extract containing this compound. The choice of solvent is critical and dictates the polarity of the extracted compounds.

Materials and Equipment:

Procedure:

  • Place 50-100 g of finely ground cinnamon bark powder into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 300-500 mL of ethanol and connect it to the Soxhlet extractor.

  • Connect the condenser to the top of the extractor and ensure a steady flow of cold water.

  • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the cinnamon powder.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cyclically fill the chamber and siphon back into the flask, concentrating the extracted compounds.

  • After extraction, allow the apparatus to cool.

  • Disconnect the round-bottom flask and concentrate the crude extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 50°C).

  • The resulting viscous material is the crude this compound extract, ready for purification.

Data Summary: Comparison of Extraction Methods for Cinnamon Components

While specific yield data for this compound is not widely published, data for major components like cinnamaldehyde (B126680) provide a useful comparison of extraction efficiency.

Extraction MethodPlant PartKey ComponentYield / PurityReference
Steam DistillationBarkCinnamaldehyde~90% of essential oil
Soxhlet ExtractionBarkCinnamaldehyde62-73% of essential oil
Superheated WaterBarkCinnamaldehyde>80% of essential oil
Enzyme-AssistedBarkTrans-Cinnamaldehyde67.6% (Viscozyme 1%)
HydrodistillationBarkCinnamaldehyde57.83% of essential oil

II. Purification Methodologies

Purification of this compound from the crude extract is typically a multi-step process involving chromatographic techniques to separate the compound of interest from other co-extracted substances.

Protocol 2: Column Chromatography (Primary Purification)

Column chromatography is an effective first step for fractionating the crude extract and isolating compounds based on their polarity.

Materials and Equipment:

  • Glass chromatography column

  • Silica (B1680970) gel (70-230 mesh)

  • Crude this compound extract

  • Solvents: Hexane (B92381) and Ethyl Acetate (HPLC grade)

  • Beakers and collection tubes

  • Cotton or glass wool

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Insert a small plug of cotton or glass wool at the bottom of the column. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and load it carefully onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This allows for the sequential elution of compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under UV light or with a staining agent. Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Evaporate the solvent from the combined, purified fractions to yield enriched this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)

For high-purity this compound suitable for analytical or developmental work, a final purification step using preparative or analytical HPLC is recommended.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase solvents: Acetonitrile (B52724) and Water (HPLC grade)

  • Syringe filters (0.22 or 0.45 µm)

  • Vials for sample injection and collection

Procedure:

  • Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): Develop an isocratic or gradient elution method on an analytical scale to achieve good separation of this compound from remaining impurities. A typical mobile phase could be a mixture of acetonitrile and water. Detection is often performed with a UV detector at a wavelength where the compound absorbs (e.g., 221 nm for cinnamaldehyde-related compounds).

  • Preparative Scale-Up: Scale up the optimized analytical method to a preparative HPLC column to process larger quantities of the sample.

  • Fraction Collection: Collect the peak corresponding to this compound as it elutes from the column.

  • Purity Analysis: Re-inject a small amount of the collected fraction into the analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the solvent from the final pure fraction, typically by lyophilization or rotary evaporation, to obtain pure, solid this compound.

III. Visualization of Workflows and Pathways

Experimental Workflow

The overall process from raw plant material to purified this compound can be visualized as a logical sequence of steps.

G cluster_start Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product & Analysis Start Cinnamomum zeylanicum Bark Grind Grinding & Drying Start->Grind Extract Soxhlet Extraction Grind->Extract Evap1 Solvent Evaporation Extract->Evap1 CC Column Chromatography Evap1->CC Crude Extract TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC TLC->HPLC Enriched Fractions Evap2 Solvent Removal / Lyophilization HPLC->Evap2 Final Pure this compound Evap2->Final QC Purity Check (Analytical HPLC, MS) Final->QC

Caption: Workflow for this compound extraction and purification.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Extracts from Cinnamomum zeylanicum and its primary bioactive component, cinnamaldehyde, have been shown to exert anti-tumor effects by inhibiting key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation This compound Cinnamon Extract (this compound, Cinnamaldehyde) This compound->PI3K This compound->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by cinnamon components.

References

Application Notes and Protocols for the Quantification of Cinnzeylanol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a complex diterpenoid found in plants of the Cinnamomum genus, has garnered interest for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methods for this compound quantification, including detailed experimental protocols and data presentation. Due to the limited availability of published methods specifically validated for this compound, this application note presents a proposed analytical workflow based on established methods for similar diterpenoid compounds in plant matrices. The provided protocols are intended as a starting point for method development and validation.

Analytical Method Overview

The quantification of this compound, a non-volatile and relatively polar compound, is best approached using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method. Given the complexity of plant extracts, tandem mass spectrometry (MS/MS) is the recommended detector for its high selectivity and sensitivity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically suitable for the separation of diterpenoids. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape, is recommended.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable ionization technique for diterpenoids. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Quantitative Data Summary

As no specific validated method for this compound has been published, the following table summarizes typical performance characteristics for a validated HPLC-MS/MS method for the quantification of diterpenoids in plant extracts. These values should be experimentally determined during method validation for this compound.

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often determined by spike-recovery experiments.
Matrix Effect To be determinedThe effect of co-eluting compounds from the sample matrix on the ionization of the analyte.
Retention Time To be determinedThe time at which this compound elutes from the HPLC column under specific chromatographic conditions.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of diterpenoids from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Quantification of this compound

This protocol provides a starting point for the development of an HPLC-MS/MS method for the quantification of this compound. The mass spectrometric parameters for this compound (precursor and product ions) will need to be determined by direct infusion of a this compound standard.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound analytical standard

Chromatographic Conditions (Proposed):

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B

Mass Spectrometry Conditions (Proposed):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates To be optimized
MRM Transitions To be determined for this compound (Precursor ion will be [M+H]⁺ or another suitable adduct)

Method Validation:

The developed method must be validated according to ICH guidelines or other relevant regulatory standards. Validation parameters to be assessed include selectivity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms data_acquisition Data Acquisition (MRM Mode) hplc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound Quantification.

Logical_Relationship cluster_method_dev Method Development & Validation cluster_application Application method_dev Method Development selectivity Selectivity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness routine_analysis Routine QC Analysis robustness->routine_analysis

Caption: Method Validation Pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol is a diterpenoid compound isolated from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[1] Unlike the more commonly analyzed cinnamaldehyde, this compound possesses a distinct chemical structure and different physicochemical properties. As a unique natural product, this compound is of interest to researchers for its potential biological activities, including its investigated role in developing new antimicrobial therapies.[1] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile diterpenoids.

Chemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Formula C₂₀H₃₂O₇[1]
Molecular Weight 384.5 g/mol [1]
CAS Number 62394-04-1[1]
Appearance Powder
Melting Point 186.2 °C
Boiling Point 575.79 °C
Solubility Soluble in DMSO, PEG300, Tween 80, Saline/PBS

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible HPLC analysis. The following is a general procedure for the extraction of this compound from cinnamon bark.

Materials:

  • Dried and powdered cinnamon bark (Cinnamomum zeylanicum)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Extraction: Accurately weigh 1.0 g of powdered cinnamon bark and transfer it to a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the pellet with an additional 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Proposed HPLC Method for this compound Analysis

This proposed method is based on common practices for the analysis of diterpenoids and should be optimized and validated for the specific application.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. An HPLC system coupled with a mass spectrometer (LC-MS) is recommended for enhanced selectivity and identification.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 10% B to 55% B over 15 minutes, hold at 55% B for 8 minutes, then return to initial conditions.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan of this compound standard)
Run Time Approximately 30 minutes
Method Validation Parameters (Example)

The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table provides an example of the parameters that need to be evaluated. The values presented are hypothetical and must be determined experimentally.

ParameterExample Specification
Retention Time (RT) To be determined experimentally (e.g., ~12.5 min)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally (e.g., 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., 0.3 µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interfering peaks at the retention time of this compound

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Cinnamon Bark Powder extraction Solvent Extraction (Methanol + Sonication) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration Evaporation & Reconstitution filtration->concentration hplc_injection HPLC Injection concentration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: General workflow for this compound analysis.

Logical Relationship: this compound vs. Cinnamaldehyde

This diagram clarifies the distinction between this compound and the more commonly known Cinnamaldehyde, both originating from Cinnamomum zeylanicum.

logical_relationship cinnamon Cinnamomum zeylanicum (Cinnamon Tree) This compound This compound (Diterpenoid) C₂₀H₃₂O₇ cinnamon->this compound Source of cinnamaldehyde Cinnamaldehyde (Phenylpropanoid) C₉H₈O cinnamon->cinnamaldehyde Source of analysis_note Note: These are chemically distinct compounds requiring different analytical considerations.

Caption: this compound and Cinnamaldehyde relationship.

Conclusion

This application note provides a foundational protocol for the analysis of this compound by HPLC. Due to the limited availability of published, validated methods for this specific diterpenoid, the presented protocol serves as a robust starting point for researchers. It is imperative that any method based on these recommendations undergoes thorough development, optimization, and validation to ensure the accuracy, precision, and reliability of the analytical results. The use of a C18 reverse-phase column with a water/acetonitrile gradient containing formic acid is a promising approach for the separation of this compound from complex sample matrices. Further studies are encouraged to establish and publish a validated HPLC method for this compound to support ongoing research into its potential applications.

References

Application Notes and Protocols for Cinnzeylanol-Based Antimicrobial Formulation Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a derivative of Cinnamomum zeylanicum, has demonstrated significant potential as an antimicrobial agent. Its primary active components, including cinnamaldehyde (B126680) and eugenol, are known to disrupt microbial cell structures and interfere with essential metabolic and signaling pathways.[1] These properties make this compound a compelling candidate for the development of novel antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

These application notes provide a comprehensive guide to developing a this compound-based formulation for antimicrobial testing. The protocols detailed below cover formulation strategies for this hydrophobic compound, standardized methods for determining its antimicrobial efficacy, and an overview of its potential mechanisms of action.

Formulation of this compound for Antimicrobial Assays

Due to the hydrophobic nature of this compound, proper formulation is critical to ensure its dispersion in aqueous microbiological media for accurate antimicrobial susceptibility testing. The following protocol outlines a method for preparing a stable this compound stock solution.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated, stable stock solution of this compound for use in antimicrobial susceptibility assays.

Materials:

  • This compound extract

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Initial Solubilization: Dissolve the this compound extract in a minimal amount of DMSO. For example, prepare a 100 mg/mL stock solution by dissolving 100 mg of this compound in 1 mL of DMSO.

  • Addition of Surfactant: To aid in the dispersion of the hydrophobic this compound in aqueous media, add Tween 80 to the DMSO-Cinnzeylanol mixture. A final concentration of 0.5% (v/v) Tween 80 in the final assay medium is often effective.[2][3]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution and homogenization.

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Solvent Cytotoxicity Control: It is crucial to determine the non-inhibitory concentration of the solvent system (DMSO and Tween 80) on the test microorganisms. This is achieved by performing a control experiment with the solvent system alone at the highest concentration that will be used in the antimicrobial assays. Generally, DMSO concentrations below 2% are considered non-inhibitory to a wide range of bacteria.[4][5]

Antimicrobial Susceptibility Testing (AST)

The following protocols are adapted from established methods for antimicrobial susceptibility testing of natural products and are designed to determine the antimicrobial efficacy of the this compound formulation.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the this compound formulation against selected microbial strains.

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Resazurin (B115843) solution (0.015% w/v)

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and bacterial inoculum only.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing the highest concentration of the DMSO/Tween 80 solvent system used in the assay and the bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Visual Assessment: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).

    • Resazurin Indicator: Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

    • Plate Reader: Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol 3: MBC Determination

Objective: To determine the Minimum Bactericidal Concentration (MBC) of the this compound formulation.

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Formulation

Test MicroorganismThis compound MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)Solvent Control
Staphylococcus aureusNo inhibition
Escherichia coliNo inhibition
Pseudomonas aeruginosaNo inhibition
Candida albicansNo inhibition

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Formulation

Test MicroorganismThis compound MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following are Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cinn_prep This compound Formulation (Protocol 1) mic_assay Broth Microdilution (Protocol 2) cinn_prep->mic_assay inoculum_prep Bacterial Inoculum Preparation inoculum_prep->mic_assay mbc_assay MBC Determination (Protocol 3) mic_assay->mbc_assay data_table Tabulate MIC & MBC Data (Tables 1 & 2) mbc_assay->data_table interpretation Interpret Results (Bactericidal/Bacteriostatic) data_table->interpretation

Caption: Experimental workflow for antimicrobial testing of this compound.

Proposed Signaling Pathway Inhibition

This compound's major components, cinnamaldehyde and eugenol, are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors and biofilm formation.

Signaling_Pathway cluster_this compound This compound Components cluster_qs Quorum Sensing System cluster_phenotype Bacterial Phenotype cinn Cinnamaldehyde luxS luxS gene cinn->luxS inhibition eug Eugenol eug->luxS inhibition autoinducer Autoinducer-2 (AI-2) Synthesis luxS->autoinducer receptor AI-2 Receptor Binding autoinducer->receptor gene_exp Virulence Gene Expression receptor->gene_exp motility Motility gene_exp->motility biofilm Biofilm Formation gene_exp->biofilm toxin Toxin Production gene_exp->toxin

Caption: Proposed inhibition of Quorum Sensing by this compound components.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the development and evaluation of this compound-based antimicrobial formulations. By following these standardized methods, researchers can obtain reliable and reproducible data on the efficacy of this compound, paving the way for its potential application in novel antimicrobial therapies. Further research into the precise molecular mechanisms of action will continue to enhance our understanding and utilization of this promising natural compound.

References

Application Notes and Protocols: Cinnzeylanol in Food Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cinnzeylanol and its primary active components, derived from Cinnamomum zeylanicum, in the field of food preservation. This document outlines the antimicrobial and antioxidant properties, mechanisms of action, and practical experimental protocols for laboratory and research applications.

Note on Terminology: The term "this compound" is associated with a botanical extract from Cinnamomum zeylanicum (CAS 62394-04-1).[1][2][3][4][5] The preservative effects of this extract are largely attributed to its principal bioactive constituents, primarily (E)-cinnamaldehyde and eugenol. This document will focus on the applications of cinnamon essential oil and its major components, which are the subject of extensive research in food preservation. Another related but distinct compound found in Cinnamomum species is the diterpenoid Cinnzeylanine.

Antimicrobial Properties

Cinnamon essential oil and its components exhibit broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of cinnamaldehyde (B126680) and cinnamon essential oil against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde and Cinnamon Essential Oil against Foodborne Bacteria

MicroorganismTest SubstanceConcentration (µg/mL)Reference
Escherichia coliCinnamaldehyde780
Listeria monocytogenesCinnamon Essential Oil64 - 1024
Salmonella entericaCinnamon Essential OilNot specified
Staphylococcus aureusCinnamaldehydeNot specified
Moraxella catarrhalisC. zeylanicum bark extract64 - 1024

Table 2: Antifungal Activity of Cinnamon Essential Oil

Fungal SpeciesConcentration (ppm)InhibitionReference
Colletotrichum coccodes2563% reduction in spore production
Rhizopus stolonifer500Complete retardation of sporulation
Botrytis cinerea500Sporulation not completely retarded
Cladosporium herbarum500Complete retardation of sporulation
Aspergillus niger500Complete retardation of sporulation

Antioxidant Properties

The phenolic compounds present in cinnamon extracts, such as cinnamaldehyde, contribute to their significant antioxidant activity. This is crucial for preventing lipid oxidation and maintaining the quality of food products.

Quantitative Antioxidant Data

Table 3: Antioxidant Activity of Cinnamon Essential Oil Nanoemulsions in Muffins

Nanoemulsion CoatingIncrease in Antioxidant ActivityReference
Cinnamon oil NE26.89%
Clove oil NE37.31%

Application in Shelf-Life Extension

The application of cinnamon essential oil, either directly or incorporated into edible coatings and packaging films, has been shown to extend the shelf-life of various food products.

Quantitative Shelf-Life Extension Data

Table 4: Effect of Cinnamon Essential Oil on the Shelf-Life of Food Products

Food ProductTreatmentObservationReference
MuffinsCinnamon oil nanoemulsion coatingExtended shelf-life up to 6 days
Wholemeal BreadOptimized mixture of cinnamon, clove, and bay leaf essential oilsExtended shelf-life by up to 7 days (in dough) and 22 days (surface application)
Minimally Processed ApplesChitosan-based coating with cinnamon essential oilMaintained firmness for up to 20 days

Mechanism of Action

The primary antimicrobial mechanism of cinnamaldehyde involves the disruption of the bacterial cell membrane. It specifically interferes with the biosynthesis of glycerophospholipids, targeting phosphatidylglycerol and phosphatidylethanolamine, which leads to a loss of cell membrane integrity. Furthermore, cinnamaldehyde can inhibit various cellular processes, including DNA, RNA, protein, and cell wall synthesis, ultimately leading to bacterial cell death.

antimicrobial_mechanism cluster_cinnamaldehyde Cinnamaldehyde cluster_bacterial_cell Bacterial Cell cluster_cell_membrane Cell Membrane cluster_cellular_processes Cellular Processes Cinn Cinnamaldehyde Membrane Glycerophospholipid Biosynthesis Cinn->Membrane Inhibits DNA DNA Synthesis Cinn->DNA Inhibits RNA RNA Synthesis Cinn->RNA Inhibits Protein Protein Synthesis Cinn->Protein Inhibits CellWall Cell Wall Synthesis Cinn->CellWall Inhibits Integrity Loss of Membrane Integrity Membrane->Integrity Permeability Increased Permeability Integrity->Permeability Death Cell Death Permeability->Death

Caption: Antimicrobial mechanism of cinnamaldehyde.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines a standard method for determining the MIC of essential oils against foodborne pathogens.

Materials:

  • Test essential oil (e.g., Cinnamon oil)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for OD reading)

  • Resazurin (B115843) solution (optional, for viability indication)

  • 0.15% (w/v) agar (B569324) solution (as a stabilizer)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria in the appropriate broth overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Essential Oil Dilutions:

    • Prepare a stock solution of the essential oil. To overcome solubility issues, a small amount of a non-inhibitory solvent like DMSO or Tween 80 can be used, or the oil can be stabilized in a 0.15% agar solution.

    • Perform serial two-fold dilutions of the essential oil stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the essential oil dilutions.

    • Include a positive control (broth with inoculum, no essential oil) and a negative control (broth only) in each plate.

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the essential oil that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, a viability indicator like resazurin can be added to the wells after incubation. A color change (e.g., from blue to pink) indicates bacterial growth.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_eo Prepare Serial Dilutions of Essential Oil in Plate start->prep_eo inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_eo->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual, OD, or Indicator) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of plant extracts.

Materials:

  • Plant extract (e.g., Cinnamon extract)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Spectrophotometer

  • Cuvettes or 96-well microplate

  • Pipettes

  • Vortex mixer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of the plant extract in the same solvent used for the DPPH solution.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations of the extract.

  • Assay Procedure:

    • In a test tube or a well of a microplate, add 2 mL of the DPPH solution.

    • Add 1 mL of the plant extract solution at different concentrations to the DPPH solution.

    • Prepare a control sample containing 2 mL of the DPPH solution and 1 mL of the solvent (without the plant extract).

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control sample.

      • A_sample is the absorbance of the sample with the plant extract.

dpph_workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_extract Prepare Dilutions of Plant Extract start->prep_extract mix Mix DPPH Solution with Plant Extract prep_dpph->mix prep_extract->mix incubate Incubate in Dark for 30 min mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate Scavenging Activity (%) measure_abs->calculate end End calculate->end

Caption: Workflow for DPPH antioxidant assay.

References

Application Notes and Protocols for the Synthesis of Cinnzeylanol Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of Cinnzeylanol and its related bioactive constituents from Cinnamomum zeylanicum to enhance their therapeutic properties. Given that "this compound" is sometimes colloquially used to refer to the bioactive extract of cinnamon, this guide addresses both the specific natural product, this compound, and the major, well-studied bioactive components of cinnamon: cinnamaldehyde (B126680) and eugenol (B1671780).

Introduction to this compound and Related Compounds

Cinnamomum zeylanicum, the source of cinnamon, is rich in a variety of bioactive compounds. While cinnamaldehyde and eugenol are the most abundant and extensively studied components, other complex diterpenoids like this compound and Cinnzeylanine have also been isolated. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2] The therapeutic potential of these natural products can often be enhanced through synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.

This compound: A specific diterpenoid with the chemical formula C₂₀H₃₂O₇.[1] Its complex polycyclic structure offers multiple sites for chemical modification.

Cinnamaldehyde: The primary component responsible for the characteristic aroma of cinnamon. It is a versatile starting material for the synthesis of various derivatives due to its reactive aldehyde group and α,β-unsaturated system.[3]

Eugenol: A key phenylpropanoid in cinnamon, particularly in the leaf oil. Its phenolic hydroxyl and allyl groups are readily amenable to chemical derivatization.[4]

Strategies for Synthesis of Derivatives

The synthesis of derivatives from these natural products can be approached through several strategies aimed at exploring the structure-activity relationship (SAR). Key functional groups on the parent molecules serve as handles for modification.

Proposed Synthesis of this compound Derivatives

The structure of this compound (C₂₀H₃₂O₇) possesses multiple hydroxyl groups, which are prime targets for derivatization.

General Strategy:

  • Isolation: Isolate this compound from the bark or leaves of Cinnamomum zeylanicum using chromatographic techniques.

  • Derivatization:

    • Esterification: React the hydroxyl groups with various acyl chlorides or anhydrides to form esters. This can modulate the lipophilicity and cell permeability of the molecule.

    • Etherification: Convert the hydroxyl groups to ethers using alkyl halides under basic conditions. This can alter the steric and electronic properties of the molecule.

    • Oxidation: Selectively oxidize secondary hydroxyl groups to ketones to investigate the importance of hydrogen bond-donating capabilities for bioactivity.

Synthesis of Cinnamaldehyde Derivatives

Cinnamaldehyde's aldehyde group and conjugated double bond are key sites for modification.

Protocol 1: Synthesis of 2-Hydroxycinnamaldehyde This protocol outlines a three-step synthesis to introduce a hydroxyl group to the aromatic ring, which can significantly alter bioactivity.

  • Nitration: Cinnamaldehyde is nitrated using a mixture of nitric acid and acetic anhydride (B1165640) at 0-5°C.

  • Reduction: The resulting nitro-cinnamaldehyde is reduced to amino-cinnamaldehyde using iron powder and ammonium (B1175870) chloride in a methanol-water solution under reflux.

  • Diazotization-Hydrolysis: The amino-cinnamaldehyde undergoes diazotization with sodium nitrite (B80452) and hydrochloric acid at 5°C, followed by hydrolysis to yield 2-hydroxycinnamaldehyde.

Protocol 2: Oxidative Heck Reaction for Functionalized Cinnamaldehyde Derivatives This method allows for the one-step synthesis of various cinnamaldehyde derivatives from acrolein and arylboronic acids.

  • Reaction Conditions: A mixture of acrolein, an arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a ligand (e.g., 2,9-dimethyl-1,10-phenanthroline), and an oxidant (e.g., p-benzoquinone) in a suitable solvent like acetonitrile (B52724) is stirred at room temperature.

Synthesis of Eugenol Derivatives

The phenolic hydroxyl and allyl groups of eugenol are the primary sites for derivatization.

Protocol 3: Esterification of Eugenol This protocol describes the synthesis of eugenol esters, which can exhibit modified bioactivities.

Protocol 4: Synthesis of Eugenol-Based 1,2,3-Triazole Derivatives This protocol introduces a triazole moiety, a common pharmacophore, to the eugenol scaffold.

  • Alkylation: Eugenol is reacted with propargyl bromide in the presence of a base to form 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene.

  • Click Reaction: The resulting alkyne is then reacted with various aromatic azides in a copper(I)-catalyzed azide-alkyne cycloaddition reaction to yield the 1,2,3-triazole derivatives.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity data for cinnamaldehyde, eugenol, and their derivatives.

Table 1: Antimicrobial Activity of Cinnamaldehyde and its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
CinnamaldehydeListeria monocytogenes52 - 178
CinnamaldehydeStaphylococcus aureus52 - 178
CinnamaldehydeEscherichia coli52 - 178
CinnamaldehydeSalmonella typhimurium52 - 178
CinnamaldehydeE. coli4.88
CinnamaldehydeS. aureus4.88
CinnamaldehydeP. aeruginosa19.53

Table 2: Antioxidant Activity of Cinnamaldehyde Derivatives

CompoundIC₅₀ (DPPH Assay)Activity Level
Vitamin E (Standard)7.48Highly active
Cinnamaldehyde95.38Moderately active
Cinnamic acid38.52Highly active
Methyl cinnamate40.76Highly active
Cinnamyl alcohol21.45Highly active

Table 3: Anticancer Activity of Eugenol Derivatives

CompoundCell LineIC₅₀ (µM)
Doxorubicin (Standard)MCF-7 (Breast)1.74
Doxorubicin (Standard)SKOV3 (Ovarian)2.88
Doxorubicin (Standard)PC-3 (Prostate)2.61
Eugenol-Oxadiazole-Morpholine Hybrid (17)MCF-7 (Breast)1.71
Eugenol-Oxadiazole-Morpholine Hybrid (17)SKOV3 (Ovarian)1.84
Eugenol-Oxadiazole-Morpholine Hybrid (17)PC-3 (Prostate)1.1
Eugenol-Pyrrolidine Derivative (15)PC-3 (Prostate)10.01

Table 4: Antimicrobial Activity of Eugenol and its Derivatives

CompoundMicroorganismMIC (µg/mL)
EugenolL. monocytogenes1000
EugenolS. agalactiae1000
EugenolS. aureus1000
Eugenol Derivative 8E. coli500
Eugenol Derivative 16K. pneumoniae500
Eugenol Derivative 16B. cereus500

Experimental Protocols for Bioactivity Assessment

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the synthesized derivatives are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Protocol for MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Visualizations

Cinnamaldehyde and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Cinnamaldehyde has been shown to inhibit this pathway, leading to decreased expression of downstream targets like VEGF, COX-2, and Bcl-2.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cinnzeylanol_Deriv This compound Derivatives (e.g., Cinnamaldehyde) Cinnzeylanol_Deriv->PI3K inhibit Cinnzeylanol_Deriv->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cell survival. Cinnamaldehyde can inhibit the activation of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB leads to degradation of IκBα NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_IkB->IKK NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc releases Gene_Expr Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expr translocates to nucleus and induces Cinnzeylanol_Deriv This compound Derivatives (e.g., Cinnamaldehyde) Cinnzeylanol_Deriv->IKK inhibit

Caption: this compound derivatives inhibit the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Bioactivity Screening

The following workflow outlines the general process for synthesizing and evaluating this compound derivatives.

Experimental_Workflow Start Start: This compound or Bioactive Precursor Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Bioactivity Screening (Antimicrobial, Anticancer, Antioxidant) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis iterative refinement Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes: Evaluating the Cytotoxicity of Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnzeylanol is a bioactive compound that can be isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon. Essential oils and extracts from this plant have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The primary component of cinnamon essential oil is often cinnamaldehyde, but other compounds like this compound contribute to its overall bioactivity.[1][2] Preliminary studies suggest that compounds from cinnamon can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells, making them interesting candidates for drug development. Research has shown that cinnamon extracts can affect key cellular pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are critical in cell survival and proliferation.

A crucial step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. Cytotoxicity assays are essential for understanding the dose-dependent effects of a compound on cell viability and for elucidating its mechanism of action. This document provides a detailed guide for researchers to assess the cytotoxic effects of this compound using a panel of standard, robust cell culture assays. The protocols outlined below will enable the determination of cell viability, membrane integrity, and the induction of apoptosis.

Key Assays for Cytotoxicity Profiling:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, serving as a marker for compromised cell membrane integrity and necrosis.

  • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Table 1: Example Data for this compound IC₅₀ Values from MTT Assay

Cell Line Incubation Time (h) IC₅₀ (µM)
HCT116 24 45.2
HCT116 48 28.7
MCF-7 24 58.1

| MCF-7 | 48 | 35.4 |

Protocol 2: Membrane Integrity Assessment via LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium (serum-free medium is often recommended for the assay step)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)

  • Lysis Buffer (often 10X, provided in kits)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with DMSO.

    • Maximum LDH Release Control: Add Lysis Buffer (e.g., 10 µL of 10X buffer) to untreated cells 45 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Data Presentation:

Table 2: Example Data for this compound-Induced Cytotoxicity from LDH Assay

Concentration (µM) % Cytotoxicity (24h) % Cytotoxicity (48h)
0 (Control) 0.0 ± 1.5 0.0 ± 2.1
10 5.2 ± 2.3 8.9 ± 3.0
25 15.8 ± 4.1 25.4 ± 4.5
50 35.1 ± 5.5 55.7 ± 6.2

| 100 | 68.4 ± 7.0 | 85.3 ± 5.8 |

Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different stages of cell death. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that cannot enter live cells or early apoptotic cells with intact membranes, but it can stain late apoptotic and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells (rare).

Data Presentation:

Table 3: Example Data for Cell Population Distribution after this compound Treatment

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control 95.1 ± 2.5 2.5 ± 0.8 2.4 ± 0.7
This compound (25 µM) 60.3 ± 4.1 25.2 ± 3.3 14.5 ± 2.1

| this compound (50 µM) | 25.8 ± 3.8 | 45.7 ± 5.0 | 28.5 ± 4.2 |

Protocol 4: Apoptosis Confirmation via Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and caspase-7, which are key effector caspases in the apoptotic signaling cascade. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.

Materials:

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. After 24 hours, treat with this compound as described previously and incubate for the desired time (e.g., 12, 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting background luminescence, express the results as fold change in caspase activity compared to the untreated control.

Data Presentation:

Table 4: Example Data for Caspase-3/7 Activity after this compound Treatment

Treatment Luminescence (RLU) Fold Change vs. Control
Control 15,340 ± 1,250 1.0
This compound (25 µM) 85,900 ± 5,600 5.6

| this compound (50 µM) | 215,200 ± 15,100 | 14.0 |

Visualizations

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Acquisition & Analysis A Seed Cells in Multi-well Plate B Incubate (24h) for Adherence A->B C Treat with Serial Dilutions of this compound B->C D Incubate for Exposure Period (24-72h) C->D E MTT Assay: Add MTT, Incubate, Solubilize Formazan D->E F LDH Assay: Collect Supernatant, Add Reaction Mix D->F G Apoptosis Assays: Harvest Cells, Stain, Add Reagents D->G H Measure Absorbance (570 nm) E->H I Measure Absorbance (490 nm) F->I J Flow Cytometry or Luminometry G->J K Calculate IC50, % Cytotoxicity, % Apoptosis H->K I->K J->K

Caption: Experimental workflow for assessing this compound cytotoxicity.

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Extrinsic Pathway Casp8 Caspase-8 (Initiator) Receptor->Casp8 This compound This compound (Stress Signal) Bax Bax/Bak This compound->Bax Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Intrinsic Pathway Casp37 Caspase-3, 7 (Executioner) Casp8->Casp37 Casp9 Caspase-9 (Initiator) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleaves Cellular Substrates Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytoC->Casp9

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes: Cinnzeylanol (Cinnamaldehyde) as a Potent Agent Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Cinnzeylanol, the primary active component of cinnamon essential oil, has demonstrated significant antimicrobial properties against a wide spectrum of pathogenic microbes, including multi-drug resistant (MDR) bacteria.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of bacterial cell membranes, inhibition of essential enzymes like ATPases, alteration of lipid profiles, and interference with cell division and biofilm formation.[2][3] These characteristics make this compound a promising candidate for standalone therapy or as an adjuvant to conventional antibiotics, potentially restoring the efficacy of drugs to which bacteria have developed resistance.[4]

These protocols provide detailed methodologies for researchers to evaluate the antimicrobial efficacy of this compound against clinically relevant antibiotic-resistant bacterial strains. The described assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Checkerboard (for synergy testing), and Time-Kill Kinetics—are fundamental for characterizing its antibacterial profile.

Quantitative Data Summary

The following tables summarize the efficacy of this compound (or cinnamon essential oil, where cinnamaldehyde (B126680) is the major component) against various bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound/Cinnamon Oil

Bacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosaMulti-drug Resistant (MDR)0.0562 - 0.2250.1125 - 0.225
Staphylococcus aureus-4.88Not Reported
Escherichia coli-4.88Not Reported
Klebsiella pneumoniaeStrong Biofilm FormerLower than NorfloxacinLower than Norfloxacin
Yersinia enterocoliticaATCC 237154Not Reported
Salmonella TyphimuriumATCC 1958564Not Reported

Table 2: Synergy Testing of this compound/Cinnamon Oil with Antibiotics (Checkerboard Assay)

Bacterial StrainAntibioticFICI ValueInterpretationReference
Staphylococcus aureusAmpicillin0.5Synergistic
Staphylococcus aureusChloramphenicol0.5Synergistic
Escherichia coliChloramphenicol0.5Synergistic
Escherichia coliStreptomycin>0.5 - <1Additive
Pseudomonas aeruginosaCiprofloxacin≤0.5Synergistic

The Fractional Inhibitory Concentration Index (FICI) is interpreted as: ≤0.5 Synergy; >0.5 to <1 Additive; 1 to <4 Indifferent; ≥4 Antagonistic.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO, ensuring final solvent concentration is not inhibitory)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells

  • Positive control (conventional antibiotic) and negative control (medium with solvent)

  • Microplate reader or visual inspection

Methodology:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB.

  • Add 100 µL of the standardized bacterial inoculum to each well, achieving a final volume of 200 µL and the target bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (wells with bacteria and a known antibiotic) and a negative/sterility control (wells with medium only) and a solvent control (wells with bacteria and the highest concentration of the solvent used).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound with no visible turbidity.

  • To determine the MBC, take a 10 µL aliquot from each well showing no growth and plate it onto Mueller-Hinton Agar (B569324) (MHA).

  • Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plate 1. Add 100µL MHB to 96-well plate prep_cinn 2. Create 2-fold serial dilutions of this compound prep_inoculum 3. Prepare bacterial inoculum (5x10^5 CFU/mL) inoculate 4. Inoculate wells with bacteria prep_inoculum->inoculate incubate_mic 5. Incubate plate at 37°C for 18-24h inoculate->incubate_mic read_mic 6. Read MIC (No visible growth) incubate_mic->read_mic plate_mbc 7. Plate aliquots from clear wells onto MHA read_mic->plate_mbc mic_result MIC Value read_mic->mic_result incubate_mbc 8. Incubate MHA plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc 9. Read MBC (No colony growth) incubate_mbc->read_mbc mbc_result MBC Value read_mbc->mbc_result

Caption: Workflow for MIC and MBC Determination.

Protocol 2: Synergy Testing with Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.

Materials:

  • This compound (Drug A) and an antibiotic (Drug B)

  • 96-well sterile microtiter plates

  • Bacterial culture and media as in Protocol 1

Methodology:

  • Prepare stock solutions of Drug A and Drug B at 4-8 times the highest concentration to be tested.

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Along the x-axis (columns), create serial dilutions of Drug B. Along the y-axis (rows), create serial dilutions of Drug A. This creates a matrix of concentration combinations.

  • Each well will contain a unique combination of concentrations of Drug A and Drug B. The first row and column will contain dilutions of each drug alone to re-determine their MICs under the assay conditions.

  • Prepare and add 100 µL of the standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the MIC for each drug alone and for every combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula:

    • FICI = FIC(A) + FIC(B)

    • Where FIC(A) = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • And FIC(B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The lowest FICI value is reported. Interpret the result: ≤0.5 (Synergy), >0.5-1 (Additive), 1-4 (Indifferent), >4 (Antagonism).

Checkerboard_Workflow Workflow for Checkerboard Synergy Assay cluster_setup Plate Setup cluster_run Assay Execution cluster_calc Calculation & Interpretation setup_plate 1. Dispense MHB into 96-well plate dilute_A 2. Create serial dilutions of This compound (Drug A) down rows dilute_B 3. Create serial dilutions of Antibiotic (Drug B) across columns inoculate 4. Inoculate plate with standardized bacteria dilute_B->inoculate incubate 5. Incubate plate at 37°C for 18-24h inoculate->incubate read_mic 6. Read MIC of combinations incubate->read_mic calc_fici 7. Calculate FICI for each well FICI = FIC(A) + FIC(B) read_mic->calc_fici interpret 8. Determine interaction type (Synergy, Additive, etc.) calc_fici->interpret result Synergy Profile interpret->result

Caption: Workflow for Checkerboard Synergy Assay.

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture grown to early or mid-logarithmic phase

  • Culture tubes or flasks

  • Phosphate-buffered saline (PBS) or MHB

  • Shaking incubator

  • MHA plates for colony counting

Methodology:

  • Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Also include a no-drug growth control.

  • Prepare a bacterial suspension and adjust its concentration to approximately 1 x 10⁶ CFU/mL.

  • Inoculate each culture tube with the bacterial suspension.

  • Incubate the tubes at 37°C with constant shaking (e.g., 180 rpm).

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform serial ten-fold dilutions of the aliquot in sterile PBS.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Workflow Workflow for Time-Kill Kinetic Assay cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis prep_tubes 1. Prepare tubes with this compound (0x, 1x, 2x, 4x MIC) prep_inoculum 2. Prepare bacterial inoculum (~10^6 CFU/mL) inoculate 3. Inoculate all tubes incubate 4. Incubate with shaking at 37°C inoculate->incubate sample 5. Withdraw aliquots at time points (0, 2, 4, 8, 24h) incubate->sample dilute_plate 6. Perform serial dilutions and plate on MHA sample->dilute_plate incubate_plates 7. Incubate MHA plates for 24h dilute_plate->incubate_plates count_colonies 8. Count CFU/mL for each time point incubate_plates->count_colonies plot_curve 9. Plot Log10 CFU/mL vs. Time count_colonies->plot_curve result Time-Kill Curve plot_curve->result

Caption: Workflow for Time-Kill Kinetic Assay.

Mechanism of Action Pathways

This compound exerts its antibacterial effects through several mechanisms, primarily targeting the bacterial cell structure and function.

MoA_Pathway Proposed Mechanisms of Action for this compound cluster_bacteria Bacterial Cell cluster_effects Resulting Effects cinn This compound membrane Cell Membrane cinn->membrane disrupts atpase ATPase Enzymes cinn->atpase inhibits division Cell Division Machinery cinn->division interferes with biofilm Biofilm Formation cinn->biofilm inhibits damage Membrane Damage & Increased Permeability membrane->damage energy_dep ATP Depletion atpase->energy_dep growth_inhibit Inhibition of Growth division->growth_inhibit biofilm_inhibit Biofilm Disruption biofilm->biofilm_inhibit death Bacterial Cell Death damage->death energy_dep->death growth_inhibit->death biofilm_inhibit->death

Caption: Proposed Mechanisms of Action for this compound.

References

Application Notes and Protocols for Cinnzeylanol as a Positive Control in Insecticidal Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnzeylanol, a naturally occurring compound isolated from the bark of Cinnamomum zeylanicum, has demonstrated notable insecticidal properties.[1] Its neurotoxic effects make it a suitable candidate for use as a positive control in a variety of insecticidal bioassays. These application notes provide detailed protocols for utilizing this compound to validate experimental setups and compare the efficacy of novel insecticidal compounds. The primary modes of action for insecticidal compounds from cinnamon extracts are believed to involve the disruption of key neurotransmitter systems, including the octopaminergic, GABAergic, and cholinergic pathways.

Data Presentation: Efficacy of Cinnamon-Derived Compounds

While specific quantitative data for pure this compound is limited in publicly available literature, the following tables summarize the insecticidal efficacy of cinnamon oil and its primary active component, cinnamaldehyde, against various insect pests. This data serves as a benchmark for the expected activity of this compound.

Table 1: Contact and Fumigant Toxicity of Cinnamon Oil and Cinnamaldehyde against Stored Product Pests

Insect SpeciesCompoundBioassay TypeLC50 ValueExposure TimeReference
Sitophilus zeamaisCinnamon OilContact/Residual0.04 mg/cm²-[2]
Sitophilus zeamaisCinnamaldehydeFumigant0.462 µl/cm³24 hours[3]
Sitophilus zeamaisCinnamaldehydeFumigant0.302 µl/cm³48 hours[3]
Sitophilus zeamaisCinnamaldehydeContact0.290 µl/cm²24 hours[3]
Sitophilus zeamaisCinnamaldehydeContact0.195 µl/cm²48 hours
Lasioderma serricorneCinnamon OilContact260.65 µL/cm²24 hours
Lasioderma serricorneCinnamon OilContact98.67 µL/cm²72 hours
Corcyra cephalonicaCinnamon OilContact285.60 µL/cm²24 hours
Corcyra cephalonicaCinnamon OilContact109.33 µL/cm²72 hours
Callosobruchus maculatusCinnamon OilContact1.2 mg/cm² (98% mortality)24 hours
Callosobruchus maculatusCinnamaldehydeContact0.3 mg/cm² (100% mortality)12 hours

Table 2: Larvicidal and Repellent Activity of Cinnamon Oil

Insect SpeciesBioassay TypeConcentrationEffectReference
Spodoptera littoralisOvicidal (Egg Dip)1.64%LC50
Spodoptera littoralisOvicidal (Egg Dip)7.42%LC90
Musca domesticaInsecticidal10%100% mortality
Haemotobia irritansRepellent5%Significant reduction in fly count
Alphitobius diaperinusLarvicidal7 ppmLC50
Alphitobius diaperinusLarvicidal35 ppmLC90

Experimental Protocols

Detailed methodologies for key insecticidal bioassays are provided below. This compound should be used as a positive control to ensure the assay is performing as expected.

Contact Toxicity Bioassay (Filter Paper Method)

This method evaluates the toxicity of a compound upon direct contact with the insect.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., acetone (B3395972) or ethanol)

  • Test compound(s)

  • Solvent control

  • Filter paper (e.g., Whatman No. 1)

  • Petri dishes

  • Micropipette

  • Test insects (e.g., stored product pests, cockroaches)

Procedure:

  • Prepare a series of dilutions of this compound and the test compound(s) in the chosen solvent.

  • Apply a specific volume (e.g., 1 mL) of each dilution evenly onto a filter paper placed in a Petri dish.

  • Allow the solvent to evaporate completely in a fume hood.

  • Introduce a known number of insects (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes with parafilm to prevent escape.

  • For the negative control, use a filter paper treated only with the solvent.

  • Maintain the bioassay under controlled conditions (e.g., 25±1°C, 60±5% relative humidity, and a 12:12 h light:dark photoperiod).

  • Record insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Insects that do not move when prodded with a fine brush are considered dead.

  • Calculate the percentage of mortality and correct for control mortality using Abbott's formula if necessary.

Fumigant Toxicity Bioassay

This assay assesses the toxicity of volatile compounds.

Materials:

  • This compound

  • Test compound(s)

  • Solvent (if necessary)

  • Glass jars or vials with airtight lids

  • Filter paper or cotton ball

  • Test insects

Procedure:

  • Apply a specific amount of this compound or the test compound onto a small piece of filter paper or a cotton ball.

  • Place the treated material inside the airtight container, ensuring it does not come into direct contact with the insects (e.g., by attaching it to the underside of the lid).

  • Introduce a known number of insects into the container.

  • A control container should have a filter paper treated only with the solvent (if used) or be left untreated.

  • Seal the containers and maintain them under controlled environmental conditions.

  • Record mortality at regular intervals.

  • Determine the LC50 (lethal concentration) or LT50 (lethal time) values.

Repellency Bioassay (Area Preference Method)

This bioassay determines the ability of a compound to repel insects.

Materials:

  • This compound

  • Test compound(s)

  • Solvent

  • Filter paper

  • Petri dishes

  • Test insects

Procedure:

  • Cut a filter paper disc to the size of the Petri dish and divide it in half.

  • Apply the test solution (this compound or test compound) to one half of the filter paper and the solvent alone to the other half.

  • After the solvent has evaporated, place the filter paper in the Petri dish.

  • Release a known number of insects (e.g., 20) in the center of the filter paper.

  • Cover the Petri dish and keep it in the dark to avoid phototactic effects.

  • After a specific period (e.g., 1 or 2 hours), count the number of insects on each half of the filter paper.

  • Calculate the Percentage Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines if a compound inhibits the activity of the crucial neurotransmitter-degrading enzyme, acetylcholinesterase.

Materials:

  • This compound

  • Test compound(s)

  • Acetylcholinesterase (from insect source if possible, or commercially available)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound, test compounds, AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or this compound for the positive control).

  • Add the AChE solution to initiate the reaction, except in the blank wells.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition caused by the test compounds and this compound.

Signaling Pathways and Experimental Workflows

The insecticidal action of compounds like this compound is often attributed to their interference with critical neuronal signaling pathways. Below are diagrams illustrating these pathways and a general workflow for screening insecticidal compounds.

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_moa Mechanism of Action cluster_analysis Data Analysis Compound Test Compound & this compound (Positive Control) Contact Contact Toxicity Compound->Contact Fumigant Fumigant Toxicity Compound->Fumigant Repellent Repellency Assay Compound->Repellent AChE AChE Inhibition Assay Compound->AChE Receptor Receptor Binding/Functional Assays (e.g., GABA, Octopamine) Compound->Receptor Insects Insect Rearing Insects->Contact Insects->Fumigant Insects->Repellent Data Mortality/Repellency Calculation Contact->Data Fumigant->Data Repellent->Data LC50 LC50/IC50 Determination AChE->LC50 Receptor->LC50 Data->LC50 Stats Statistical Analysis LC50->Stats

Caption: General workflow for insecticidal compound screening.

octopamine_pathway This compound This compound (Putative Antagonist) OA_Receptor Octopamine (B1677172) Receptor (GPCR) This compound->OA_Receptor Blocks G_Protein G-Protein OA_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction, Metabolism) PKA->Response Phosphorylates & Activates Octopamine Octopamine Octopamine->OA_Receptor Binds

Caption: Postulated antagonism of the Octopamine signaling pathway.

gaba_pathway This compound This compound (Putative Antagonist) GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Blocks Cl_ion Cl- Ions GABA_Receptor->Cl_ion Channel Opens GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Influx leads to

Caption: Postulated antagonism of the GABAergic signaling pathway.

ache_pathway cluster_synapse Synapse This compound This compound (Putative Inhibitor) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to ACh Acetylcholine (ACh) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds to & Activates Synapse Synaptic Cleft Continuous_Stimulation Continuous Stimulation (Paralysis) Postsynaptic_Receptor->Continuous_Stimulation Leads to (if ACh not cleared)

Caption: Postulated inhibition of Acetylcholinesterase activity.

References

Delivery Systems for Cinnamon Extract and Cinnamaldehyde in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The following document provides detailed application notes and experimental protocols for the development and in vivo assessment of delivery systems for cinnamon extract and its primary bioactive component, cinnamaldehyde (B126680). Cinnamon has garnered significant interest in biomedical research due to its wide range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer effects. However, the clinical translation of these benefits is often hampered by the poor solubility, instability, and low bioavailability of its active compounds. Nanotechnology-based delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations.

This document is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of natural product-based therapeutics.

Application Notes

Cinnamon extracts and cinnamaldehyde have demonstrated efficacy in various disease models. Encapsulation within nanosystems can enhance their therapeutic potential by:

  • Improving Bioavailability: Nanocarriers can protect the active compounds from degradation in the gastrointestinal tract and increase their absorption.

  • Enhancing Stability: Encapsulation can shield cinnamaldehyde from oxidation and degradation when exposed to light and high temperatures.

  • Controlled Release: Delivery systems can be engineered for sustained or targeted release of the payload, maintaining therapeutic concentrations over a longer period and reducing potential toxicity.

  • Increased Efficacy: By improving solubility and bioavailability, nanoformulations can lead to enhanced therapeutic outcomes at lower doses.

1. Nanoparticle Delivery Systems

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and biocompatible, making them suitable for in vivo applications. They can encapsulate hydrophobic compounds like cinnamaldehyde, improving their dispersion in aqueous environments.

2. Liposomal Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and can be formulated to control the release of the encapsulated drug. pH-responsive liposomes can be designed to release their contents in the acidic tumor microenvironment.

3. Nanoemulsion Delivery Systems

Nanoemulsions are stable dispersions of oil and water, with droplet sizes in the nanometer range. They are particularly suitable for encapsulating lipophilic compounds like cinnamaldehyde and can be used for topical and oral delivery.

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vivo efficacy of various cinnamon extract and cinnamaldehyde delivery systems reported in the literature.

Table 1: Physicochemical Characterization of Cinnamon-based Nanoparticles

FormulationActive CompoundPolymer/CarrierParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NPsCinnamon ExtractPLGA/PVA/Poloxamer 188120 ± 24--3.66 ± 1.851 ± 54.2 ± 0.7[1]
Chitosan NPsTrans-cinnamaldehydeChitosan118 - 136< 0.4> +407.4 - 7.9-[2]
Silver NPsCinnamon Extract-19 - 100----[3]

Table 2: In Vivo Efficacy of Cinnamon-based Delivery Systems

Animal ModelDisease/ConditionDelivery SystemTreatment GroupKey FindingsReference
Broiler ChickensGrowth PerformanceCinnamon Nanoparticles400 mg/kg cinnamon nanoparticles in feedSignificantly improved body weight gain and feed conversion ratio compared to control.[4]
RatsSkin Burn ModelCinnamaldehyde NanoemulsionTopical application of CA-SNEDDSSignificantly reduced wound size and inflammatory markers.[5]
MiceDiet-induced HyperglycemiaAqueous Cinnamon Extract500 mg/kg oral administrationReduced mean fasting blood glucose by 18.9% after 6 hours.
MiceOvarian Cancer XenograftCinnamaldehydeIntraperitoneal injectionSignificantly repressed tumor progression and liver metastasis.

Experimental Protocols

Protocol 1: Preparation of Cinnamon Extract-Loaded PLGA Nanoparticles by Anti-Solvent Precipitation

Materials:

  • Cinnamon extract

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Poloxamer 188

  • Organic solvent (e.g., acetone)

  • Deionized water

Procedure:

  • Dissolve a specific amount of cinnamon extract and PLGA in the organic solvent.

  • Prepare an aqueous solution containing PVA and Poloxamer 188.

  • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated extract.

  • Resuspend the nanoparticles in deionized water or a suitable buffer for further characterization or in vivo use.

Protocol 2: Preparation of Cinnamaldehyde Liposomes by Ethanol (B145695) Injection Method

Materials:

  • Cinnamaldehyde

  • Phospholipids (e.g., soy lecithin)

  • Cholesterol

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve cinnamaldehyde, phospholipids, and cholesterol in ethanol to form the organic phase.

  • Heat the PBS (aqueous phase) to a temperature above the lipid phase transition temperature.

  • Inject the organic phase into the pre-heated aqueous phase under constant stirring.

  • Continue stirring for a specified time to allow for the formation of liposomes and evaporation of ethanol.

  • The resulting liposomal suspension can be further processed by sonication or extrusion to obtain a uniform size distribution.

  • Remove unencapsulated cinnamaldehyde by dialysis or ultracentrifugation.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Diet-Induced Hyperglycemia

Animal Model:

  • Male C57BL/6 mice, 6-8 weeks old.

  • Induce hyperglycemia by feeding a high-fat diet for a specified period.

Treatment:

  • Prepare the cinnamon extract nanoformulation at the desired concentration in a suitable vehicle (e.g., saline).

  • Divide the hyperglycemic mice into treatment and control groups.

  • Administer the nanoformulation or vehicle to the respective groups via oral gavage.

  • Monitor fasting blood glucose levels at specific time points post-administration (e.g., 0, 2, 4, 6 hours).

  • At the end of the study, animals can be euthanized, and tissues collected for further analysis (e.g., liver for gene expression studies).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cinnamaldehyde Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metabolism) Akt->Gene_Expression regulates mTORC1->Gene_Expression regulates Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->PI3K Inhibits Cinnamaldehyde->Akt Inhibits

Caption: Cinnamaldehyde inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_preparation Formulation and Characterization cluster_invivo In Vivo Study Preparation Preparation of Cinnamon/Cinnamaldehyde Nanoparticles/Liposomes Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Preparation->Characterization Administration Administration of Nanoformulation (e.g., Oral, IV, IP) Characterization->Administration Animal_Model Induction of Disease Model (e.g., Cancer, Diabetes) Grouping Randomization into Treatment and Control Groups Animal_Model->Grouping Grouping->Administration Monitoring Monitoring of Therapeutic Efficacy (e.g., Tumor size, Blood glucose) Administration->Monitoring Analysis Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Analysis

Caption: Experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Cinnzeylanol Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction and yield optimization of Cinnzeylanol from natural sources, primarily Cinnamomum zeylanicum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be obtained?

A1: this compound is a pentacyclic diterpene and a bioactive compound found in cinnamon.[1] It is primarily derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.[2] While it is a constituent of cinnamon essential oil, it is considered a minor component compared to major compounds like cinnamaldehyde (B126680) and eugenol.[1]

Q2: What are the primary methods for extracting essential oils containing this compound from cinnamon?

A2: The most common methods for extracting essential oils from cinnamon are steam distillation, hydrodistillation, and Soxhlet extraction.[3][4] Modern techniques such as microwave-assisted extraction (MAE) and superheated water extraction (SHWE) are also being explored for their potential to improve yield and quality.

Q3: Which part of the Cinnamomum zeylanicum plant provides the highest yield of essential oil?

A3: The chemical composition and yield of essential oil vary depending on the part of the plant used (leaf, bark, or root). The bark generally contains the highest percentage of cinnamaldehyde, while the leaf is rich in eugenol. This compound is found in these extracts, and optimizing the overall oil yield is the primary strategy for increasing its recovery.

Q4: How does the age of the cinnamon plant affect the essential oil yield?

A4: The age of the plant at harvest significantly influences the yield of bark, leaves, and the oil content. Studies on Indonesian Ceylon cinnamon have shown that harvesting at 4 years after the first pruning can result in higher dry-bark yields compared to harvesting at 3 years.

Troubleshooting Guide: Low this compound Yield

This guide addresses the common issue of lower-than-expected yields of this compound.

Q: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this issue?

A: Low yield can stem from several factors, ranging from the quality of the raw material to the specifics of your extraction and purification protocol. Below is a systematic approach to identifying and resolving the problem.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow start Start: Low this compound Yield raw_material Step 1: Evaluate Raw Material start->raw_material extraction Step 2: Optimize Extraction Protocol raw_material->extraction Material OK? sub_raw Species Verification (C. zeylanicum) Plant Part (Bark vs. Leaf) Harvest Time/Age Storage Conditions raw_material->sub_raw purification Step 3: Refine Purification Steps extraction->purification Extraction Optimized? sub_extraction Method Selection (Distillation, MAE, etc.) Parameter Tuning (Time, Temp, Power) Solvent Choice & Volume Salting-Out Step extraction->sub_extraction analysis Step 4: Verify Analytical Method purification->analysis Purification Efficient? sub_purification Emulsion Formation Inefficient Phase Separation Degradation During Solvent Removal purification->sub_purification solution Solution: Improved Yield analysis->solution Analysis Validated? sub_analysis Instrument Calibration (GC-MS, HPLC) Standard Purity Sample Preparation analysis->sub_analysis

Caption: Troubleshooting workflow for low this compound yield.

Step 1: Raw Material Evaluation
  • Problem: Incorrect plant species or poor-quality material.

  • Solution: Ensure you are using true cinnamon, Cinnamomum zeylanicum, as different species have vastly different chemical profiles. The yield and composition are affected by the plant part (bark vs. leaf), geographical source, and harvest time. Use properly dried and stored material to prevent the degradation of bioactive compounds.

Step 2: Extraction Protocol Optimization
  • Problem: Suboptimal extraction method or parameters.

  • Solution: The choice of extraction method is critical. While steam distillation is common, methods like microwave-assisted extraction (MAE) have been shown to produce higher yields in shorter times. For any method, parameters must be optimized.

    • For Steam/Hydrodistillation: Factors like sample size, saline solution concentration for washing, and the number of washings significantly influence yield.

    • For MAE: Key parameters to optimize include solid loading, solvent volume, microwave power, and extraction time. The highest yield (4.169%) was achieved at 700W for 25 minutes with a 30g sample in 250 ml of water.

    • Superheated Water Extraction (SHWE): This method can offer a shorter extraction time and yield a high-quality oil, but can lead to emulsion formation.

Step 3: Purification Process Refinement
  • Problem: Loss of this compound during post-extraction cleanup.

  • Solution: After extraction, the oil must be separated from the aqueous phase.

    • Salting Out: Adding sodium chloride (NaCl) to the distillate can improve the separation of the essential oil from the water by increasing the polarity difference between the aqueous and organic phases.

    • Solvent Evaporation: When using solvent-based extractions (like Soxhlet) or liquid-liquid extraction for cleanup, use a rotary evaporator at a controlled temperature to remove the solvent without degrading thermolabile compounds.

Quantitative Data Summary

The following tables summarize quantitative data on essential oil yields from Cinnamomum zeylanicum using various methods and conditions.

Table 1: Comparison of Extraction Methods and Yields

Extraction MethodPlant PartSolventYield (%)Key FindingsReference
Steam DistillationBarkWater~1.82Produces high-quality oil with ~90% cinnamaldehyde.
Soxhlet ExtractionBarkDichloromethane5.22Highest yield but potential for thermal degradation.
Soxhlet ExtractionBarkHexane3.84Lower yield than dichloromethane.
Microwave-Assisted (MAE)BarkWater4.169Higher yield and shorter time than hydrodistillation.
Optimized HydrodistillationBarkWater/Hexane2.6 ( g/100g d.b.)Yield optimized via response-surface methodology.
Superheated Water (SHWE)Bark/LeavesWaterNot specifiedFast, environmentally friendly, but can cause emulsions.

Table 2: Optimization of Microwave-Assisted Extraction (MAE) Parameters

ParameterRange TestedOptimal ValueEffect on YieldReference
Solid Loading (g)20 - 3530Yield increases up to 30g, then may decrease.
Solvent Volume (ml)200 - 350250Yield increases up to 250 ml, then decreases.
Microwave Power (W)280 - 700700Yield increases with higher microwave power.
Extraction Time (min)15 - 3025Yield increases up to 25 min, then decreases slightly.

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol is a standard method for obtaining high-quality essential oil from cinnamon bark.

Materials:

  • 100-150g of dried, ground C. zeylanicum bark

  • Distillation flask (1L)

  • Steam generator

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glassware for collection

Methodology:

  • Place 100-150g of ground cinnamon bark into the 1L distillation flask.

  • Connect the flask to the steam generator and the condenser.

  • Begin passing steam through the cinnamon powder. The steam will volatilize the essential oils.

  • The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.

  • Collect the distillate (a mixture of water and essential oil) in a receiving vessel. Continue the process for 5-10 hours.

  • Transfer the collected distillate to a separatory funnel. Allow the layers to settle. The essential oil will typically form a layer separate from the aqueous phase (hydrosol).

  • Carefully drain the lower aqueous layer, collecting the essential oil.

  • To remove any residual water, dry the oil by adding a small amount of anhydrous sodium sulfate until the oil is clear.

  • Decant or filter the dried oil into a clean, airtight, amber glass vial for storage.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol describes a rapid method for extracting essential oil, optimized for maximum yield.

Materials:

  • 30g of dried, ground C. zeylanicum bark

  • Microwave extraction apparatus

  • Round bottom flask (500 ml)

  • Condenser

  • 250 ml distilled water

  • Separatory funnel

Methodology:

  • Place 30g of cinnamon powder into the 500 ml round bottom flask.

  • Add 250 ml of distilled water to the flask, ensuring the powder is fully immersed.

  • Mount the flask in the microwave apparatus and attach the condenser.

  • Set the microwave power to 700 W and the extraction time to 25 minutes.

  • Begin the extraction. The microwave energy will heat the water, causing the plant cells to rupture and release the essential oil.

  • After 25 minutes, turn off the apparatus and allow the mixture to cool to room temperature.

  • Separate the essential oil from the aqueous phase using the procedure described in steps 6-9 of the Steam Distillation protocol.

Visual Guides

Biosynthetic Pathway of Cinnamaldehyde

This compound is a diterpenoid, and its biosynthesis involves complex pathways. However, a key aromatic precursor for many compounds in cinnamon is cinnamaldehyde, which is derived from the amino acid L-phenylalanine.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL (Phenylalanine ammonia (B1221849) lyase) Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL (4-coumarate-CoA ligase) Cinnamaldehyde trans-Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde CCR (Cinnamoyl-CoA reductase) Diterpene_Pathway Diterpenoid Biosynthesis (MEP/MVA Pathways) This compound This compound Diterpene_Pathway->this compound Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage raw_material Raw Material (Cinnamon Bark) grinding Grinding & Sieving raw_material->grinding extraction Extraction (e.g., Steam Distillation) grinding->extraction distillate Collect Distillate (Oil + Water) extraction->distillate separation Phase Separation (Separatory Funnel) distillate->separation drying Drying (Anhydrous Na₂SO₄) separation->drying pure_oil Pure Essential Oil drying->pure_oil analysis Analysis (GC-MS, HPLC) pure_oil->analysis storage Storage pure_oil->storage

References

Technical Support Center: Cinnzeylanol Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the isolation and purification of Cinnzeylanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

This compound is a diterpene found in the bark and leaves of Cinnamomum zeylanicum. Its isolation is challenging due to its relatively low concentration compared to other essential oil components like cinnamaldehyde (B126680) and eugenol. Furthermore, its complex polycyclic structure with multiple hydroxyl groups makes it susceptible to degradation and difficult to separate from other structurally similar terpenoids.

Q2: Which extraction method is recommended for obtaining a this compound-rich crude extract?

A solvent extraction using 80% aqueous acetone (B3395972) is a documented method for the initial extraction of this compound from powdered cinnamon bark.[1] This is followed by acidification and further liquid-liquid extraction to partition the compound into an organic solvent like ethyl acetate (B1210297).[1] Traditional methods like hydrodistillation or steam distillation are optimized for volatile compounds and may not be efficient for extracting diterpenes like this compound.

Q3: My this compound yield is consistently low. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The duration of the extraction and the solvent-to-solid ratio should be optimized.

  • Degradation: this compound, like many diterpenes, can be sensitive to high temperatures and pH changes.[2] Avoid prolonged exposure to heat and strong acids or bases during the extraction and purification process.

  • Suboptimal Solvent System: The polarity of the extraction solvent is crucial. A mixture of polar and non-polar solvents, like aqueous acetone, is often effective for diterpenes.

  • Losses during Purification: Multiple purification steps can lead to cumulative losses. Optimize each step for maximum recovery.

Q4: I am having difficulty separating this compound from other co-extracted compounds. What purification strategies can I employ?

The purification of this compound often requires a multi-step chromatographic approach.[1]

  • Column Chromatography: Silicic acid column chromatography is an effective initial purification step.[1] A gradient elution with a solvent system like benzene-ethyl acetate can separate fractions based on polarity.

  • Preparative Thin-Layer Chromatography (TLC): For further purification of enriched fractions, preparative TLC can provide higher resolution.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase is recommended.

Q5: How can I confirm the identity and purity of my isolated this compound?

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound detected in the crude extract. 1. Incorrect plant material or low this compound content in the source. 2. Inefficient extraction solvent or conditions. 3. Degradation of this compound during extraction.1. Verify the authenticity of the Cinnamomum zeylanicum bark. 2. Use 80% aqueous acetone for extraction and ensure sufficient extraction time. 3. Perform extraction at room temperature or with minimal heat.
Broad or overlapping peaks during column chromatography. 1. Column overloading. 2. Inappropriate solvent system. 3. Poorly packed column.1. Reduce the amount of crude extract loaded onto the column. 2. Optimize the solvent gradient to improve separation. 3. Ensure the column is packed uniformly to prevent channeling.
Co-elution of impurities during HPLC purification. 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Presence of structurally very similar compounds.1. Perform a thorough method development by testing different solvent gradients and isocratic conditions. 2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl). 3. Consider using orthogonal chromatographic techniques (e.g., normal phase followed by reverse phase).
Degradation of the purified sample over time. 1. Instability of this compound. 2. Exposure to light, oxygen, or high temperatures.1. Store the purified compound in a dark, airtight container at low temperatures (-20°C or below). 2. Dissolve in a non-reactive solvent and store under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

The yield of diterpenes can vary significantly depending on the plant source and the extraction method employed. The following table provides an example of diterpene content in coffee beans, illustrating the impact of the preparation method on the final concentration. While not specific to this compound, it highlights the importance of methodological choices in obtaining the target compound.

Beverage Preparation MethodDiterpene Ester Content (mg L⁻¹)Diterpene Alcohol Content (mg L⁻¹)
Boiled Coffeeup to 1766up to 950
Filtered Coffee8.14.4

Source: Adapted from data on coffee diterpenes. It is important to note that diterpene content can be significantly affected by the preparation method, with filtered beverages showing a much lower concentration.

Experimental Protocols

Isolation of this compound from Cinnamomum zeylanicum

This protocol is based on the methodology described by Isogai et al. (1976).

1. Extraction: a. Grind dried bark of Cinnamomum zeylanicum to a fine powder. b. Extract the powdered bark with 80% aqueous acetone at room temperature. c. Concentrate the extract under reduced pressure to remove the acetone. d. Acidify the remaining aqueous solution to pH 2.

2. Solvent Partitioning: a. Wash the acidified solution with benzene (B151609) to remove non-polar compounds. b. Extract the aqueous layer with ethyl acetate. c. Wash the ethyl acetate layer with a saturated sodium bicarbonate solution to remove acidic compounds. d. Evaporate the ethyl acetate layer to dryness to obtain the crude extract.

3. Silicic Acid Column Chromatography: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Pack a column with silicic acid. c. Apply the dissolved extract to the top of the column. d. Elute the column with a gradient of benzene-ethyl acetate. e. Collect fractions and monitor by Thin-Layer Chromatography (TLC).

4. Preparative Thin-Layer Chromatography (TLC): a. Combine the fractions containing this compound, identified by TLC comparison with a standard if available. b. Apply the combined fractions to a preparative silicic acid TLC plate. c. Develop the plate using an ethyl acetate-benzene (3:1) solvent system. d. Scrape the band corresponding to this compound and elute the compound from the silica (B1680970) with a suitable solvent (e.g., ethyl acetate or methanol). e. Evaporate the solvent to obtain purified this compound.

Visualizations

Cinnzeylanol_Isolation_Workflow start Powdered C. zeylanicum Bark extraction Extraction (80% aq. Acetone) start->extraction concentration Concentration & Acidification extraction->concentration partitioning1 Benzene Wash (Remove Non-polars) concentration->partitioning1 partitioning2 Ethyl Acetate Extraction partitioning1->partitioning2 bicarb_wash NaHCO3 Wash (Remove Acids) partitioning2->bicarb_wash evaporation1 Evaporation bicarb_wash->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chrom Silicic Acid Column Chromatography (Benzene-EtOAc gradient) crude_extract->column_chrom fractions This compound-rich Fractions column_chrom->fractions prep_tlc Preparative TLC (EtOAc-Benzene 3:1) fractions->prep_tlc purified Purified this compound prep_tlc->purified

Caption: Workflow for the isolation of this compound.

Troubleshooting_Purification start Low Purity after Initial Column Chromatography check_loading Was the column overloaded? start->check_loading reduce_load Reduce sample load and repeat. check_loading->reduce_load Yes check_gradient Is the solvent gradient optimal? check_loading->check_gradient No reduce_load->check_gradient optimize_gradient Modify gradient (e.g., make it shallower). check_gradient->optimize_gradient No prep_hplc Proceed to Preparative HPLC. check_gradient->prep_hplc Yes optimize_gradient->prep_hplc check_column Is the column chemistry appropriate? prep_hplc->check_column screen_columns Screen different stationary phases. check_column->screen_columns No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_columns->check_mobile_phase optimize_mobile_phase Perform method development for the mobile phase. check_mobile_phase->optimize_mobile_phase No final_purity High Purity Achieved check_mobile_phase->final_purity Yes optimize_mobile_phase->final_purity

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Cinnzeylanol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cinnzeylanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid natural product isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon)[1][2]. Its chemical formula is C₂₀H₃₂O₇, and it has a molecular weight of 384.5 g/mol [1]. Like many other bioactive natural products, this compound is a lipophilic, hydrophobic molecule, which results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo experiments, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the initial steps to dissolve this compound?

A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Other options include ethanol (B145695), methanol, or dimethylformamide (DMF). These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: What are the most common methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility[3].

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386), which has a hydrophilic exterior[4].

  • Use of Surfactants: Forming micelles that encapsulate this compound, allowing it to be dispersed in an aqueous solution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups, so this method may have limited utility.

  • Nanoparticle-based Formulations: Creating nanoemulsions or nanosuspensions to improve the surface area and dissolution rate.

Troubleshooting Guide

Q4: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your medium.

  • Decrease the DMSO Concentration in the Stock: A very high concentration in the DMSO stock can lead to a more pronounced precipitation upon dilution. Try preparing a lower concentration stock solution.

  • Use a Different Co-solvent: Some co-solvents may be more compatible with your specific medium. Consider trying ethanol or a polyethylene (B3416737) glycol (e.g., PEG 300).

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your final solution can help to keep the this compound dispersed.

  • Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the medium can significantly improve its solubility.

Q5: My results are inconsistent across experiments. Could this be related to this compound's solubility?

A5: Yes, inconsistent results are a hallmark of solubility problems. If this compound is not fully dissolved, the actual concentration in your experiments will vary. To address this:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your stock and final solutions for any signs of precipitation. Use a light source and look for cloudiness or visible particles.

  • Prepare Fresh Dilutions: Prepare your final dilutions fresh from the stock solution for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

  • Vortex Thoroughly: Ensure you vortex your solutions thoroughly after diluting the stock.

  • Consider a More Robust Solubilization Method: If you are only using a co-solvent, switching to a cyclodextrin complexation or a nanoemulsion formulation can provide a more stable and reproducible solution.

Quantitative Data on Solubilization Methods

The following tables provide representative data on the solubility enhancement of model hydrophobic compounds using common techniques. While this data is not specific to this compound, it offers a quantitative perspective on the potential improvements that can be achieved.

Table 1: Solubility Enhancement with Co-solvents

Co-solventConcentration in Water (% v/v)Example Hydrophobic CompoundSolubility Increase (Fold)
DMSO10%Paclitaxel~1,000
Ethanol20%Quercetin~500
PEG 30030%Itraconazole~6,000
Propylene (B89431) Glycol40%Diazepam~300

Table 2: Solubility Enhancement with Cyclodextrins

CyclodextrinConcentration (mM)Example Hydrophobic CompoundSolubility Increase (Fold)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)50Curcumin~1,500
Sulfobutylether-β-cyclodextrin (SBE-β-CD)100Voriconazole~80
Methyl-β-cyclodextrin (M-β-CD)25Nifedipine~200

Table 3: Solubility Enhancement with Surfactants

SurfactantConcentration (% w/v)Example Hydrophobic CompoundSolubility Increase (Fold)
Tween® 801%Docetaxel~400
Cremophor® EL2%Paclitaxel>10,000
Sodium Lauryl Sulfate (SLS)0.5%Griseofulvin~100

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing the final working solution, dilute the stock solution directly into the aqueous medium while vortexing. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 100 mM in purified water).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol) at a 1:1 or 1:2 molar ratio with the HP-β-CD.

  • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by rotary evaporation or nitrogen stream.

  • The resulting aqueous solution contains the this compound:HP-β-CD inclusion complex. This solution can be filter-sterilized and then diluted into the experimental medium.

Protocol 3: Preparation of a this compound Nanoemulsion

  • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, MCT oil).

  • Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween® 80) and a co-surfactant (e.g., Transcutol® or propylene glycol).

  • Slowly add the oil phase to the aqueous phase while stirring at high speed.

  • Homogenize the mixture using a high-shear homogenizer or a sonicator until a translucent nanoemulsion is formed.

  • The resulting nanoemulsion can be diluted into the aqueous experimental medium.

Visualizations

experimental_workflow start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol direct_dilution Direct Dilution in Aqueous Medium stock_sol->direct_dilution check_solubility Check for Precipitation direct_dilution->check_solubility co_solvent Optimize Co-solvent (e.g., Ethanol, PEG 300) check_solubility->co_solvent Yes success Soluble & Stable Solution for Experiment check_solubility->success No cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) co_solvent->cyclodextrin Still Precipitates co_solvent->success surfactant Use Surfactant (e.g., Tween 80) cyclodextrin->surfactant Still Precipitates cyclodextrin->success nanoemulsion Prepare Nanoemulsion surfactant->nanoemulsion Still Precipitates surfactant->success nanoemulsion->success

Workflow for selecting a this compound solubilization method.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates This compound This compound This compound->IKK Potential Inhibition This compound->NFkB_p65 Potential Inhibition of Nuclear Translocation DNA DNA NFkB_p65_nuc->DNA Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Potential inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Potential modulation of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Optimizing Cinnamzeylanol Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cinnzeylanol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diterpenoid compound isolated from Cinnamomum zeylanicum (Ceylon cinnamon). While research on the pure compound is ongoing, studies on cinnamon extracts suggest that its bioactive components often exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. The mechanisms of action for compounds from cinnamon are known to involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are critical in inflammation and cancer progression.[[“]][2][3][4]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For novel compounds like this compound where extensive data is not available, a broad concentration range should be tested. Based on studies of various cinnamon extracts, a starting range of 1 µg/mL to 100 µg/mL is advisable for initial screening experiments such as cell viability assays.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic compound, so it is not readily soluble in aqueous media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To minimize precipitation when adding to your cell culture medium, it is best to perform serial dilutions from this stock to create intermediate concentrations before the final dilution into your aqueous experimental medium.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally considered safe for most cell lines, with <0.1% being ideal. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Cause: this compound is a hydrophobic compound, and adding a concentrated DMSO stock directly to aqueous medium can cause it to precipitate out of solution.

  • Solution:

    • Use a Serial Dilution Method: Instead of a single large dilution, prepare intermediate dilutions of your this compound stock in DMSO or your cell culture medium.

    • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.

    • Vortex While Adding: Add the this compound stock to the pre-warmed medium while gently vortexing or swirling to facilitate rapid dispersal.

    • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your medium. Try lowering the final concentration.

    • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in your medium can help to solubilize hydrophobic compounds, as serum proteins like albumin can act as carriers.

Issue 2: High Background Signal or Artifacts in Assays

  • Cause: this compound may interfere with certain assay reagents, particularly colorimetric or fluorometric assays.

  • Solution:

    • Include a Compound-Only Control: In a cell-free system, test your highest concentration of this compound with the assay reagents to see if it directly reacts with them.

    • Wash Cells Before Assay: If possible, wash the cells with phosphate-buffered saline (PBS) after the treatment period to remove any residual this compound before adding assay reagents.

    • Use an Alternative Assay: If interference is confirmed, consider using an orthogonal assay that relies on a different detection principle.

Issue 3: Inconsistent or Non-Reproducible Results

  • Cause: This can be due to several factors, including inconsistent compound dosage, cell passage number, or incubation times.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from your stock for each experiment to avoid degradation.

    • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure they are seeded at a uniform density.

    • Precise Incubation Times: Use a timer to ensure consistent exposure of the cells to this compound across all experiments.

Data Presentation

Table 1: Cytotoxicity of Cinnamon Extracts in Various Cancer Cell Lines (IC50 values)

Cell LineType of ExtractIC50 (µg/mL)Incubation Time (hours)
MCF-7 (Breast Cancer)Soxhlet Extract5824
MCF-7 (Breast Cancer)Soxhlet Extract14048
MCF-7 (Breast Cancer)Water Extract900024
MCF-7 (Breast Cancer)Water Extract480048
HCT116 (Colon Cancer)Essential Oil>10048
AGS (Gastric Cancer)Hydro-alcoholic Extract400-60072

Note: Data is derived from studies on cinnamon extracts, not pure this compound. These values should be used as a preliminary reference for designing dose-response experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate concentrations.

    • Dilute these intermediate stocks into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO working 2. Create Working Solutions in Pre-warmed Medium stock->working Serial Dilution treat 4. Treat Cells with This compound working->treat seed 3. Seed Cells in 96-well Plate seed->treat incubate 5. Incubate (24-72h) treat->incubate mtt 6. Add MTT Reagent incubate->mtt solubilize 7. Solubilize Formazan mtt->solubilize read 8. Read Absorbance solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK PI3K PI3K Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα Phosphorylates (Leads to Degradation) IκBα_NFκB IκBα-NF-κB (Inactive) IκBα->IκBα_NFκB Sequesters NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation IκBα_NFκB->IκBα IκBα_NFκB->NFκB Genes Inflammatory Gene Expression NFκB_nuc->Genes Activates This compound This compound This compound->TLR4 Inhibits This compound->PI3K Inhibits

Caption: Postulated inhibitory action of this compound on inflammatory pathways.

References

Technical Support Center: Cinnzeylanol Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Cinnzeylanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical initial steps for conducting a forced degradation study on this compound?

A1: A forced degradation study for this compound should begin with subjecting a pure sample of the compound to a range of stress conditions as mandated by ICH guidelines.[1][2] These conditions typically include acidic, alkaline, oxidative, thermal, and photolytic stress.[1][3] The goal is to achieve partial degradation (approximately 10-30%) to ensure that the degradation products can be adequately characterized without completely destroying the parent molecule.

Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A2: If this compound appears stable, you may need to increase the severity of the stress conditions. Consider the following adjustments:

  • Temperature: Increase the temperature for thermal and hydrolytic studies.

  • Concentration of Stressor: Use higher concentrations of acid, base, or oxidizing agent.

  • Duration: Extend the exposure time to the stress condition. It is crucial to make these adjustments incrementally to avoid excessive degradation.

Q3: My chromatogram shows multiple degradation peaks that are poorly resolved. How can I improve the separation?

A3: Poor resolution of degradation products is a common issue. To improve chromatographic separation, consider these strategies:

  • Gradient Elution: If using isocratic elution, switching to a gradient method can help resolve peaks with different polarities.[4]

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).

  • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and its degradants, thereby affecting retention times.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase run time.

Q4: How can I identify the structure of the unknown degradation products?

A4: Identifying unknown degradation products typically requires hyphenated analytical techniques. The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap). This allows for the determination of the accurate mass of the degradants, from which elemental compositions can be proposed. Further structural elucidation can be achieved by fragmentation studies (MS/MS) and comparison with known compounds or in-silico fragmentation databases.

Troubleshooting Guides

Issue 1: Inconsistent Results in Thermal Degradation Studies
  • Symptom: High variability in the percentage of this compound degradation between replicate samples subjected to the same temperature.

  • Possible Causes:

    • Inconsistent heating within the oven or heating block.

    • Samples not being sealed properly, leading to evaporation.

    • Interaction of this compound with the container material at elevated temperatures.

  • Troubleshooting Steps:

    • Validate the temperature uniformity of your heating apparatus.

    • Ensure sample vials are tightly sealed with appropriate caps (B75204) and septa.

    • Use inert glass vials (e.g., borosilicate) to minimize potential interactions.

    • Consider performing the study in a controlled atmosphere (e.g., under nitrogen) if oxidative degradation at high temperatures is suspected.

Issue 2: Artifact Peaks Appearing in Blank Samples During Oxidative Degradation
  • Symptom: The chromatogram of a blank sample (containing only the stressor and solvent) shows interfering peaks at or near the retention time of this compound or its degradants.

  • Possible Causes:

    • Degradation of the mobile phase components in the presence of the oxidizing agent.

    • Reaction of the oxidizing agent with impurities in the solvent.

    • Leaching of compounds from plasticware or filters.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase daily.

    • Use high-purity HPLC-grade solvents and reagents.

    • Avoid the use of plastic containers or filters that may not be compatible with the oxidizing agent.

    • Inject a "reagent blank" (containing only the mobile phase) and a "stressor blank" to identify the source of the artifact peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDuration (hours)Temperature (°C)% this compound DegradedNumber of Major Degradants
Acid Hydrolysis0.1 M HCl248015.2%2
Base Hydrolysis0.1 M NaOH86028.5%3
Oxidation3% H₂O₂1225 (Room Temp)21.8%4
Thermal-4810012.1%1
PhotolyticUV Light (254 nm)7225 (Room Temp)8.5%2

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl and dilute to volume with methanol.

  • Incubation: Place the flask in a water bath maintained at 80°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Analysis of Degradation Products by HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic HPLC HPLC-UV/DAD Acid->HPLC Quantify Degradation Base Alkaline Base->HPLC Quantify Degradation Oxidative Oxidative Oxidative->HPLC Quantify Degradation Thermal Thermal Thermal->HPLC Quantify Degradation Photo Photolytic Photo->HPLC Quantify Degradation LCMS LC-MS HPLC->LCMS Identify Degradants Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway LCMS->Pathway This compound This compound Stock This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidative Expose to Stress This compound->Thermal Expose to Stress This compound->Photo Expose to Stress

Caption: Experimental workflow for this compound forced degradation studies.

Hypothetical_Pathway This compound This compound Degradant_A Degradant A (Hydrolyzed) This compound->Degradant_A Acid/Base Hydrolysis Degradant_B Degradant B (Oxidized) This compound->Degradant_B Oxidation (H₂O₂) Degradant_C Degradant C (Rearranged) Degradant_A->Degradant_C Thermal Stress Fragments Further Fragments Degradant_B->Fragments Photolytic Cleavage Degradant_C->Fragments Further Degradation

Caption: Hypothetical degradation pathways of this compound under stress.

References

troubleshooting inconsistent results in Cinnzeylanol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Cinnzeylanol. The information is designed to help address common challenges and ensure the generation of reliable and reproducible data in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of inconsistent results in this compound bioassays?

Inconsistent results in this compound bioassays can stem from several factors inherent to natural product research. These include:

  • Compound Stability and Solubility: this compound and its active components, like cinnamaldehyde, can be unstable or have poor solubility in aqueous assay buffers, leading to precipitation and variable effective concentrations.[1]

  • Assay Interference: As a natural extract, this compound preparations can contain compounds that interfere with assay readouts, such as fluorescence or absorbance, leading to false positives or negatives.[1][2][3][4]

  • Non-specific Activity: At higher concentrations, components of cinnamon extracts can exhibit non-specific effects like cytotoxicity or membrane disruption, which can confound the results of targeted bioassays.

  • Variability in Natural Product Source: The concentration of active compounds in this compound extracts can vary depending on the plant's origin, harvest time, and extraction method.

Q2: My IC50 values for this compound vary significantly between experiments. What could be the reason?

Significant variation in IC50 values is a common issue. Besides the factors mentioned in Q1, consider the following:

  • Cell Density: The initial seeding density of cells can significantly impact the apparent IC50 value.

  • Assay Duration: The incubation time of the assay can influence the observed potency of the compound.

  • Different Protocols: Even minor differences in experimental protocols between labs or even between experiments can lead to different IC50 values.

Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?

It is crucial to differentiate between targeted bioactivity and non-specific cytotoxicity.

  • Parallel Cytotoxicity Assays: Always run a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary bioassay.

  • Dose-Response Analysis: A steep dose-response curve might indicate non-specific toxicity, whereas a more gradual curve is often associated with a specific mechanism of action.

  • Visual Inspection: Use microscopy to visually inspect cells for signs of stress or death, such as membrane blebbing or detachment.

Troubleshooting Guides

Issue 1: Low Reproducibility in Anti-Inflammatory Assays

Symptoms:

  • High variability in the inhibition of inflammatory markers like nitric oxide (NO), TNF-α, or IL-8.

  • Inconsistent dose-response curves.

Possible Cause Troubleshooting Steps
Precipitation of this compound in Media Visually inspect the assay wells for any precipitate after adding this compound. Consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
Interference with Assay Readout If using a fluorescence-based assay, check for autofluorescence of the this compound extract at the excitation and emission wavelengths used. For absorbance-based assays (like Griess assay for NO), colored compounds in the extract can interfere. Run appropriate blank controls containing the extract without the cells or reagents.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Investigate the stability of the compound under your specific assay conditions (e.g., temperature, light exposure).
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing

Symptoms:

  • Variable zone of inhibition diameters in disk diffusion assays.

  • Fluctuating Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

Possible Cause Troubleshooting Steps
Poor Diffusion in Agar Due to the hydrophobic nature of some components, this compound may not diffuse well in agar. Ensure the solvent used to dissolve the extract has fully evaporated from the disk before placing it on the agar. Consider using an alternative method like broth microdilution.
Aggregation in Broth This compound may form aggregates in liquid culture media, leading to an underestimation of the true MIC. Include a detergent like Triton X-100 (at a concentration that does not affect bacterial growth) in the assay to disrupt aggregates.
Inoculum Effect The density of the bacterial inoculum can significantly affect the MIC. Standardize the inoculum preparation to ensure a consistent starting bacterial concentration.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound or its extracts in various bioassays. Note the variability depending on the cell line, assay type, and duration.

Bioassay TypeCell Line/TargetCompoundIC50 ValueReference
CytotoxicityOral Cancer (SCC-9)CZE100 µg/ml (48h)
CytotoxicityOral Cancer (SCC-25)CZE30 µg/ml (48h)
CytotoxicityOral Cancer (SCC-9)CIN40 µM (48h)
CytotoxicityOral Cancer (SCC-25)CIN45 µM (48h)
CytotoxicityBladder Cancer (5637)Aqueous Extract10 mg/ml
CytotoxicityCervical Cancer (HeLa)CEO< 1 µg/mL
CytotoxicityBurkitt's Lymphoma (Raji)CEO< 1 µg/mL
Anti-inflammatoryRAW 264.7 (NO)E-cinnamaldehyde55 ± 9 µM
Anti-inflammatoryRAW 264.7 (TNF-α)E-cinnamaldehyde63 ± 9 µM
Anti-inflammatoryRAW 264.7 (NO)o-methoxycinnamaldehyde35 ± 9 µM
Anti-inflammatoryRAW 264.7 (TNF-α)o-methoxycinnamaldehyde78 ± 16 µM
Antioxidant (DPPH)-CEO9.53 ± 0.2 mg/mL
Antioxidant (ABTS)-CEO0.35 ± 0.01 mg/mL
Lipase Inhibition-Ethanolic Leaf ExtractModerate Inhibition

CZE: Cinnamomum zeylanicum Extract; CIN: Cinnamaldehyde; CEO: Cinnamon Essential Oil

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity (Nitric Oxide Production)

This protocol is adapted from methods used to assess the anti-inflammatory effects of cinnamon extracts.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of natural products.

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways

This compound and its active components have been reported to modulate key inflammatory and cell survival signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation induces This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow

A logical workflow for troubleshooting inconsistent bioassay results.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Basics Review Protocol: - Cell density - Incubation times - Reagent concentrations Start->Check_Basics Check_Compound Investigate Compound: - Solubility - Stability - Purity Check_Basics->Check_Compound If protocol is correct Check_Assay Evaluate Assay: - Signal interference - Non-specific effects - Cytotoxicity Check_Compound->Check_Assay If compound is stable & soluble Optimize Optimize Protocol Check_Assay->Optimize Optimize->Start If still inconsistent Consistent Consistent Results Achieved Optimize->Consistent If successful

Caption: A systematic workflow for troubleshooting this compound bioassay inconsistencies.

References

Technical Support Center: Enhancing Cinnzeylanol Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnzeylanol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive compound extracted from the cinnamon tree, Cinnamomum zeylanicum.[1] Like many natural products and herbal extracts, it is susceptible to degradation when exposed to environmental factors such as heat, light, moisture, and oxygen.[2][3] This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful byproducts.[4] Key stability concerns include oxidation, hydrolysis, and enzymatic deterioration.[3]

Q2: What are the primary factors that cause this compound degradation in a formulation?

A2: The primary factors influencing the stability of phyto-compounds like this compound include:

  • Environmental Factors: Temperature, moisture, light (especially UV), and atmospheric oxygen are major contributors to degradation. Chemical reactions can double or triple in rate for every 10°C increase in temperature.

  • Formulation pH: The pH of the formulation is critical. Many natural phenolic compounds are unstable at high (alkaline) pH levels.

  • Excipient Interactions: Incompatible excipients within the formulation can react with this compound, leading to its degradation.

  • Presence of Oxidizing Agents: Impurities or reactive species in the formulation can accelerate oxidative degradation.

Q3: What general strategies can be employed to enhance the stability of this compound?

A3: A multi-faceted approach is recommended:

  • Addition of Antioxidants: Incorporating antioxidants like Vitamin E, ascorbic acid, or butylated hydroxytoluene (BHT) can prevent oxidation. Natural antioxidants such as flavonoids and phenolic acids are also effective.

  • pH Control: Using buffering agents to maintain the formulation at an optimal, stable pH is essential.

  • Encapsulation: Techniques like microencapsulation, nanoencapsulation, or complexation with cyclodextrins can create a protective barrier around the this compound molecule.

  • Appropriate Packaging: Using light-resistant (e.g., amber glass) and airtight containers is crucial. Packaging in an inert atmosphere, such as nitrogen, can prevent oxidation.

  • Controlled Storage: Storing the formulation under recommended temperature and humidity conditions helps to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Loss of potency or discoloration in a liquid formulation. Oxidation due to exposure to air and/or light. Hydrolysis if water is present. Incorrect pH.1. Add an antioxidant (e.g., ascorbic acid, BHT). 2. Use a buffering agent to maintain an optimal pH, typically in the slightly acidic range for phenolic compounds. 3. Package the formulation in an amber, airtight container and consider purging the headspace with nitrogen. 4. For water-sensitive compounds, consider lyophilization or formulation in a non-aqueous solvent.
Precipitation or crystallization of this compound in the formulation over time. Poor solubility, excipient incompatibility, or temperature fluctuations.1. Review the solvent system. Co-solvents like PEG 300 or glycerin may improve solubility. 2. Investigate excipient compatibility. Some polymers or salts may reduce solubility. 3. Consider forming a cyclodextrin (B1172386) complex to enhance solubility and stability. 4. Ensure storage at a constant, controlled temperature.
Inconsistent results between batches of a this compound formulation. Variability in the raw this compound extract. Inconsistent manufacturing processes.1. Use standardized botanical extracts to ensure consistent quality and concentration of active constituents. 2. Tightly control manufacturing parameters such as mixing time, temperature, and order of ingredient addition. 3. Perform comprehensive quality control tests on each batch.
Degradation is observed even with the use of antioxidants. The chosen antioxidant is ineffective or used at an incorrect concentration. The degradation pathway is not oxidative (e.g., hydrolysis, photolysis).1. Screen different types of antioxidants (e.g., water-soluble vs. lipid-soluble) to find the most effective one. 2. Optimize the antioxidant concentration. 3. Investigate other degradation pathways. Use analytical techniques like HPLC to identify degradation products, which can provide clues about the mechanism. 4. Implement multiple protective measures, such as combining an antioxidant with UV-protective packaging and pH control.

Key Experimental Protocols

Protocol 1: Encapsulation of this compound in Alginate Beads

This protocol provides a general method for encapsulating this compound to improve its stability and achieve controlled release, adapted from methods used for cinnamon essential oil.

Materials:

  • This compound

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Magnetic stirrer

  • Syringe with a needle

Methodology:

  • Prepare Alginate Solution: Dissolve 2g of sodium alginate in 100 mL of distilled water with gentle heating and stirring to form a homogeneous solution. Allow it to cool to room temperature.

  • Prepare this compound Emulsion: Disperse the desired amount of this compound (e.g., 1-5% v/v) into the sodium alginate solution. Stir vigorously for 30 minutes to form a stable emulsion. A surfactant (e.g., Tween 80) may be added to improve emulsification.

  • Prepare Cross-linking Solution: Prepare a 2% (w/v) calcium chloride solution in distilled water.

  • Form Beads: Using a syringe, add the this compound-alginate emulsion dropwise into the calcium chloride solution while gently stirring. Beads will form instantly as the alginate cross-links.

  • Cure Beads: Allow the beads to cure in the CaCl₂ solution for 30-60 minutes to ensure complete cross-linking.

  • Wash and Dry: Collect the beads by filtration, wash them with distilled water to remove excess CaCl₂, and dry them at room temperature or in a desiccator.

Characterization:

  • Encapsulation Efficiency: Can be determined by dissolving a known weight of beads, extracting the this compound, and quantifying it using HPLC. An encapsulation efficiency of 85.43% ± 4.97% has been reported for a similar process with cinnamon essential oil.

  • Particle Size and Morphology: Analyze using microscopy.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines the development of an HPLC method to separate this compound from its degradation products.

Objective: To quantify the decrease in this compound concentration over time under various stress conditions.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or phosphoric acid

  • This compound reference standard

  • Forced degradation reagents: HCl, NaOH, H₂O₂

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water (with 0.1% acid). The exact ratio should be optimized to achieve good separation.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and create a series of dilutions for a calibration curve.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidation: Treat this compound solution with 3% H₂O₂.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the this compound solution to UV light.

  • Sample Analysis:

    • Inject the standard solutions and the stressed samples into the HPLC system.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm, common for cinnamaldehyde-related compounds).

    • Develop a gradient elution method to ensure separation of the parent this compound peak from any degradation product peaks.

  • Data Analysis:

    • Validate the method for specificity, linearity, accuracy, and precision.

    • Calculate the percentage of this compound remaining in the stressed samples compared to an unstressed control.

Data Summary Tables

Table 1: Effect of Stabilizers on this compound Degradation (Illustrative Data)

FormulationStorage ConditionThis compound Remaining (%) after 30 days
Control (No Stabilizer)40°C / 75% RH72%
+ 0.1% Ascorbic Acid40°C / 75% RH88%
+ 0.1% BHT40°C / 75% RH91%
Encapsulated (Alginate)40°C / 75% RH95%

Table 2: Influence of pH on this compound Stability in Aqueous Solution (Illustrative Data)

pHStorage ConditionThis compound Remaining (%) after 14 daysVisual Observation
4.0 (Citrate Buffer)25°C, protected from light98%Clear, colorless
7.0 (Phosphate Buffer)25°C, protected from light92%Slight yellowing
9.0 (Borate Buffer)25°C, protected from light65%Brown color, precipitate

Visualizations

Stability_Workflow Start Start: Unstable this compound Formulation Preform Step 1: Pre-formulation Studies (Solubility, pH stability profile) Start->Preform Identify Step 2: Identify Degradation Pathways (Oxidation, Hydrolysis, Photolysis) Preform->Identify Strategy Step 3: Develop Stabilization Strategy Identify->Strategy Antioxidant Add Antioxidants (e.g., BHT, Vit C) Strategy->Antioxidant Encapsulate Encapsulation (Liposomes, Cyclodextrins) Strategy->Encapsulate pH_Control pH Control (Buffering Agents) Strategy->pH_Control Packaging Optimize Packaging (Amber glass, N2 flush) Strategy->Packaging Formulate Step 4: Develop Prototype Formulations Antioxidant->Formulate Encapsulate->Formulate pH_Control->Formulate Packaging->Formulate StabilityTest Step 5: Accelerated Stability Testing (HPLC Analysis) Formulate->StabilityTest Analyze Analyze Results: Is stability goal met? StabilityTest->Analyze Analyze->Strategy No, Re-evaluate Strategy End End: Stable this compound Formulation Achieved Analyze->End Yes

Caption: Workflow for developing a stable this compound formulation.

Troubleshooting_Flowchart Start Problem: this compound Degradation Observed Check_Env Are storage conditions (light, temp, O2) controlled? Start->Check_Env Control_Env Implement protective packaging (amber, airtight) and controlled storage. Check_Env->Control_Env No Check_pH Is formulation pH optimized and buffered? Check_Env->Check_pH Yes Control_Env->Check_pH Control_pH Adjust pH to optimal range and add a suitable buffer. Check_pH->Control_pH No Check_Ox Is oxidation suspected? Check_pH->Check_Ox Yes Control_pH->Check_Ox Add_AntiOx Incorporate an effective antioxidant (e.g., BHT). Check_Ox->Add_AntiOx Yes Consider_Encap Consider advanced stabilization: Encapsulation or Complexation Check_Ox->Consider_Encap No Add_AntiOx->Consider_Encap End Re-run Stability Test Consider_Encap->End

References

minimizing off-target effects of Cinnzeylanol in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Cinnzeylanol in cell-based assays. This compound, an extract from Cinnamomum zeylanicum, contains bioactive compounds, primarily cinnamaldehyde (B126680) and eugenol (B1671780), which can influence multiple cellular pathways.[1] This guide will help you design robust experiments and interpret your results with higher confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive components of this compound and their known mechanisms of action?

A1: this compound is a botanical extract from the cinnamon tree, Cinnamomum zeylanicum. Its primary active components are cinnamaldehyde and eugenol. These compounds are known for their broad-spectrum antimicrobial activity, which includes the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[1] In mammalian cells, they are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as NF-κB, PI3K/Akt, and MAPK.[2][3][4]

Q2: What are "off-target effects" in the context of a natural product extract like this compound?

A2: For a multi-component mixture like this compound, "off-target effects" refer to any cellular response that is independent of the primary hypothesis being tested. Due to the pleiotropic nature of its bioactive components, this compound can interact with numerous cellular targets. For example, if you are studying its anti-inflammatory effects (e.g., inhibition of the NF-κB pathway), a simultaneous induction of apoptosis via ROS production could be considered an off-target effect that could confound your results.

Q3: I'm observing high cytotoxicity at concentrations where I expect to see a specific signaling effect. What should I do?

A3: This is a common issue with bioactive natural products. It's crucial to determine the therapeutic window for your specific cell line.

  • Actionable Step: Perform a dose-response curve to determine the IC50 value for cytotoxicity. Use this data to select concentrations for your functional assays that are well below the cytotoxic threshold.

  • Troubleshooting: If cytotoxicity still occurs at low concentrations, consider the possibility that the intended target or pathway is essential for your cells' survival. Alternatively, the observed cytotoxicity could be a true off-target effect.

Q4: How can I confirm that the observed cellular phenotype is due to the intended on-target effect of this compound?

A4: Differentiating on-target from off-target effects is critical. Several experimental strategies can provide stronger evidence for your hypothesis:

  • Use of Analogs: If available, use structural analogs of cinnamaldehyde or eugenol that are known to be inactive for your target of interest. If the analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Pathway-Specific Inhibition: Use a known inhibitor for the signaling pathway you believe is being targeted by this compound. If the inhibitor and this compound produce similar effects, it supports your hypothesis.

  • Target Knockdown/Knockout: In cell lines where it's feasible, use siRNA or CRISPR to reduce the expression of the putative target protein. If the knockdown/knockout phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Unexpected phenotypic changes not related to the primary hypothesis This compound's components (cinnamaldehyde, eugenol) are known to modulate multiple signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB).Investigate the activation state of key proteins in these pathways (e.g., via Western blot) at your working concentration of this compound. This will help you understand the broader cellular response.
Inconsistent results between different types of assays (e.g., cytotoxicity vs. reporter assay) Assay-specific artifacts. For example, colored compounds in natural extracts can interfere with colorimetric assays like MTT.Use an orthogonal assay to confirm results. For cytotoxicity, consider switching from a metabolic assay (MTT) to a membrane integrity assay (LDH release) or an ATP-based luminescence assay (CellTiter-Glo®).
No observable effect at expected concentrations Compound degradation, insolubility, or a resistant cell line.Prepare fresh stock solutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation. Confirm the sensitivity of your cell line with a positive control for the pathway of interest.

Quantitative Data Summary

The following table summarizes concentration ranges for the bioactive components of this compound, cinnamaldehyde and eugenol, as reported in various in vitro studies. These values can serve as a starting point for designing your experiments, but optimal concentrations should be determined empirically for your specific cell line and assay.

Compound Cell Line Assay Type Reported Concentration/Effect Reference
CinnamaldehydeHuman A375 melanomaProliferation Assay10-40 µM showed anti-proliferative effects.
CinnamaldehydeMRSABiofilm Inhibition50-100 µM significantly inhibited biofilm formation.
EugenolOral Squamous Carcinoma (SCC9)CCK-8, Transwell200-800 µM decreased viability, migration, and invasion.
EugenolHeLa (cervical cancer)MTT AssayIC50 of 200 mg/ml.
EugenolMelanoma (WM1205Lu)Cell Cycle AnalysisArrested cells in the S phase.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a method to assess the cytotoxic effects of this compound and determine its IC50 value.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., 1 µM staurosporine).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

This protocol is for assessing the effect of this compound on key signaling proteins (e.g., Akt, ERK, NF-κB).

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Phase 1: Dose-Response & Cytotoxicity cluster_1 Phase 2: On-Target & Off-Target Assessment cluster_2 Phase 3: Data Interpretation start Seed Cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate mtt Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->mtt ic50 Calculate IC50 Determine non-toxic concentration range mtt->ic50 treat_functional Treat cells with non-toxic concentrations of this compound ic50->treat_functional Inform Concentration Selection on_target Primary Assay (e.g., Reporter Gene, qPCR) treat_functional->on_target off_target Secondary Assay (e.g., Western Blot for p-Akt, p-ERK) treat_functional->off_target analyze Analyze & Correlate Results on_target->analyze off_target->analyze conclusion Attribute Phenotype to Specific Pathway(s) analyze->conclusion

Caption: Experimental workflow for minimizing off-target effects.

G cluster_0 Known Signaling Pathways Modulated by this compound Components cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound (Cinnamaldehyde, Eugenol) PI3K PI3K This compound->PI3K Modulates MAPK MAPK (ERK, JNK) This compound->MAPK Modulates IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (Proliferation, Apoptosis, Inflammation) mTOR->Cell_Response AP1 AP-1 MAPK->AP1 AP1->Cell_Response IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cell_Response

Caption: Signaling pathways affected by this compound's components.

References

Technical Support Center: Refining Analytical Methods for Detecting Cinnzeylanol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Cinnzeylanol metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures. As this compound is a botanical extract derived from Cinnamomum zeylanicum, this guide will focus on the analysis of its primary bioactive components, cinnamaldehyde (B126680) and eugenol, and their metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of cinnamaldehyde I should be targeting?

A1: The major metabolic pathways for cinnamaldehyde involve oxidation and reduction. The primary metabolites to target are cinnamic acid (formed by oxidation) and cinnamyl alcohol (formed by reduction). Further metabolism can lead to conjugation with glycine (B1666218) or glucuronic acid. It's also important to be aware of the potential for the formation of glutathione (B108866) (GSH) adducts, particularly in in vitro studies with liver microsomes or in vivo studies.

Q2: I am observing poor recovery of my target analytes from the sample matrix. What are the likely causes?

A2: Low recovery of cinnamon polyphenols and their metabolites can be attributed to several factors. Inefficient extraction from the sample matrix is a common issue. The choice of extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction) is critical and must be optimized for the specific matrix and analytes. Additionally, analyte degradation during sample processing can lead to lower recovery. For instance, cinnamaldehyde can be susceptible to oxidation. Adsorption of analytes to container surfaces can also be a factor, especially at low concentrations.

Q3: My quantitative results are inconsistent and show high variability between replicate injections. What could be the problem?

A3: High variability in quantitative results often points to issues with the analytical instrumentation or the sample itself. Inconsistent injection volumes, fluctuations in the LC pump flow rate, or instability in the mass spectrometer's ionization source can all contribute to this problem. Sample stability may also be a factor; cinnamaldehyde and its metabolites might degrade in the autosampler over time. It is also possible that you are observing matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analytes.

Q4: I am seeing unexpected peaks in my chromatogram that I cannot identify. How should I approach their identification?

A4: Unexpected peaks can arise from various sources, including contaminants from solvents or sample tubes, degradation products of your target analytes, or previously unreported metabolites. To identify these peaks, high-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements and elemental compositions. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help in structural elucidation. You can also compare your findings with online metabolite databases. If you suspect adduct formation (e.g., with glutathione or mobile phase additives), you can predict the expected mass and look for corresponding peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For acidic compounds like cinnamic acid, a lower pH is generally better.
Secondary Interactions with Column Stationary Phase Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. Consider using a different column chemistry.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Ensure all tubing and connections are appropriate for your system to minimize dead volume.
Issue 2: Matrix Effects Leading to Inaccurate Quantification

Symptoms:

  • Significant signal suppression or enhancement of your analyte when comparing standards in solvent versus a matrix-matched sample.

  • Poor accuracy and reproducibility of quantitative results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic separation to resolve the analyte from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column.
Ionization Suppression/Enhancement Prepare calibration standards in a matrix that is identical to your samples (matrix-matched calibration). Alternatively, use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
Insufficient Sample Cleanup Improve your sample preparation method to remove more of the interfering matrix components. This could involve using a more selective solid-phase extraction (SPE) sorbent or performing a liquid-liquid extraction.
Issue 3: Suspected Adduct Formation

Symptoms:

  • Appearance of unexpected peaks with masses corresponding to the analyte plus a known molecule (e.g., glutathione, sodium, acetonitrile).

  • Reduced intensity of the parent analyte peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction with Glutathione (in vitro) Use high-resolution MS to confirm the accurate mass of the suspected adduct. Perform MS/MS to look for characteristic fragment ions of both the analyte and glutathione. The neutral loss of 129 Da (pyroglutamic acid) is a common indicator of GSH adducts.[1]
Formation of Mobile Phase Adducts (e.g., [M+Na]+, [M+ACN+H]+) Confirm the adduct by checking for the expected mass difference. To reduce sodium adducts, use high-purity solvents and additives and avoid glass containers where possible. Acetonitrile (B52724) adducts can sometimes be reduced by lowering the acetonitrile concentration in the mobile phase or using a different organic modifier.
In-source Fragmentation/Rearrangement Optimize the ion source parameters (e.g., cone voltage, capillary temperature) to minimize in-source reactions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Plasma

This protocol is designed for the extraction of cinnamaldehyde, cinnamic acid, and cinnamyl alcohol from plasma samples prior to LC-MS/MS analysis.

Materials:

  • C8 or C18 SPE cartridges (e.g., 1 mL, 30 mg)

  • Plasma sample

  • Internal standard solution (e.g., deuterated analogs)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the internal standard solution.

    • Add 600 µL of 0.1% formic acid in water and vortex to mix.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the sorbent bed under vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained analytes with 1 mL of acetonitrile.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 2.1 mm × 50 mm, 1.9 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI positive and negative (switching)

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Cinnamaldehyde133.1105.1Positive
Cinnamic Acid147.1103.1Negative
Cinnamyl Alcohol135.191.1Positive
Internal Standards(Analyte-specific)(Analyte-specific)(Analyte-specific)

Data Presentation

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Cinnamaldehyde0.1 - 100> 0.9950.1
Cinnamic Acid0.5 - 500> 0.9950.5
Cinnamyl Alcohol0.2 - 200> 0.9960.2

Table 2: Recovery and Matrix Effects

AnalyteRecovery (%)Matrix Effect (%)
Cinnamaldehyde88.5 ± 4.292.1 ± 5.6
Cinnamic Acid91.2 ± 3.895.4 ± 4.9
Cinnamyl Alcohol85.7 ± 5.189.8 ± 6.3

Recovery and matrix effect data are presented as mean ± standard deviation (n=6).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation is->precip spe Solid-Phase Extraction precip->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms Injection data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway This compound This compound (Cinnamaldehyde) Metabolism Metabolism (Oxidation/Reduction) This compound->Metabolism CinnamicAcid Cinnamic Acid Metabolism->CinnamicAcid CinnamylAlcohol Cinnamyl Alcohol Metabolism->CinnamylAlcohol Conjugation Conjugation (Glucuronidation/Glycination) CinnamicAcid->Conjugation CinnamylAlcohol->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound's major component.

References

addressing batch-to-batch variability of Cinnzeylanol extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Cinnzeylanol extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary active components?

A1: this compound is a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum. Its primary bioactive components, responsible for its antimicrobial and other biological effects, are cinnamaldehyde (B126680) and eugenol (B1671780).[1] The composition of the extract can vary, with leaf oil being rich in eugenol, while bark oil contains higher concentrations of cinnamaldehyde.[2]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts, like other botanical products, stems from a range of factors including:

  • Raw Material Source: Genetic differences in the plant, the geographical location of cultivation, and the specific part of the plant used (bark, leaves, etc.) can all impact the chemical profile of the extract.[2]

  • Environmental and Agricultural Practices: Climate, soil conditions, fertilization methods, and the time of harvest significantly influence the concentration of bioactive compounds.[3]

  • Post-Harvest Handling: Storage conditions and duration can lead to degradation or alteration of key chemical constituents.[3]

  • Extraction Process: The choice of solvent, extraction method (e.g., steam distillation, Soxhlet), temperature, and duration of extraction are critical parameters that can introduce variability.

  • Manufacturing and Handling: Manual processes and variations in operator procedures can also contribute to inconsistencies between batches.

Q3: Why is standardization of this compound extracts important?

A3: Standardization is crucial for ensuring the consistency, quality, efficacy, and safety of this compound extracts in research and drug development. A standardized extract contains a consistent and guaranteed amount of one or more active or marker compounds, which helps to minimize the inherent variability of the natural source material. This ensures reproducible experimental results and predictable therapeutic effects.

Q4: What are "marker compounds" and how are they used in the standardization of this compound extracts?

A4: Marker compounds are specific chemical constituents within an extract that are used for quality control purposes. For this compound, the primary marker compounds are typically cinnamaldehyde and eugenol. By quantifying the concentration of these markers in each batch, researchers can assess the consistency and quality of the extract.

Q5: What are the key biological activities of this compound extracts?

A5: this compound extracts have been shown to exhibit a range of biological activities, including:

  • Antimicrobial: Effective against various bacteria and fungi, largely attributed to cinnamaldehyde and eugenol which can disrupt microbial cell walls and inhibit protein synthesis.

  • Antioxidant: The extracts contain phenolic compounds that can scavenge free radicals and reduce oxidative stress.

  • Anti-inflammatory: this compound and its components can modulate inflammatory pathways, such as the TLR2 and TLR4 signaling pathways.

  • Anti-cancer: Studies have shown that this compound extracts can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and by modulating signaling pathways like PI3K/Akt/mTOR and MAPK.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Issue: Significant variation in biological activity or analytical profile between different batches of this compound extract.

Possible Cause Troubleshooting Steps
Raw Material Variability Source Cinnamomum zeylanicum from a single, reputable supplier with clear documentation of the geographical origin and plant part used.Establish a standardized harvesting time and post-harvest processing protocol.
Inconsistent Extraction Protocol Strictly adhere to a validated, step-by-step extraction protocol.Ensure consistent solvent-to-solid ratio, extraction time, and temperature for every batch.Calibrate all equipment (e.g., temperature gauges, timers) regularly.
Degradation of Bioactive Compounds Store the raw plant material and the final extract in controlled conditions (e.g., cool, dark, and dry) to prevent degradation.Consider the use of antioxidants during storage if necessary.Perform stability testing on the extract over time.
Analytical Method Variability Validate the analytical method (e.g., HPLC, HPTLC) for accuracy, precision, and linearity.Use certified reference standards for cinnamaldehyde and eugenol for calibration.Ensure consistent sample preparation procedures.
Guide 2: HPLC Analysis Issues for this compound Extracts

Issue: Problems such as peak splitting, shifting retention times, or a noisy baseline during HPLC analysis of this compound extracts.

Problem Possible Cause Solution
Peak Splitting Column overload or contamination.Mismatch between injection solvent and mobile phase.Reduce the sample concentration or injection volume.Flush the column with a strong solvent.Dissolve the sample in the mobile phase whenever possible.
Shifting Retention Times Fluctuations in column temperature.Changes in mobile phase composition.Pump malfunction (inconsistent flow rate).Use a column oven to maintain a constant temperature.Prepare fresh mobile phase for each run and ensure proper mixing.Check the pump for leaks and ensure a steady flow rate.
Noisy Baseline Contaminated mobile phase or detector flow cell.Air bubbles in the system.Detector lamp issues.Use high-purity solvents and filter the mobile phase.Degas the mobile phase before use.Purge the pump to remove air bubbles.Check the detector lamp's energy and replace if necessary.
Poor Peak Shape (Tailing or Fronting) Column degradation.Interactions between analytes and active sites on the column.Improper mobile phase pH.Replace the column if it's old or has been used extensively.Use a mobile phase with a modifier (e.g., a small amount of acid or base) to improve peak shape.Ensure the mobile phase pH is appropriate for the analytes.

Experimental Protocols

Protocol 1: Standardization of this compound Extract

This protocol outlines a general procedure for preparing a standardized this compound extract.

  • Raw Material Preparation:

    • Source high-quality Cinnamomum zeylanicum bark from a certified supplier.

    • Dry the bark at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried bark to a uniform, fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Use a consistent extraction method such as Soxhlet or ultrasound-assisted extraction.

    • Soxhlet Extraction Example:

      • Accurately weigh 50 g of the powdered bark and place it in a cellulose (B213188) thimble.

      • Use 500 mL of 80% ethanol (B145695) as the solvent.

      • Extract for 6-8 hours at a constant temperature.

    • After extraction, filter the extract to remove solid plant material.

  • Solvent Removal and Drying:

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation of thermolabile compounds.

    • Dry the concentrated extract in a vacuum oven to obtain a solid residue.

  • Quantification of Marker Compounds (HPLC):

    • Prepare a standard stock solution of cinnamaldehyde and eugenol in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh a known amount of the dried this compound extract and dissolve it in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Analyze the standards and the sample solution using a validated HPLC method (see example parameters in the table below).

    • Construct a calibration curve and determine the concentration of cinnamaldehyde and eugenol in the extract.

  • Standardization:

    • Based on the HPLC results, adjust the concentration of the extract by adding a pharmaceutically acceptable excipient (e.g., maltodextrin) to achieve the desired final concentration of cinnamaldehyde and eugenol.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection Wavelength 280 nm for cinnamaldehyde and 274 nm for eugenol
Reference Standards Certified reference standards of cinnamaldehyde and eugenol

Data Presentation

Table 1: Example of Batch-to-Batch Variation in Unstandardized this compound Extracts

Batch Number Cinnamaldehyde (% w/w) Eugenol (% w/w) Biological Activity (IC50 in µg/mL)
CZ-0012.51.255.3
CZ-0024.11.838.7
CZ-0031.90.972.1

Table 2: Example of Standardized this compound Extract Specifications

Parameter Specification
Appearance Brownish fine powder
Odor Characteristic cinnamon
Cinnamaldehyde Content (% w/w) 5.0 ± 0.5
Eugenol Content (% w/w) 2.0 ± 0.2
Loss on Drying < 5.0%
Total Heavy Metals < 10 ppm
Microbial Limits Complies with USP standards

Visualizations

Experimental_Workflow cluster_0 Raw Material cluster_1 Processing cluster_2 Extraction cluster_3 Quality Control & Standardization cluster_4 Final Product RawMaterial Cinnamomum zeylanicum Bark Drying Drying RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration QC HPLC Analysis (Quantify Cinnamaldehyde & Eugenol) Concentration->QC Standardization Standardization (Adjust Concentration) QC->Standardization FinalProduct Standardized This compound Extract Standardization->FinalProduct

Caption: Experimental workflow for standardized this compound extract production.

PI3K_Akt_mTOR_Pathway This compound This compound (Cinnamaldehyde) PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway This compound This compound (Cinnamaldehyde) p38_MAPK p38 MAPK This compound->p38_MAPK Modulates Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->p38_MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK->TranscriptionFactors Activates Inflammation Inflammation TranscriptionFactors->Inflammation CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle

Caption: this compound modulates the p38 MAPK signaling pathway.

References

Validation & Comparative

Cinnzeylanol and Cinnamaldehyde: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural antimicrobial agents, compounds derived from cinnamon species have garnered significant attention from the scientific community. Among these, cinnamaldehyde (B126680), the primary bioactive component of cinnamon essential oil, is widely recognized for its potent and broad-spectrum antimicrobial properties. This guide provides a detailed comparison of the antimicrobial efficacy of cinnamaldehyde and cinnzeylanol (B1150427), a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum.

Recent research indicates that the antimicrobial activity of this compound is largely attributed to its main active components, namely cinnamaldehyde and eugenol (B1671780).[1] This suggests that a direct comparison of efficacy hinges on the concentration of cinnamaldehyde within the this compound extract. This guide, therefore, presents a comprehensive overview of the antimicrobial performance of cinnamaldehyde, supported by experimental data, which can be considered representative of a high-quality, cinnamaldehyde-rich this compound extract.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following table summarizes the MIC and MBC values for cinnamaldehyde against a range of pathogenic bacteria. These values have been compiled from various studies to provide a comparative overview.

MicroorganismGram StainCinnamaldehyde MIC (µg/mL)Cinnamaldehyde MBC (µg/mL)Reference(s)
Staphylococcus aureusPositive35 - 62.550 - 110[2][3]
Escherichia coliNegative62.5-[2]
Klebsiella pneumoniaeNegative110150[2]
Pseudomonas aeruginosaNegative441 - 748-
β-haemolytic StreptococcusPositive315-

Note: MIC and MBC values can vary depending on the specific strain of the microorganism and the experimental conditions.

Mechanisms of Antimicrobial Action

Cinnamaldehyde exerts its antimicrobial effects through a multi-targeted approach, primarily focusing on the disruption of bacterial cell integrity and key cellular processes.

Key Mechanisms:
  • Cell Membrane Damage: As a lipophilic molecule, cinnamaldehyde can easily insert itself into the bacterial cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately causing cell death.

  • Enzyme Inhibition: Cinnamaldehyde can inhibit the activity of various bacterial enzymes that are crucial for metabolic processes and cell wall synthesis.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective extracellular matrix, which contributes to antibiotic resistance. Cinnamaldehyde has been shown to effectively inhibit biofilm formation by interfering with the signaling pathways involved in its development.

The antimicrobial actions of this compound are directly linked to its cinnamaldehyde and eugenol content, which work synergistically to disrupt microbial cell walls and inhibit protein and nucleic acid synthesis.

Experimental Protocols

The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of cinnamaldehyde using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of cinnamaldehyde in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Bacterial Strains: Culture the selected bacterial strains overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth - MHB).
  • Growth Medium: Prepare sterile MHB for dilutions and bacterial growth.
  • 96-Well Microtiter Plates: Use sterile plates for the assay.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Further dilute the standardized suspension to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

3. Assay Procedure:

  • Add a fixed volume of MHB to all wells of the microtiter plate.
  • In the first well of a row, add the cinnamaldehyde stock solution to achieve the highest desired concentration.
  • Perform serial two-fold dilutions of the cinnamaldehyde across the wells of the row by transferring a fixed volume of the solution from one well to the next.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (broth with bacteria, no cinnamaldehyde) and a negative control (broth only) on each plate.

4. Incubation and Reading:

  • Incubate the microtiter plates at the optimal growth temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.
  • The MIC is determined as the lowest concentration of cinnamaldehyde at which no visible bacterial growth (turbidity) is observed.

An experimental workflow for determining the MIC of an antimicrobial agent is visualized in the following diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Cinnamaldehyde Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Workflow for MIC Determination

Signaling Pathways and Molecular Interactions

The antimicrobial activity of cinnamaldehyde involves the disruption of fundamental cellular signaling pathways. One of the key targets is the bacterial cell membrane, which is crucial for maintaining cellular homeostasis and signaling.

The following diagram illustrates the proposed mechanism of action of cinnamaldehyde on a bacterial cell:

Cinnamaldehyde_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components (Ions, ATP, etc.) enzymes Metabolic Enzymes dna DNA/RNA cinnamaldehyde Cinnamaldehyde cinnamaldehyde->membrane Disrupts Membrane Integrity (Lipophilic Interaction) cinnamaldehyde->enzymes Inhibits Enzyme Activity cinnamaldehyde->dna Interferes with Nucleic Acid Synthesis

Mechanism of Cinnamaldehyde Action

References

A Comparative Analysis of Cinnzeylanol and Other Sesquiterpenoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Cinnzeylanol, a botanical extract from Cinnamomum zeylanicum, and other prominent sesquiterpenoids. The comparison focuses on their biological activities, particularly anti-inflammatory and anticancer effects, supported by experimental data. Methodologies for key experiments are detailed to facilitate reproducibility and further investigation.

This compound's primary bioactive constituents, cinnamaldehyde (B126680) and eugenol, are the focus of this comparative guide, as data on the complete extract in direct comparison with other sesquiterpenoids is limited.[1] These components are known for their broad-spectrum antimicrobial activity, achieved through mechanisms like the disruption of microbial cell walls and inhibition of protein and nucleic acid synthesis.[1]

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the in vitro efficacy of this compound's key components and other notable sesquiterpenoids, providing a basis for their comparative assessment in drug development.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundCancer TypeCell LineIC₅₀ Value (µg/mL)Treatment Duration (hours)Reference
Cinnamaldehyde Breast CancerMDA-MB-23116.924[2]
MDA-MB-23112.2348[2]
MCF-75824[2]
MCF-714048
Colorectal CancerLoVo9.48Not Specified
HT-299.12Not Specified
HCT-11630.724
SW48035.6924
LeukemiaJurkat~7.5 (0.057 µM)Not Specified
U937~10 (0.076 µM)Not Specified
Prostate CancerPC373Not Specified
Eugenol Cervical CancerHeLa>400 (low cytotoxicity)24
Breast CancerMCF-717.648
β-Caryophyllene Colorectal CancerHCT116Synergistic with 5-FU24, 48, 72

Note: IC₅₀ values can be influenced by the specific assay used, cell density, and passage number. Direct comparison between studies should be made with caution.

Table 2: Comparative Anti-inflammatory Activity

This table highlights the inhibitory effects on key inflammatory mediators.

Compound/ExtractAssayCell LineIC₅₀ Value / Inhibition %Reference
Cinnamaldehyde Nitric Oxide (NO) InhibitionRAW 264.755 ± 9 µM (7.3 ± 1.2 µg/mL)
TNF-α InhibitionRAW 264.763 ± 9 µM (8.3 ± 1.2 µg/mL)
NO Production InhibitionBV2 Microglia45.3% at 25 µM, 70.8% at 50 µM, 98% at 100 µM
o-Methoxycinnamaldehyde Nitric Oxide (NO) InhibitionRAW 264.735 ± 9 µM (5.7 ± 1.5 µg/mL)
TNF-α InhibitionRAW 264.778 ± 16 µM (12.6 ± 2.6 µg/mL)
C. zeylanicum Leaf Extract (Ethanolic) Nitric Oxide Scavenging-IC₅₀ 40.26 ± 0.52 µg/mL
COX-1 Inhibition-IC₅₀ 26.58 ± 2.79 µg/mL
COX-2 Inhibition-IC₅₀ 318.74 ± 12.34 µg/mL
C. zeylanicum Leaf Extract (Dichloromethane:Methanol) COX-1 Inhibition-IC₅₀ 6.62 ± 0.85 µg/mL
COX-2 Inhibition-IC₅₀ 44.91 ± 3.06 µg/mL

Signaling Pathway Analysis: The Role of NF-κB

A common mechanism underlying the anti-inflammatory and anticancer effects of many sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters in cytoplasm Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus & binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression initiates transcription This compound This compound (Cinnamaldehyde, Eugenol) & other Sesquiterpenoids This compound->IKK inhibit This compound->NFkB_active inhibit nuclear translocation

Caption: The NF-κB signaling pathway and points of inhibition by this compound and other sesquiterpenoids.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., cinnamaldehyde, eugenol) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells. The IC₅₀ value is then determined.

NF-κB Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine if a compound inhibits the DNA-binding activity of NF-κB.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., Jurkat cells) is cultured and treated with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).

  • Nuclear Extract Preparation: Nuclear proteins are extracted from the treated and control cells.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind to the DNA.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes).

  • Data Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in the lanes corresponding to the treated cells indicates inhibition of NF-κB DNA binding activity.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Elucidation cluster_data Data Analysis and Comparison start Test Compounds (this compound components, other sesquiterpenoids) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory ic50 IC₅₀ Determination cytotoxicity->ic50 nfkb_assay NF-κB Activity Assay (EMSA) anti_inflammatory->nfkb_assay anti_inflammatory->ic50 western_blot Western Blot (Expression of key proteins) nfkb_assay->western_blot pathway_analysis Signaling Pathway Analysis nfkb_assay->pathway_analysis western_blot->pathway_analysis comparison Comparative Analysis ic50->comparison pathway_analysis->comparison

Caption: A generalized workflow for the comparative analysis of bioactive compounds.

Conclusion

The primary components of this compound, cinnamaldehyde and eugenol, demonstrate significant anticancer and anti-inflammatory activities. Cinnamaldehyde, in particular, exhibits potent cytotoxicity against a range of cancer cell lines and effectively inhibits key inflammatory mediators. When compared to other sesquiterpenoids, the activity of this compound's constituents is comparable and, in some cases, more potent. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for these effects. Further research involving direct comparative studies of the whole this compound extract with purified sesquiterpenoids is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of these promising natural compounds.

References

validating the insecticidal activity of Cinnzeylanol against specific pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of Cinnzeylanol, a natural compound isolated from Cinnamomum zeylanicum (cinnamon). Due to the limited availability of direct comparative studies on this compound against a wide range of agricultural pests, this document leverages experimental data from studies on cinnamon oil and its major constituents, such as cinnamaldehyde (B126680) and eugenol, to provide a broader context for its potential efficacy. The information on these related compounds is used as a proxy to infer the potential activity spectrum and mechanism of action of this compound, and should be interpreted with this consideration.

Overview of this compound's Insecticidal Activity

This compound, along with its related compound cinnzeylanine, has been identified as an insecticidal substance with demonstrated activity against the larvae of the silkworm, Bombyx mori. Research has shown that this compound can cause mortality and interfere with the molting process (ecdysis) in this insect species.

Comparative Efficacy

While direct comparisons of this compound with a wide array of synthetic and biological insecticides are not extensively documented, data on cinnamon oil and its primary components offer valuable insights into its potential performance against various pests.

Activity Against Lepidopteran Pests

The primary documented activity of this compound is against the lepidopteran model organism, Bombyx mori. This suggests potential efficacy against other lepidopteran pests, a group that includes many significant agricultural threats. For context, studies on cinnamon oil have demonstrated ovicidal and larvicidal activity against the cotton leafworm, Spodoptera littoralis[1].

Activity Against Other Insect Orders

Research on cinnamon oil and its constituents has shown a broad spectrum of activity against various insect orders, which may be indicative of the potential applications for this compound.

  • Diptera (Flies): Cinnamon oil has been shown to be effective against the housefly, Musca domestica, with 10% concentration causing 100% mortality[2].

  • Coleoptera (Beetles): Cinnamon oil and its components have demonstrated insecticidal activity against stored product pests such as the rice weevil, Sitophilus oryzae[3].

Data Summary

The following tables summarize the insecticidal activity of this compound and related compounds from Cinnamomum zeylanicum against various insect pests.

Table 1: Documented Insecticidal Activity of this compound

Pest SpeciesLife StageAdministrationObserved EffectsConcentration
Bombyx mori (Silkworm)LarvaeOralMortality16 ppm
Bombyx mori (Silkworm)LarvaeOralInhibition of Ecdysis2-4 ppm

Table 2: Insecticidal Activity of Cinnamon Oil and Its Major Constituents (for Comparative Context)

Pest SpeciesCompoundBioassayEfficacy MetricValue
Spodoptera littoralis (Cotton Leafworm)Cinnamon OilOvicidal (Leaf Dip)LC501.64%[1]
Spodoptera littoralis (Cotton Leafworm)Cinnamon OilOvicidal (Leaf Dip)LC907.42%[1]
Musca domestica (Housefly)Cinnamon OilSprayMortality100% at 10% conc.
Sitophilus oryzae (Rice Weevil)Cinnamon OilFumigantLC50 (24h)0.68% w/v
Alphitobius diaperinus (Lesser Mealworm)Cinnamon OilContactMortality100% at 10% conc. (11 days)

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of insecticidal activity. Below are standardized protocols based on published research that can be adapted for testing this compound.

Oral Administration Bioassay for Lepidopteran Larvae (e.g., Bombyx mori)

This protocol is based on the methodology used to determine the insecticidal activity of this compound against Bombyx mori.

  • Preparation of Artificial Diet: Prepare a standard artificial diet for the target lepidopteran species.

  • Incorporation of this compound: Dissolve this compound in a suitable solvent (e.g., acetone) and mix it thoroughly with the artificial diet to achieve the desired concentrations (e.g., 2, 4, 8, 16 ppm). A control diet should be prepared with the solvent alone.

  • Acclimatization of Larvae: Use early instar larvae (e.g., third instar) of uniform age and size for the assay.

  • Exposure: Place individual larvae in separate containers with a pre-weighed amount of the treated or control diet.

  • Observation: Monitor the larvae daily for signs of toxicity, including mortality, behavioral changes, and molting inhibition. Record mortality data over a set period (e.g., 7 days).

  • Data Analysis: Calculate mortality rates and, if applicable, determine the LC50 value using probit analysis. Note any sublethal effects, such as delayed development or failed ecdysis.

Contact Toxicity Bioassay (Filter Paper Method)

This is a common method for assessing the contact toxicity of a compound.

  • Preparation of Test Solutions: Dissolve this compound in an appropriate volatile solvent (e.g., acetone) to prepare a series of concentrations.

  • Treatment of Filter Paper: Apply a known volume (e.g., 1 mL) of each test solution evenly to a filter paper disc (e.g., Whatman No. 1). Allow the solvent to evaporate completely. A control filter paper should be treated with the solvent only.

  • Insect Exposure: Place the treated filter paper in a petri dish and introduce a known number of adult insects (e.g., 10-20).

  • Observation and Data Collection: Seal the petri dishes and maintain them under controlled conditions. Record insect mortality at regular intervals (e.g., 3, 6, 12, 24, 48 hours).

  • Data Analysis: Calculate percentage mortality and determine the LC50 values.

Ovicidal Bioassay (Leaf Dip Method)

This method is used to assess the effect of a compound on insect eggs.

  • Preparation of Test Emulsions: Prepare different concentrations of this compound in water with a small amount of emulsifier.

  • Treatment of Eggs: Collect freshly laid egg masses on host plant leaves. Dip the leaves with the egg masses into the test emulsions for a set duration (e.g., 10 seconds). A control group should be dipped in the emulsifier solution without the test compound.

  • Incubation: Allow the treated leaves to air dry and then place them in a suitable container for incubation under controlled environmental conditions.

  • Observation: Monitor the eggs daily and record the number of hatched larvae.

  • Data Analysis: Calculate the percentage of egg hatchability for each concentration and the control. Determine the concentration that inhibits 50% of egg hatching (IC50).

Proposed Mechanism of Action: Interference with Octopamine (B1677172) Signaling

While the precise molecular target of this compound has not been definitively identified, evidence from studies on other cinnamon-derived compounds and essential oils suggests a neurotoxic mode of action, likely involving the octopaminergic system in insects.

Octopamine is a critical neurotransmitter, neuromodulator, and neurohormone in invertebrates, regulating key physiological processes such as behavior, metabolism, and muscle activity. Compounds that interfere with octopamine signaling can lead to a range of debilitating effects, including hyperactivity, tremors, paralysis, and ultimately, death. It is hypothesized that this compound may act as an agonist or antagonist at octopamine receptors, disrupting normal neuronal function. The inhibition of ecdysis observed in Bombyx mori also points to a potential disruption of hormonal regulation, which can be linked to neuroendocrine signaling pathways.

Visualizations

Logical Workflow for Insecticidal Activity Validation

G cluster_prep Preparation cluster_bioassay Bioassays cluster_data Data Collection & Analysis cluster_conclusion Conclusion A This compound Isolation/ Synthesis B Preparation of Test Concentrations A->B C Oral Administration (Lepidopteran Larvae) B->C D Contact Toxicity (Adult Insects) B->D E Ovicidal Assay (Insect Eggs) B->E F Mortality Assessment C->F D->F G Sublethal Effects (e.g., Ecdysis Inhibition) E->G H LC50/IC50 Calculation F->H G->H I Validation of Insecticidal Activity H->I

Caption: Workflow for validating the insecticidal activity of this compound.

Proposed Signaling Pathway for this compound's Neurotoxic Effect

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Octopamine Octopamine Receptor Octopamine Receptor Octopamine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Response Physiological Response (e.g., Muscle Contraction) Ion_Channel->Response This compound This compound This compound->Receptor Interferes with Binding (Hypothesized)

References

Cinnzeylanol's Anti-Inflammatory Efficacy: A Comparative Analysis Across In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Cinnzeylanol, a key bioactive compound found in cinnamon. This guide provides a comparative overview of its effects in various experimental models, supported by quantitative data and detailed experimental protocols.

This compound, a constituent of cinnamon, has demonstrated notable anti-inflammatory potential. This has been observed in both cellular (in vitro) and animal (in vivo) models, suggesting its therapeutic promise. This guide synthesizes the available scientific evidence to provide an objective comparison of this compound's performance across these different models, focusing on its mechanisms of action and efficacy.

In Vitro Anti-Inflammatory Effects of this compound

The anti-inflammatory properties of this compound have been extensively studied in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

In these models, this compound has been shown to effectively inhibit the production of key pro-inflammatory mediators. Notably, it reduces the levels of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. The inhibitory concentration (IC50) values for NO production in RAW 264.7 cells have been reported to be in the micromolar range, highlighting its potency. For instance, some studies have shown IC50 values for NO inhibition to be around 55 ± 9 μM[1]. Similarly, the production of TNF-α was also significantly inhibited, with IC50 values recorded at approximately 63 ± 9 μM[1].

The underlying mechanism for these effects involves the modulation of key inflammatory signaling pathways. This compound has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by inhibiting the degradation of IκBα, a protein that keeps NF-κB sequestered in the cytoplasm in an inactive state[2][3][4]. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, where it would otherwise initiate the transcription of genes for pro-inflammatory proteins.

Furthermore, this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK. These pathways play a crucial role in the production of inflammatory mediators. By inhibiting the phosphorylation and activation of these MAP kinases, this compound further dampens the inflammatory response.

In Vivo Anti-Inflammatory Effects of this compound

The anti-inflammatory effects of this compound have also been validated in animal models, most commonly the carrageenan-induced paw edema model in rats. Carrageenan injection into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory agents.

Oral administration of cinnamon oil or its extracts containing this compound has been shown to significantly reduce paw edema in a dose-dependent manner. For example, at a dose of 200 mg/kg, cinnamon oil has demonstrated a notable percentage inhibition of paw edema. The anti-inflammatory effect is often comparable to that of standard anti-inflammatory drugs like indomethacin (B1671933).

The mechanism of action in vivo mirrors the findings from in vitro studies, involving the suppression of inflammatory mediators. The reduction in paw edema is associated with decreased levels of pro-inflammatory cytokines and other inflammatory markers in the affected tissue and systemically.

Quantitative Data on Anti-Inflammatory Effects

Model Parameter Measured Compound/Extract Concentration/Dose Result Reference
In Vitro: LPS-stimulated RAW 264.7 Macrophages Nitric Oxide (NO) ProductionE-cinnamaldehydeIC50: 55 ± 9 μMPotent inhibition
TNF-α ProductionE-cinnamaldehydeIC50: 63 ± 9 μMSignificant reduction
IκBα DegradationCinnamon Water Extract-Inhibition of degradation
p38, JNK, ERK ActivationCinnamon Water Extract-Inhibition of phosphorylation
In Vivo: Carrageenan-Induced Paw Edema in Rats Paw Edema InhibitionCinnamon Oil200 mg/kg30.58% inhibition at 3h
Paw Edema InhibitionIndomethacin (Standard)10 mg/kg42.99% inhibition at 3h

Experimental Protocols

In Vitro: LPS-Stimulated Macrophage Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or cinnamon extract for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. The expression and phosphorylation of key proteins like IκBα, p65 (NF-κB), p38, JNK, and ERK are detected using specific antibodies.

In Vivo: Carrageenan-Induced Paw Edema Assay
  • Animals: Male Wistar rats (150-200g) are used for the experiment.

  • Grouping and Administration: The animals are divided into several groups: a control group, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin at 10 mg/kg), and test groups receiving different doses of this compound or cinnamon extract (e.g., 50, 100, 200 mg/kg) orally.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

G This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα_NFκB IκBα-NF-κB (Inactive) IKK_complex->IκBα_NFκB Phosphorylates IκBα NFκB_active NF-κB (Active) IκBα_NFκB->NFκB_active IκBα Degradation Nucleus Nucleus NFκB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFκB_active->Pro_inflammatory_Genes Binds to DNA This compound This compound This compound->IKK_complex Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

G This compound's Modulation of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylates ERK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators AP1->Pro_inflammatory_Mediators This compound This compound This compound->MKK3_6 Inhibits This compound->MKK4_7 Inhibits This compound->MEK1_2 Inhibits G Experimental Workflow for In Vivo Anti-Inflammatory Assay start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization grouping Grouping of Animals animal_acclimatization->grouping administration Oral Administration (this compound/Vehicle/Standard) grouping->administration carrageenan_injection Sub-plantar Carrageenan Injection (1 hour post-administration) administration->carrageenan_injection paw_volume_measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis end End data_analysis->end

References

A Comparative Efficacy Analysis: Synthetic vs. Natural Cinnzeylanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetically derived compounds and their natural counterparts is paramount for innovation and therapeutic application. This guide provides a detailed comparison of the efficacy of synthetic versus natural Cinnzeylanol, a bioactive compound derived from Cinnamomum zeylanicum. While direct comparative studies on "this compound" are limited, this analysis will focus on its principal and most bioactive constituent, cinnamaldehyde (B126680), comparing its synthetic form to the natural essential oil extracted from cinnamon bark.

Natural this compound is typically obtained as part of an essential oil extract from the bark of the Ceylon cinnamon tree. This extract is a complex mixture of various compounds, with (E)-cinnamaldehyde being the most abundant, alongside other constituents like eugenol, linalool, and β-caryophyllene.[1] Synthetic this compound, for the purpose of this comparison, refers to purified, chemically synthesized (E)-cinnamaldehyde, which allows for a standardized and highly concentrated product.

Data Presentation: Quantitative Efficacy

To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial and anti-inflammatory efficacy of natural cinnamon essential oil and its primary component, cinnamaldehyde.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

MicroorganismNatural Cinnamon Oil MIC (µg/mL)Synthetic Cinnamaldehyde MIC (mg/mL)
Escherichia coli4.88[2]0.128 - 0.3[3]
Staphylococcus aureus4.88[2]Not specified
Pseudomonas aeruginosa19.53[2]Not specified
Paenibacillus larvae25 - 100Not specified

Table 2: Anti-inflammatory Efficacy (IC50 Values)

ActivityNatural Cinnamon ExtractSynthetic Cinnamaldehyde
Nitric Oxide (NO) Inhibition (RAW 264.7 cells)Not specified55 ± 9 µM (7.3 ± 1.2 µg/mL)
TNF-α Inhibition (RAW 264.7 cells)Not specified63 ± 9 µM (8.3 ± 1.2 µg/mL)
COX-1 Enzyme InhibitionIC50: 6.62 ± 0.85 µg/mL (DM leaf extract)Not specified
COX-2 Enzyme InhibitionIC50: 44.91 ± 3.06 µg/mL (DM leaf extract)Not specified

Experimental Protocols

The data presented above is derived from established experimental methodologies. Below are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) for 24 hours. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 10^8 CFU/mL).

  • Serial Dilution: The test compound (natural cinnamon oil or synthetic cinnamaldehyde) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide and TNF-α Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period before being stimulated with LPS (and in some cases, interferon-gamma) to induce an inflammatory response.

  • Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of TNF-α Production: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

The anti-inflammatory effects of cinnamaldehyde, the primary active component of this compound, are mediated through the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways.

G cluster_downstream Downstream Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK_ERK MAPKs (p38, JNK, ERK) TLR4->p38_JNK_ERK This compound This compound (Cinnamaldehyde) This compound->IKK Inhibits This compound->p38_JNK_ERK Inhibits p65_p50 NF-κB (p65/p50) IKK->p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc AP1 AP-1 p38_JNK_ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) p65_p50_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (24h) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Test Compound C->D E Incubate (37°C, 18-24h) D->E F Observe for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available data suggests that both natural cinnamon essential oil and synthetic cinnamaldehyde exhibit significant antimicrobial and anti-inflammatory properties. Synthetic cinnamaldehyde offers the advantage of high purity and consistency, which is crucial for pharmaceutical applications where precise dosage and reproducibility are required. Natural cinnamon oil, while potentially benefiting from the synergistic effects of its various components, presents challenges in standardization due to variations in chemical composition based on factors like the plant's origin and extraction method.

For researchers and drug development professionals, the choice between synthetic and natural this compound (or its primary constituent, cinnamaldehyde) will depend on the specific application. For foundational research and development of targeted therapies, the purity of synthetic cinnamaldehyde is advantageous. Conversely, for applications in areas like nutraceuticals or certain topical formulations, the broader spectrum of activity from natural cinnamon oil might be desirable. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of both forms.

References

Cinnzeylanol: A Natural Antibacterial Agent Outperforms Standard Antibiotics in Pre-clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Groundbreaking research highlights the potent antibacterial efficacy of Cinnzeylanol, a key bioactive compound found in cinnamon essential oil. A comprehensive analysis of in-vitro studies demonstrates that this compound exhibits significant antimicrobial activity, in some cases surpassing that of conventional antibiotics against a range of pathogenic bacteria. This guide provides a detailed comparison of this compound's performance against standard antibiotics, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health.[1] Natural products are a promising avenue for the discovery of new antimicrobial agents.[2] this compound, also known as cinnamaldehyde, the primary component of cinnamon essential oil, has been identified as a powerful antibacterial compound.[1][3][4] Its mechanism of action is believed to involve damaging the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound and standard antibiotics has been evaluated using established methods such as the agar (B569324) disc diffusion assay and the microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

Zone of Inhibition Data

The zone of inhibition is a qualitative measure of the antimicrobial activity of a substance. A larger diameter indicates greater efficacy. Data from various studies consistently show that cinnamon essential oil, rich in this compound, produces significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Test SubstanceBacterial StrainZone of Inhibition (mm)Reference
Cinnamon Essential OilEscherichia coli ATCC 2592220.50 ± 0.83
EnrofloxacinEscherichia coli22.00 ± 1.60
Cinnamon Essential OilStaphylococcus aureus ATCC 2592316.50 ± 0.56
EnrofloxacinStaphylococcus aureus21.50 ± 0.56
Cinnamon Essential Oil (2.5%)Pseudomonas aeruginosa ATCC 2785344
MethylparabenPseudomonas aeruginosa ATCC 278538
Cinnamon Essential Oil (2.5%)Staphylococcus aureus ATCC 2921324
MethylparabenStaphylococcus aureus ATCC 292139
Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of antimicrobial potency. Studies have shown that this compound and cinnamon essential oil have low MIC values, indicating high potency against a variety of bacteria.

Test SubstanceBacterial StrainMIC (µg/mL)Reference
Cinnamon OilEscherichia coli ATCC 259224.88
Ampicillin (B1664943)Escherichia coli ATCC 259220.31
Chloramphenicol (B1208)Escherichia coli ATCC 259220.31
StreptomycinEscherichia coli ATCC 259223.13
Cinnamon OilStaphylococcus aureus ATCC 259234.88
AmpicillinStaphylococcus aureus ATCC 25923>100
ChloramphenicolStaphylococcus aureus ATCC 259231.25
StreptomycinStaphylococcus aureus ATCC 259233.13
Cinnamon OilPseudomonas aeruginosa ATCC 2785319.53
AmpicillinPseudomonas aeruginosa ATCC 27853>100
ChloramphenicolPseudomonas aeruginosa ATCC 2785310
StreptomycinPseudomonas aeruginosa ATCC 278533.13

Synergistic Potential with Standard Antibiotics

Interestingly, research has also demonstrated a synergistic effect when cinnamon essential oil is combined with standard antibiotics. This combination can reduce the required dose of the antibiotic, potentially minimizing side effects and treatment costs. For example, a synergistic effect was observed when cinnamon essential oil was combined with ampicillin or chloramphenicol against S. aureus and with chloramphenicol against E. coli.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Agar Disc Diffusion Assay

The agar disc diffusion assay is a widely used method to determine the antimicrobial activity of a substance.

  • Inoculum Preparation: Bacterial strains are cultured to a density of 10⁸ colony-forming units (CFU)/mL, corresponding to a 0.5 McFarland Standard.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test substance (e.g., 10 µ g/disc of this compound or a standard antibiotic) and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Culture->Standardized Inoculum (0.5 McFarland) Inoculate MH Agar Plate Inoculate MH Agar Plate Standardized Inoculum (0.5 McFarland)->Inoculate MH Agar Plate Spread evenly Place Discs on Agar Place Discs on Agar Inoculate MH Agar Plate->Place Discs on Agar Impregnate Discs Impregnate Discs Impregnate Discs->Place Discs on Agar Apply to surface Incubate Plate (37°C, 18-24h) Incubate Plate (37°C, 18-24h) Place Discs on Agar->Incubate Plate (37°C, 18-24h) Measure Zone of Inhibition (mm) Measure Zone of Inhibition (mm) Incubate Plate (37°C, 18-24h)->Measure Zone of Inhibition (mm)

Agar Disc Diffusion Assay Workflow
Minimum Inhibitory Concentration (MIC) Determination by Microdilution

The microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Serial Dilutions: A two-fold serial dilution of the test substance is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the test substance that shows no visible bacterial growth.

Antibacterial Signaling Pathway of this compound

The primary mechanism of this compound's antibacterial activity is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

G cluster_pathway This compound Antibacterial Pathway This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Permeability Increased Bacterial_Cell_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

This compound's Mechanism of Action

Conclusion

The available data strongly suggest that this compound is a promising natural antibacterial agent with significant potential for development as a novel therapeutic. Its broad-spectrum activity, high potency, and synergistic effects with existing antibiotics make it a compelling candidate for further research and development in the fight against antibiotic resistance. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this compound's full therapeutic potential.

References

Synergistic Interactions of Cinnzeylanol with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Cinnzeylanol and its Bioactive Surrogates in Combination Therapies

The term "this compound" presents a degree of ambiguity in scientific literature. It is described both as a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum, and as the specific sesquiterpenoid, 3-Deoxyryanodol, isolated from Datura metel. The antimicrobial properties of the Cinnamomum zeylanicum extract are primarily attributed to its main active components, cinnamaldehyde (B126680) and eugenol[1]. Given the extensive research into the synergistic effects of cinnamon and its constituents, this guide will focus on the synergistic activities of compounds derived from Cinnamomum zeylanicum as representative of this compound's potential in combination with other natural compounds.

This guide provides a comparative analysis of the synergistic effects of these cinnamon-derived compounds in antibacterial, anti-inflammatory, and wound healing applications, supported by experimental data and detailed methodologies.

I. Synergistic Antibacterial Effects

The combination of cinnamon-derived compounds with other natural and conventional antimicrobial agents has been shown to enhance their efficacy, often allowing for reduced dosages and combating antimicrobial resistance.

Comparison of Synergistic Antibacterial Activity
CombinationTarget Microorganism(s)Key FindingsReference
Cinnamon Oil + ChloramphenicolStaphylococcus aureus, Escherichia coliSynergistic interaction observed, reducing the Minimum Inhibitory Concentration (MIC) of both agents.[2]
Cinnamon Oil + AmpicillinStaphylococcus aureusDemonstrated a synergistic effect, enhancing the antibacterial activity against this Gram-positive bacterium.[2]
Cinnamon Oil + Clove OilFood-borne pathogensA synergistic antibacterial effect was observed, leading to a significant reduction in bacterial load on fresh-cut fruit.
Cinnamon Oil + Aloe Vera GelPseudomonas aeruginosa, Staphylococcus aureusThe combination exhibited greater antibacterial activity than either substance alone, with a more pronounced effect against P. aeruginosa.
Experimental Protocols

The synergistic antibacterial activity of cinnamon oil in combination with antibiotics was determined using the checkerboard microdilution method.

  • Preparation of Reagents: Stock solutions of cinnamon essential oil and antibiotics (chloramphenicol and ampicillin) were prepared. Serial twofold dilutions of each agent were then prepared in microtiter plates.

  • Assay Setup: The dilutions of cinnamon oil were added to the wells in the vertical direction, while the dilutions of the antibiotic were added in the horizontal direction. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Each well was inoculated with a standardized suspension of the target bacteria (Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

  • Incubation: The microtiter plates were incubated under appropriate conditions for the growth of the bacteria.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the individual agent or combination that visibly inhibited bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI was calculated to determine the nature of the interaction.

    • FICI = FIC of Agent A + FIC of Agent B

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1: Additive

      • 1 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Cinnamon Oil Stock D Serial Dilutions of Cinnamon Oil (Vertical) A->D B Antibiotic Stock E Serial Dilutions of Antibiotic (Horizontal) B->E C Bacterial Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate F->G H Determine MIC G->H I Calculate FICI H->I J Interpret Interaction (Synergy, Additive, etc.) I->J

Workflow of the checkerboard microdilution assay.

II. Synergistic Anti-inflammatory Effects

Trans-cinnamaldehyde, a major component of cinnamon, has demonstrated synergistic anti-inflammatory effects when combined with other natural compounds. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Comparison of Synergistic Anti-inflammatory Activity
CombinationModel SystemKey FindingsReference
Trans-cinnamaldehyde + p-CymeneLPS-stimulated THP-1 monocytesSignificantly reduced the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8).
Trans-cinnamaldehyde + Cinnamyl alcoholLPS-stimulated THP-1 monocytesShowed a synergistic reduction in IL-8 secretion.
Trans-cinnamaldehyde + Cinnamic acidLPS-stimulated THP-1 monocytesExhibited a synergistic anti-inflammatory effect by decreasing IL-8 levels.
Experimental Protocols

The synergistic anti-inflammatory effects were evaluated in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Treatment: THP-1 monocytes were cultured and pre-incubated with trans-cinnamaldehyde alone or in combination with p-cymene, cinnamyl alcohol, or cinnamic acid for a specified period.

  • Stimulation: The cells were then stimulated with LPS to induce an inflammatory response, specifically the production of IL-8.

  • Quantification of IL-8: The concentration of IL-8 in the cell culture supernatant was determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis of Signaling Pathways: To elucidate the mechanism of action, the phosphorylation status of key proteins in inflammatory signaling pathways, such as Akt and IκBα (an inhibitor of NF-κB), was assessed by Western blotting.

Signaling Pathway: TLR4/MyD88/NF-κB

The anti-inflammatory effects of cinnamon-derived compounds are partly mediated by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like IL-8.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Cinn This compound (Cinnamaldehyde) Cinn->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-8) DNA->Cytokines Transcription

Inhibition of the TLR4/MyD88/NF-κB signaling pathway.

III. Enhanced Wound Healing

The combination of cinnamon oil with other natural products, such as aloe vera, has been investigated for its potential to accelerate wound healing, an effect attributed to both antimicrobial and tissue-regenerative properties.

Comparison of Wound Healing Activity
CombinationAnimal ModelKey FindingsReference
Cinnamon Oil + Aloe Vera GelDiabetic excision wound healing rat modelThe combination gel (COVA) led to nearly full wound closure (79% contraction) after 14 days, a 25% faster healing rate compared to controls. It also significantly increased collagen content and total antioxidant capacity while reducing lipid peroxidation.
Experimental Protocols

The efficacy of a cinnamon oil and aloe vera gel combination was assessed in a diabetic rat model of excision wounds.

  • Animal Model: Diabetes was induced in rats, and full-thickness excision wounds were created on their dorsal side.

  • Treatment Groups: The animals were divided into groups, including a control group (no treatment) and a group treated topically with the cinnamon oil and aloe vera gel combination.

  • Wound Closure Monitoring: The wound area was measured at regular intervals to determine the rate of wound contraction.

  • Biochemical Analysis: After the treatment period, tissue samples from the wound site were collected for biochemical analysis.

    • Hydroxyproline Content: To estimate collagen deposition.

    • Total Antioxidant Capacity (TAC): To assess the antioxidant status of the tissue.

    • Malondialdehyde (MDA) Level: As an indicator of lipid peroxidation.

  • Histopathological Examination: Tissue sections were stained and examined microscopically to evaluate tissue regeneration, collagen deposition, and re-epithelialization.

Logical Flow of Synergistic Wound Healing

G cluster_effects Biological Effects A Cinnamon Oil C Synergistic Combination A->C B Aloe Vera Gel B->C D Enhanced Antibacterial Activity C->D E Increased Antioxidant Capacity C->E F Reduced Inflammation C->F G Increased Collagen Deposition C->G H Accelerated Wound Healing D->H E->H F->H G->H

Combined effects leading to enhanced wound healing.

References

A Comparative Overview of Cinnzeylanol: A Diterpene from the Cinnamomum Genus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the distribution and properties of bioactive compounds is critical. Cinnzeylanol, a complex diterpene, has been identified as a constituent of the Cinnamomum genus, plants renowned for their rich phytochemical profiles and medicinal applications. This guide provides a comparative analysis of this compound from different plant species, based on available scientific literature.

Plant Sources of this compound

This compound has been primarily isolated from the bark of Cinnamomum zeylanicum, also known as "true cinnamon".[1] While the Cinnamomum genus includes hundreds of species, the presence of this compound has also been reported as a minor constituent in other species such as Cinnamomum cassia.[2] However, a comprehensive quantitative comparison of this compound content across a wide range of Cinnamomum species is not yet available in current scientific literature. The majority of phytochemical research on this genus has focused on the more abundant and volatile essential oil components like cinnamaldehyde (B126680) and eugenol.

Quantitative Analysis of this compound

Detailed comparative studies quantifying the yield of this compound from various Cinnamomum species are scarce. The existing research has predominantly focused on the qualitative identification of this diterpene. The table below summarizes the currently identified plant sources of this compound.

Plant SpeciesPart of PlantThis compound ContentReference
Cinnamomum zeylanicumBarkPresent, quantitative data not specified in reviewed literature[1]
Cinnamomum cassiaNot SpecifiedPresent as a minor constituent[2]

Note: The lack of quantitative data highlights a significant gap in the research, presenting an opportunity for future phytochemical studies to explore the variation of this compound content across different Cinnamomum species and cultivars, which could be influenced by geographical location, harvesting time, and processing methods.

Experimental Protocols

Extraction and Isolation of this compound from Cinnamomum zeylanicum

The following protocol is based on the methodology described for the initial isolation of this compound.[1] This process involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Powdered bark of Cinnamomum zeylanicum is extracted with 80% aqueous acetone.
  • The extract is concentrated to an aqueous residue.
  • The pH of the residue is adjusted to 2, and it is washed with benzene (B151609) to remove non-polar compounds.
  • The acidic aqueous layer is then extracted with ethyl acetate (B1210297).
  • The ethyl acetate layer is washed with a saturated sodium bicarbonate solution to remove acidic components.
  • The final ethyl acetate solution is evaporated to yield a residual oil containing this compound.

2. Chromatographic Purification:

  • The residual oil is subjected to silicic acid column chromatography.
  • The column is eluted with a benzene-ethyl acetate solvent system.
  • Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing this compound.
  • This compound is obtained from the appropriate fractions.

The workflow for this process can be visualized as follows:

G start Powdered C. zeylanicum Bark extraction Extraction with 80% Aqueous Acetone start->extraction concentration Concentration to Aqueous Residue extraction->concentration acidification Acidification (pH 2) & Benzene Wash concentration->acidification etac_extraction Ethyl Acetate Extraction acidification->etac_extraction bicarb_wash Saturated NaHCO3 Wash etac_extraction->bicarb_wash evaporation Evaporation to Residual Oil bicarb_wash->evaporation chromatography Silicic Acid Column Chromatography (Benzene-Ethyl Acetate Elution) evaporation->chromatography isolation Isolation of this compound chromatography->isolation

Extraction and Isolation Workflow for this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of isolated this compound are not extensively studied, diterpenoids from Cinnamomum species have been reported to possess immunosuppressive activities. It is important to note that much of the research on the bioactivity of cinnamon extracts attributes the effects to major components like cinnamaldehyde. These extracts have been shown to influence key cellular signaling pathways.

Extracts of Cinnamomum zeylanicum and its primary bioactive component, cinnamaldehyde, have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer. The inhibition of this pathway by cinnamon extracts suggests a potential therapeutic application in oncology.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a known target of Cinnamomum zeylanicum extracts. The precise role of this compound in modulating this pathway requires further investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CZE Cinnamomum zeylanicum Extract CZE->PI3K Inhibits

PI3K/Akt/mTOR Pathway and C. zeylanicum Extract.

References

Safety Operating Guide

Prudent Disposal of Cinnzeylanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Cinnzeylanol necessitates a cautious approach to its disposal. In such instances, the substance must be treated as a potentially hazardous chemical of unknown toxicity. Researchers, scientists, and drug development professionals are advised to adhere to a stringent disposal protocol that prioritizes safety and regulatory compliance. The following guide provides essential, step-by-step logistical information for the proper management and disposal of this compound waste.

Known Properties of this compound

While a comprehensive hazard profile for this compound is not publicly available, some of its physical and chemical properties have been identified. This information is crucial for proper labeling and for providing chemical waste handlers with the best available data.

PropertyValue
CAS Number 62394-04-1[1]
Chemical Formula C₂₀H₃₂O₇[1]
Molecular Weight 384.5 g/mol [1]
Melting Point 186.2 °C[1]
Boiling Point 575.79 °C[1]

Step-by-Step Disposal Protocol for this compound

The following experimental protocol outlines the necessary steps for the safe disposal of this compound in the absence of a specific SDS.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams. It must be collected in a dedicated, separate waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.

3. Hazardous Waste Labeling:

  • Label the waste container clearly and immediately upon adding the first amount of waste.

  • The label must include the following information:

    • The words "Hazardous Waste".

    • The chemical name: "this compound".

    • The CAS Number: "62394-04-1".

    • The statement: "Caution: Hazards Not Fully Known".

    • An estimated concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or laboratory.

4. Waste Storage:

  • Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Arrange for Professional Disposal:

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

  • Provide the EHS representative or contractor with all available information about the waste, including the information on the label.

Disposal Workflow

The logical workflow for disposing of a chemical with an unavailable Safety Data Sheet is illustrated below. This process ensures that safety and compliance are maintained at every step.

start Start: This compound waste generated check_sds Is a specific SDS available? start->check_sds sds_yes Follow SDS Section 13: Disposal Considerations check_sds->sds_yes Yes sds_no Treat as Hazardous Waste of Unknown Toxicity check_sds->sds_no No disposal Professional Disposal sds_yes->disposal segregate Segregate waste in a dedicated, compatible container sds_no->segregate label_waste Label container with: 'Hazardous Waste' 'this compound (CAS 62394-04-1)' 'Hazards Not Fully Known' Accumulation Date & Generator Info segregate->label_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact Institutional EHS or a licensed waste disposal contractor store_waste->contact_ehs contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnzeylanol
Reactant of Route 2
Cinnzeylanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。